Methyl 2-(4-formylphenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-formylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJYQGMVBYQTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-(4-formylphenyl)acetate" CAS number and properties
An In-depth Technical Guide to Methyl 2-(4-formylphenyl)acetate
Authored by a Senior Application Scientist
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, a seemingly simple aromatic compound, represents a cornerstone intermediate whose value lies in its bifunctional nature. Possessing both a reactive aldehyde and a modifiable ester group on a stable phenylacetate framework, this molecule offers two distinct points for chemical elaboration. This dual reactivity makes it an invaluable precursor for the synthesis of complex molecular architectures, from heterocyclic scaffolds to advanced pharmaceutical agents. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are the foundation of its effective application. This compound is registered under CAS Number 96524-70-8.[1][2] Its identity is further defined by a unique set of identifiers and properties, summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 96524-70-8 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |
| Molecular Weight | 178.18 g/mol | [2][5] |
| IUPAC Name | This compound | [2][6] |
| Common Synonyms | methyl (4-formylphenyl)acetate; Methyl(p-formylphenyl)acetate; 4-Formylbenzeneacetic acid methyl ester | [1][2][5] |
| InChI Key | YPJYQGMVBYQTTA-UHFFFAOYSA-N | [1][2][5] |
| SMILES | COC(=O)CC1=CC=C(C=C1)C=O | [2][7] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to yellow solid | [1][5] |
| Boiling Point | 285 °C | [5] |
| Density | 1.157 g/cm³ | [5] |
| Flash Point | 124 °C | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][5] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is a preferred reagent for this transformation due to its mild reaction conditions, high selectivity for primary alcohols, and excellent yields.[5]
Experimental Protocol: Dess-Martin Oxidation
This protocol is adapted from established laboratory procedures.[5]
Step 1: Reagent Preparation
-
Dissolve Dess-Martin Periodinane (1.5 equivalents) in dry dichloromethane (DCM) to a concentration of 0.3 M in a round-bottom flask under a nitrogen atmosphere with stirring.
Step 2: Substrate Addition
-
In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 equivalent) in dry DCM (to a concentration of 0.2 M).
-
Add the substrate solution dropwise to the stirring DMP solution at room temperature.
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature for approximately 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Reaction Quench and Work-up
-
Upon completion, dilute the reaction mixture with diethyl ether (to a final organic solvent concentration of 0.1 M).
-
Pour the diluted mixture into a vigorously stirring solution of saturated sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (10.5 equivalents). Stir for 30 minutes to quench excess DMP and neutralize acidic byproducts.
Step 5: Extraction and Purification
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 6: Characterization
-
The resulting product, methyl 4-formylphenylacetate, is typically obtained in high yield (e.g., 94%).[5]
-
Confirm the structure using spectroscopic methods. The reported ¹H NMR spectrum shows characteristic peaks: δ 10.00 (s, 1H, aldehyde), 7.86 (d, 2H, aromatic), 7.46 (d, 2H, aromatic), 3.72 (m, 5H, methyl ester and benzylic protons).[5]
Causality and Expertise: Why Dess-Martin Periodinane?
The selection of DMP is a deliberate choice rooted in its chemical behavior. Unlike stronger, chromium-based oxidants, DMP is a hypervalent iodine compound that operates under neutral pH and at room temperature. This minimizes the risk of side reactions, such as the over-oxidation of the aldehyde to a carboxylic acid or degradation of the ester functionality. Its high chemoselectivity for primary and secondary alcohols makes it a reliable and self-validating system for this specific transformation, ensuring a high-purity product with a simplified purification process.
Applications in Drug Discovery and Organic Synthesis
The true utility of this compound is realized in its application as a versatile synthetic intermediate. The orthogonal reactivity of its aldehyde and ester groups allows for sequential or selective chemical modifications.
Reactivity of the Functional Groups
-
The Aldehyde Group: This electrophilic center is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in:
-
Reductive Amination: To introduce diverse amine functionalities, a critical step in building pharmacophores.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling chain extension and the synthesis of complex olefinic structures.
-
Aldol Condensations: To form α,β-unsaturated systems.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
-
The Ester Group: The methyl ester can be readily transformed through:
-
Hydrolysis: To yield the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid, which can be used for amide bond formation.
-
Aminolysis/Amidation: Direct reaction with amines to form amides, often used to connect different molecular fragments.
-
Role in Advanced Therapeutics
The structural motifs accessible from this compound are highly relevant to modern drug development.
-
PROTAC Linkers: The compound has been identified as a building block for PROTAC (Proteolysis-Targeting Chimera) linkers.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The phenylacetate core can serve as a rigid spacer within the linker, and its two functional groups provide the handles needed to attach the target-binding and ligase-binding ligands.[8]
-
Enzyme Inhibitors: Derivatives of this scaffold have been explored for various therapeutic targets. For example, a new class of acetylcholinesterase inhibitors, designed for potential use in Alzheimer's disease, was synthesized using related formylphenyl precursors.[9] The formyl group serves as a key anchor or interaction point within the enzyme's active site or as a synthetic handle to build the final inhibitor structure.
-
Heterocyclic Chemistry: The aldehyde functionality is a common starting point for constructing heterocyclic rings (e.g., pyridines, quinolines, pyrimidines), which are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [1][2][5] |
| Signal Word | Warning | [1][4][6] | |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [2][4][5] | |
| H319 | Causes serious eye irritation. | [2][4][5] | |
| H335 | May cause respiratory irritation. | [2][4][5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5] |
| P280 | Wear protective gloves/eye protection/face protection. | [4][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][5] The product should be stored under an inert atmosphere to prevent potential oxidation of the aldehyde group over time.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile tool for molecular innovation. Its well-defined properties, straightforward synthesis, and, most importantly, its orthogonal reactive sites provide chemists and drug discovery professionals with a reliable platform for constructing complex and biologically active molecules. From its application in sophisticated therapeutic modalities like PROTACs to its foundational role in building heterocyclic libraries, this compound will undoubtedly continue to be a valuable asset in the pursuit of scientific advancement.
References
-
PubChem. This compound | C10H10O3 | CID 19363032. National Institutes of Health. [Link][2]
-
PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. National Library of Medicine. [Link][9]
Sources
- 1. This compound | 96524-70-8 [sigmaaldrich.com]
- 2. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 96524-70-8|this compound|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 6. This compound | 96524-70-8 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]
- 11. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(4-formylphenyl)acetate
This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(4-formylphenyl)acetate (MFCD17018734), a key intermediate in various synthetic applications.[1][2] The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic properties as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of Spectroscopic Characterization
This compound, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a bifunctional molecule containing both an aldehyde and a methyl ester group.[1][3] This unique combination of functional groups makes it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, providing insights into the structural nuances of the molecule.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a 400 MHz NMR spectrometer.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.00 | Singlet | 1H | Aldehydic proton (-CHO) |
| 7.86 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| 7.46 | Doublet | 2H | Aromatic protons (ortho to -CH₂COOCH₃) |
| 3.72 | Singlet | 3H | Methyl protons (-OCH₃) |
| 3.72 | Singlet | 2H | Methylene protons (-CH₂-) |
Data sourced from ChemicalBook.[1]
Interpretation:
-
The downfield singlet at 10.00 ppm is characteristic of an aldehydic proton, deshielded by the adjacent carbonyl group.[1]
-
The two doublets at 7.86 and 7.46 ppm are indicative of a para-substituted benzene ring. The protons at 7.86 ppm are ortho to the electron-withdrawing aldehyde group, causing them to be more deshielded. The protons at 7.46 ppm are ortho to the methylene acetate group.[1]
-
The singlet at 3.72 ppm integrating to three protons is assigned to the methyl ester group.[1]
-
The singlet at 3.72 ppm integrating to two protons corresponds to the methylene protons of the acetate group.[1] The overlap of the methyl and methylene signals at 3.72 ppm is noted in the referenced data; in higher resolution spectra, these might be resolved.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on a spectrometer operating at a frequency of 101 MHz or higher for better resolution.
Predicted Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~171 | Ester Carbonyl (C=O) |
| ~142 | Aromatic C (ipso, attached to -CHO) |
| ~135 | Aromatic C (ipso, attached to -CH₂COOCH₃) |
| ~130 | Aromatic C-H (ortho to -CHO) |
| ~129 | Aromatic C-H (ortho to -CH₂COOCH₃) |
| ~52 | Methyl Carbon (-OCH₃) |
| ~41 | Methylene Carbon (-CH₂) |
Note: The provided search results did not contain a complete experimental ¹³C NMR dataset for this compound. The values presented are based on typical chemical shifts for similar functional groups and require experimental verification.
Interpretation:
-
The two downfield signals around 192 ppm and 171 ppm are assigned to the aldehyde and ester carbonyl carbons, respectively.
-
The signals in the aromatic region (typically 120-150 ppm ) correspond to the six carbons of the benzene ring. The ipso-carbons (carbons attached to substituents) are expected to have distinct chemical shifts from the protonated aromatic carbons.
-
The signal around 52 ppm is characteristic of the methyl carbon of the ester group.
-
The signal around 41 ppm is assigned to the methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1685 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |
| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |
| ~3000-2850 | Medium | C-H stretch (Aliphatic) |
| ~1200-1000 | Strong | C-O stretch (Ester) |
Note: The provided search results did not contain a specific experimental IR spectrum for this compound. The values presented are based on characteristic vibrational frequencies for the functional groups present.
Interpretation:
-
The two strong absorption bands at approximately 1735 cm⁻¹ and 1685 cm⁻¹ are indicative of the ester and aldehyde carbonyl stretching vibrations, respectively. The conjugation of the aldehyde with the aromatic ring typically lowers its stretching frequency.
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹ .
-
The characteristic C-H stretching of the aldehyde proton (Fermi doublet) is expected around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
The aliphatic C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.
-
The strong C-O stretching vibrations of the ester group are typically observed in the 1200-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Fragmentation Pattern:
Caption: Predicted Mass Spectrometry Fragmentation of this compound
Data Summary:
| m/z | Relative Intensity | Possible Fragment |
| 178 | [M]⁺˙ | Molecular Ion |
| 147 | High | [M - OCH₃]⁺ |
| 119 | High | [M - COOCH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Note: The provided search results did not contain a detailed experimental mass spectrum. The fragmentation pattern is predicted based on the structure.
Interpretation:
-
The molecular ion peak ([M]⁺˙) is expected at m/z = 178 , corresponding to the molecular weight of the compound.[3]
-
A prominent peak at m/z = 147 would result from the loss of a methoxy radical (•OCH₃) from the molecular ion.
-
The loss of the entire methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z = 119 .
-
A peak at m/z = 91 is characteristic of a tropylium ion, which can be formed through rearrangement of the benzyl-type fragment.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The data are consistent with the proposed structure, confirming the presence of the para-substituted aromatic ring, the aldehyde functional group, and the methyl acetate moiety. This detailed guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and facilitating its use in further research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H10O3). Retrieved from [Link]
Sources
"Methyl 2-(4-formylphenyl)acetate" chemical structure and IUPAC name
An In-depth Technical Guide to Methyl 2-(4-formylphenyl)acetate
Abstract
This compound is a bifunctional organic compound featuring both an aldehyde and a methyl ester group. This unique structural arrangement makes it a highly versatile building block in synthetic organic chemistry. Its utility spans from being a crucial intermediate in the synthesis of complex molecules to its emerging role in modern drug discovery, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity, and applications, grounded in authoritative sources to ensure scientific integrity for the research community.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is foundational for any research endeavor. This compound is systematically named and identified by several key descriptors.
Common Synonyms :
The molecule's structure consists of a central benzene ring with two substituents in a para (1,4) configuration. One substituent is a methylacetoxy group (-CH₂COOCH₃), and the other is a formyl (aldehyde) group (-CHO). This arrangement provides two distinct reactive sites, which is the basis for its synthetic utility.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, handling, and storage.
| Property | Value | Source(s) |
| Appearance | Off-white to yellow solid | [3][4] |
| Boiling Point | 285.4 ± 15.0 °C (at 760 mmHg) | [6] |
| Density | 1.157 - 1.2 g/cm³ | [3][6] |
| Flash Point | 123.8 - 124 °C | [3][6] |
| Purity | ≥98% (typical commercial grade) | [4] |
| Storage | Inert atmosphere, 2-8°C | [3][4][5] |
Synthesis and Experimental Protocol
The synthesis of this compound is most commonly achieved through the selective oxidation of the corresponding primary alcohol, Methyl 2-(4-(hydroxymethyl)phenyl)acetate. The use of Dess-Martin Periodinane (DMP) is a well-established method that offers mild reaction conditions and high yields, avoiding over-oxidation to the carboxylic acid which can be a challenge with stronger oxidizing agents.[3]
Protocol: Oxidation using Dess-Martin Periodinane
This protocol describes the conversion of the precursor alcohol to the target aldehyde.
Materials:
-
Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq)
-
Dess-Martin Periodinane (1.5 eq)[3]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.5 eq). Dissolve it in anhydrous dichloromethane to a concentration of approximately 0.3 M. Stir at room temperature.[3]
-
Substrate Addition : In a separate flask, dissolve Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq) in anhydrous dichloromethane (to approx. 0.2 M). Add this solution dropwise to the stirring DMP solution at room temperature.[3]
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 4 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (alcohol) and the appearance of the product (aldehyde).
-
Work-up : Upon completion, dilute the reaction mixture with diethyl ether (to approx. 0.1 M).[3]
-
Quenching : Pour the diluted mixture into a vigorously stirring solution of saturated sodium bicarbonate containing sodium thiosulfate (10.5 eq). Stir for 30 minutes until the solution becomes clear.[3] The thiosulfate quenches any excess periodinane.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing & Drying : Combine the organic layers and wash with saturated sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
For a research audience, understanding the expected spectroscopic data is critical for reaction monitoring and product verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : In a CDCl₃ solvent, the spectrum is expected to show:
-
A sharp singlet around 10.0 ppm corresponding to the aldehyde proton (-CHO).
-
A pair of doublets in the aromatic region, typically around 7.9 ppm and 7.5 ppm , characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be further downfield.
-
A singlet at approximately 3.7 ppm for the three protons of the methyl ester (-OCH₃).
-
A singlet at approximately 3.65 ppm for the two benzylic protons (-CH₂-).
-
-
IR (Infrared) Spectroscopy : The IR spectrum provides clear evidence of the two key functional groups.
-
A strong, sharp absorption band around 1735-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
A strong, sharp absorption band around 1695-1705 cm⁻¹ for the aldehyde carbonyl (C=O) stretch. The conjugation with the aromatic ring lowers its frequency relative to an aliphatic aldehyde.
-
Two characteristic, weaker bands for the aldehyde C-H stretch, typically found near 2820 cm⁻¹ and 2720 cm⁻¹ .
-
Bands corresponding to aromatic C=C stretching in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 178 . Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 147, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 119.
Reactivity and Applications in Drug Development
The dual functionality of this compound defines its role as a versatile synthetic intermediate.
Reactivity Profile
The aldehyde and ester groups can be manipulated independently or in sequence to build molecular complexity.
-
Aldehyde Group : Serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), reductive amination to form amines, Wittig reactions to form alkenes, and can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Ester Group : Can undergo hydrolysis (saponification) to yield the corresponding carboxylic acid, (4-formylphenyl)acetic acid. It can also react with amines to form amides or with hydrazine to produce hydrazides, which are themselves useful intermediates for constructing heterocyclic systems.[7]
Applications in Drug Development
This molecule is not merely a laboratory curiosity; it is an enabling tool in modern medicinal chemistry.
-
PROTAC Linker : The compound is commercially available and cited as a PROTAC linker.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for controlling the molecule's spatial orientation and physicochemical properties. This compound provides a rigid phenyl group and two distinct chemical handles for connecting to the target-binding and E3-binding ligands.
-
Scaffold for Bioactive Molecules : The core structure is a valuable starting point for synthesizing more complex molecules. For instance, derivatives of formyl-substituted phenyl acetates have been investigated as a new class of acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[8]
Caption: Functional groups and their relationship to applications.
Safety and Handling
According to the Globally Harmonized System (GHS), this compound requires careful handling.
-
Hazard Statements :
-
Pictogram : GHS07 (Exclamation Mark)[4]
-
Precautionary Measures :
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
-
This compound | C10H10O3 | CID 19363032 . PubChem, National Institutes of Health. [Link]
-
This compound | CAS#:96524-70-8 . Chemsrc. [Link]
-
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors . PubMed, National Library of Medicine. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 4. This compound | 96524-70-8 [sigmaaldrich.com]
- 5. 96524-70-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-(4-formylphenyl)acetate: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of versatile building blocks is paramount. These molecules, possessing multiple reactive sites, allow for the efficient and modular construction of complex molecular architectures. Methyl 2-(4-formylphenyl)acetate stands out as a quintessential example of such a scaffold. Its structure incorporates two highly valuable and orthogonally reactive functional groups: an aromatic aldehyde and a methyl ester. This bifunctional nature makes it a powerful intermediate for creating a diverse array of downstream products, particularly in the synthesis of heterocyclic systems and pharmacologically active agents.[][2]
This guide provides an in-depth technical overview of this compound, exploring its synthesis, key chemical transformations, and strategic applications. It is intended for researchers, medicinal chemists, and process development scientists who require a practical understanding of how to leverage this building block in their synthetic campaigns.
Physicochemical Properties and Characterization
This compound is typically an off-white to yellow solid under standard conditions.[3] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem[4] |
| Molecular Weight | 178.18 g/mol | PubChem[4] |
| CAS Number | 96524-70-8 | ChemicalBook[3] |
| Appearance | Off-white to yellow solid | ChemicalBook[3] |
| Boiling Point | ~285 °C | ChemicalBook[3] |
| Density | ~1.157 g/cm³ | ChemicalBook[3] |
| Storage | Inert atmosphere, 2-8 °C | Sigma-Aldrich |
Spectroscopic Characterization: The structure can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum in CDCl₃ typically shows a characteristic singlet for the aldehydic proton around δ 10.00 ppm, aromatic protons as doublets around δ 7.86 and 7.46 ppm, a singlet for the ester methyl group at δ 3.72 ppm, and a singlet for the benzylic methylene protons also around δ 3.72 ppm.[3]
Synthesis of the Building Block
A common and reliable method for preparing this compound is through the selective oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The Dess-Martin periodinane (DMP) oxidation is particularly effective for this transformation due to its mild conditions and high efficiency.[3]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Dess-Martin Oxidation
This protocol describes the synthesis of this compound from its alcohol precursor.[3]
Reagents & Materials:
| Reagent | M.W. | Amount | Moles (equiv) |
| Methyl 2-(4-(hydroxymethyl)phenyl)acetate | 180.19 | (Assume 1.0 equiv) | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 eq | 1.5 |
| Dichloromethane (DCM) | - | Sufficient volume | - |
| Diethyl ether | - | Sufficient volume | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Sufficient volume | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 10.5 eq | 10.5 |
Procedure:
-
Dissolve Dess-Martin Periodinane (1.5 eq.) in dichloromethane (to make a 0.3 M solution) in a round-bottom flask under a nitrogen atmosphere with stirring at room temperature.
-
In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq.) in dichloromethane (to make a 0.2 M solution).
-
Add the alcohol solution to the DMP solution dropwise.
-
Stir the reaction mixture for 4 hours at room temperature. Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (to make a 0.1 M solution).
-
Pour the diluted mixture into a vigorously stirred solution of saturated sodium bicarbonate (0.5 M) containing sodium thiosulfate (10.5 eq.). Stir for 30 minutes to quench excess DMP.
-
Separate the organic and aqueous phases.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, this compound. A typical yield for this procedure is around 94%.[3]
Core Synthetic Applications: Reactions at the Aldehyde
The aldehyde functionality is the more electrophilic and typically more reactive site, serving as the primary handle for molecular elaboration.
Reductive Amination
Reductive amination is one of the most powerful and widely used methods for forming carbon-nitrogen bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[5] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent.
Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation.[6] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough that it selectively reduces the protonated imine intermediate much faster than the starting aldehyde. It is also tolerant of the weakly acidic conditions (often using acetic acid as a catalyst) required to promote imine formation.[6] This selectivity prevents the competitive reduction of the aldehyde to an alcohol, leading to higher yields of the desired amine.
Caption: General mechanism of reductive amination.
Representative Protocol: Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with a generic primary amine.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles (equiv) |
| This compound | 178.18 | 1.0 eq | 1.0 |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 eq | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 eq | 1.5 |
| Acetic Acid (AcOH) | 60.05 | 1-2 eq | 1.0 - 2.0 |
| 1,2-Dichloroethane (DCE) or DCM | - | Sufficient volume | - |
Procedure:
-
To a solution of this compound (1.0 eq.) in DCE, add the primary amine (1.1 eq.) and acetic acid (1-2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its modifications are cornerstone methods for olefination, converting the aldehyde into an alkene by forming a new carbon-carbon double bond.[7][8] The reaction involves a phosphorus ylide, which acts as a nucleophile. For aldehydes like this compound, stabilized ylides (e.g., those bearing an adjacent ester group) are commonly used in the Horner-Wadsworth-Emmons (HWE) variant, which typically favors the formation of the (E)-alkene. The primary driving force for the reaction is the formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine oxide or phosphate ester byproduct.[7]
Caption: Simplified mechanism of the Wittig reaction.
Representative Protocol: Wittig Reaction
This protocol provides a general method for reacting this compound with a stabilized ylide.[9][10]
Reagents & Materials:
| Reagent | M.W. | Amount | Moles (equiv) |
| This compound | 178.18 | 1.0 eq | 1.0 |
| Methyl 2-(triphenylphosphoranylidene)acetate | 334.36 | 1.1 eq | 1.1 |
| Toluene or THF | - | Sufficient volume | - |
Procedure:
-
Dissolve this compound (1.0 eq.) in toluene in a round-bottom flask.
-
Add the stabilized Wittig reagent, methyl 2-(triphenylphosphoranylidene)acetate (1.1 eq.).
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on ylide reactivity) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue contains the desired alkene product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the product.
Applications in Medicinal Chemistry and Heterocyclic Synthesis
The true value of this compound is demonstrated by its application in constructing molecules of pharmaceutical interest. The two functional groups allow for its incorporation into multi-step sequences to build complex heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[][11]
For instance, the aldehyde can be used as an anchor point to build fused ring systems through condensation reactions, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification. This dual functionality enables its use in the synthesis of isoquinolinones, quinazolinones, and other nitrogen-containing heterocycles that form the core of many drug candidates.[11]
Conclusion
This compound is a high-value, versatile building block for organic synthesis. The presence of both an aldehyde and a methyl ester allows for a wide range of selective chemical transformations, making it an ideal starting point for the synthesis of complex molecules. Its utility in foundational reactions such as reductive amination and Wittig olefination, coupled with its relevance in constructing medicinally important heterocyclic cores, ensures its continued importance in the fields of pharmaceutical research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19363032, this compound. Retrieved from [Link].
-
PubChemLite (n.d.). This compound (C10H10O3). Retrieved from [Link].
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link].
-
University of California, Irvine (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link] Prelab_F11.pdf.
-
Nottingham ePrints (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12241427, Methyl 2-(2-formylphenyl)acetate. Retrieved from [Link].
-
ChemSrc (2023). This compound | CAS#:96524-70-8. Retrieved from [Link].
-
The Royal Society of Chemistry (2013). Electronic Supplementary Information: Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link].
-
Pharmaffiliates (n.d.). Methyl 2-(4-formylphenyl)propanoate. Retrieved from [Link].
-
Organic Chemistry at the University of Rochester (n.d.). Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. Retrieved from [Link].
-
Le, K. N., & Tunge, J. A. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(4), 101-104. Retrieved from [Link].
-
Wikipedia (n.d.). Reductive amination. Retrieved from [Link].
-
ChemSurvival (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link].
-
Organic Syntheses (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].
Sources
- 2. 複素環ビルディングブロック [sigmaaldrich.com]
- 3. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 4. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. sciepub.com [sciepub.com]
- 11. benchchem.com [benchchem.com]
The Alchemical Bridge: A Technical Guide to Methyl 2-(4-formylphenyl)acetate in Modern Drug Discovery
For Immediate Release to the Scientific Community
Abstract
Methyl 2-(4-formylphenyl)acetate, a seemingly unassuming aromatic ester, has emerged as a pivotal building block in the landscape of contemporary medicinal chemistry. Its unique bifunctional architecture, featuring a reactive aldehyde and a modifiable ester, positions it as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, moving beyond simple nomenclature to elucidate its synthesis, characterization, and critical applications. We will delve into the causality of synthetic choices, provide self-validating experimental protocols, and illuminate its role as a rigid linker in the revolutionary field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Nomenclature and Structural Identity: A Compound of Many Names
Clarity in communication is paramount in scientific research. This compound is known by a variety of synonyms and identifiers across chemical literature and commercial databases. Understanding these alternative names is crucial for efficient literature searching and material procurement.
The compound's identity is unequivocally established by its CAS Number: 96524-70-8 .[1][2][3] Its molecular formula is C₁₀H₁₀O₃ , and it has a molecular weight of approximately 178.19 g/mol .[1][3]
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name/Identifier | Source/Reference |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 96524-70-8 | Sigma-Aldrich[2] |
| Systematic Name | Benzeneacetic acid, 4-formyl-, methyl ester | ChemicalBook[4] |
| Common Synonym | Methyl(p-formylphenyl)acetate | PubChem[1] |
| Common Synonym | (4-Formylphenyl)acetic acid methyl ester | PubChem[1] |
| Common Synonym | Methyl 4-formylphenylacetate | PubChem[1] |
| InChI Key | YPJYQGMVBYQTTA-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | COC(=O)CC1=CC=C(C=C1)C=O | PubChem[1] |
Synthesis of the Bifunctional Scaffold: An Exercise in Selective Oxidation
The most common and efficient synthesis of this compound involves the selective oxidation of its primary alcohol precursor, Methyl 2-(4-(hydroxymethyl)phenyl)acetate. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid while ensuring high conversion.
The Dess-Martin Periodinane (DMP) Oxidation: A Method of Choice
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5] Its advantages over other methods, such as those based on chromium, include neutral pH, ambient temperature operation, shorter reaction times, and high chemoselectivity, which preserves other sensitive functional groups.[4]
Mechanism Rationale: The reaction proceeds via a ligand exchange on the hypervalent iodine atom of the DMP reagent, where the alcohol displaces an acetate group. A subsequent intramolecular deprotonation of the alpha-hydrogen by an acetate ion facilitates the collapse of the intermediate, yielding the desired aldehyde, acetic acid, and a reduced iodinane byproduct.[4]
Caption: Mechanism of Dess-Martin Periodinane (DMP) Oxidation.
Self-Validating Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[4]
Materials:
-
Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Dess-Martin Periodinane (1.5 eq) in anhydrous dichloromethane (to a concentration of approx. 0.3 M). Stir at room temperature.
-
Addition of Alcohol: Add a solution of Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) to the DMP solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with diethyl ether (approx. 0.1 M). Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Scientific Rationale: The sodium thiosulfate is a crucial quenching agent. It reduces the excess DMP and the iodinane byproduct to more water-soluble iodine species, which simplifies the purification process by preventing the precipitation of insoluble byproducts.[6]
-
-
Workup - Extraction: Shake the mixture vigorously for 15-20 minutes. Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Scientific Rationale: The NaHCO₃ wash neutralizes the acetic acid formed during the reaction, preventing any potential acid-catalyzed side reactions.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.
-
Scientific Rationale: Flash chromatography is necessary to remove any remaining traces of the iodinane byproducts and other minor impurities, yielding the final product with high purity.
-
Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Expected Characterization Data
| Technique | Parameter | Expected Result |
| Appearance | Physical State | Off-white to yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 10.00 (s, 1H, -CHO), 7.86 (d, 2H, Ar-H), 7.46 (d, 2H, Ar-H), 3.72 (s, 3H, -OCH₃), 3.70 (s, 2H, -CH₂-)[4] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~191.9 (CHO), ~171.5 (C=O, ester), ~142.0 (Ar-C), ~135.5 (Ar-C), ~130.1 (Ar-CH), ~129.8 (Ar-CH), ~52.3 (OCH₃), ~41.0 (CH₂) |
| Mass Spec. (EI) | m/z | 178 (M⁺), 147 (M⁺ - OCH₃), 119 (M⁺ - COOCH₃), 91 (tropylium ion) |
| Purity | By NMR/LC-MS | ≥98.0% |
Note: ¹³C NMR and Mass Spec data are predicted based on typical values for similar structures. Actual values may vary slightly.
Application in Drug Development: The PROTAC Revolution
The true power of this compound lies in its application as a versatile building block. One of its most significant and cutting-edge uses is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs: A New Therapeutic Modality
PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. They consist of three components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Caption: General Mechanism of Action for a PROTAC.
The Role of the Linker: More Than Just a Spacer
The linker is not merely a passive connector; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy. The phenylacetate core of our topic compound provides a semi-rigid structure. This rigidity can be advantageous in pre-organizing the warhead and anchor ligands, potentially reducing the entropic penalty of forming the crucial ternary complex (POI-PROTAC-E3) and enhancing degradation potency.
Synthetic Workflow: Incorporating the Linker
This compound serves as a precursor to a bifunctional linker. The synthetic strategy typically involves two key modifications:
-
Amine Introduction: The aldehyde is converted into an amine, often via reductive amination. This amine then serves as a nucleophile to be coupled to an E3 ligase ligand (e.g., one containing an activated acid or electrophilic handle).
-
Ester Hydrolysis & Amide Coupling: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated and coupled to an amine-containing warhead ligand, forming a stable amide bond.
Caption: Exemplary workflow for PROTAC synthesis.
Conclusion
This compound is a prime example of a molecular tool whose value is defined by its strategic versatility. Its straightforward, high-yield synthesis and the orthogonal reactivity of its functional groups make it an invaluable asset for medicinal chemists. As the field of targeted protein degradation continues to expand, the demand for well-characterized, rigid linkers will undoubtedly grow. A thorough understanding of the synthesis, properties, and strategic application of this compound, as detailed in this guide, empowers researchers to construct the next generation of innovative therapeutics with greater precision and efficiency.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19363032, this compound. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]
-
Zhang, X., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 12. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(4-formylphenyl)acetate" material safety data sheet (MSDS)
An In-Depth Technical Guide to Methyl 2-(4-formylphenyl)acetate for Research and Development Professionals
Introduction: A Strategic Intermediate in Modern Chemistry
This compound is more than a simple aromatic compound; it is a bifunctional molecule of significant strategic importance in synthetic chemistry. Possessing both an aldehyde and a methyl ester, this reagent serves as a versatile building block, particularly in the fields of medicinal chemistry and materials science. Its true value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its material safety, handling protocols, and applications, designed for the discerning researcher engaged in cutting-edge drug development and chemical synthesis.
Section 1: Chemical and Physical Identity
A thorough understanding of a compound's physical properties is the foundation of its safe and effective use in any laboratory setting. The data presented below has been compiled from authoritative chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96524-70-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][3][4][5] |
| Molecular Weight | 178.18 g/mol | [2][3][4] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 285.4 ± 15.0 °C at 760 mmHg | [6] |
| Flash Point | 123.8 ± 20.4 °C | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Purity | ≥98.0% (as determined by NMR) | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl(p-formylphenyl)acetate | [3] |
Section 2: Hazard Analysis and Toxicological Profile
Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1][3] The primary hazards are associated with its irritant properties, stemming from the reactivity of the aldehyde functional group.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
Expert Analysis of Hazards:
The aldehyde moiety is an electrophilic center, capable of reacting with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is the mechanistic basis for its irritant properties. Upon contact with the skin or eyes, it can lead to inflammation and discomfort. Inhalation may irritate the mucosal surfaces of the respiratory tract. While comprehensive toxicological studies are not widely available, the compound's structure does not suggest acute carcinogenic or mutagenic properties according to IARC, ACGIH, or NTP classifications.[1]
Hazard and Response Workflow
The following diagram outlines the logical flow from hazard identification to the necessary precautionary and emergency responses.
Caption: Role of the linker in the PROTAC-mediated degradation pathway.
Intermediate in Pharmaceutical Synthesis
The aldehyde functionality also serves as a key handle for constructing more complex molecular architectures. For instance, it is a precursor for compounds like 2-(4-formylphenyl)propionic acid, which is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen. [7]
Section 5: Synthetic Protocols and Experimental Design
While numerous proprietary methods exist, a common and logical approach to synthesizing this compound involves the oxidation of the corresponding alcohol, Methyl 2-(4-(hydroxymethyl)phenyl)acetate.
Exemplary Synthesis Workflow: Oxidation of a Precursor
This protocol is a generalized representation based on standard organic chemistry principles, such as those used in the synthesis of related aldehydes. [7] Step 1: Reagent Preparation
-
Dissolve Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1 equivalent) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Prepare a solution or suspension of a mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or a TEMPO-based system) in the same solvent.
Step 2: Oxidation Reaction
-
Slowly add the oxidizing agent to the solution of the alcohol at room temperature or 0°C, while stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Quenching
-
Upon completion, quench the reaction appropriately. For a PCC oxidation, this may involve filtering through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the title compound.
References
- Methyl 2-(4-formylphenyl)
- This compound | C10H10O3 | CID 19363032 - PubChem - NIH.
- Methyl 2-(4-formylphenyl)
- Methyl 2-(4-formylphenyl)
- Methyl 2-(4-formylphenyl)
- methyl 2-(4-formylphenyl)
- Methyl 2-(4-formylphenyl)
- Methyl 2-(4-formylphenyl)
- This compound | MedChemExpress (MCE) Life Science Reagents.
- Methyl 2-(4-formylphenyl)
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]
- 7. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
The Strategic Role of Methyl 2-(4-formylphenyl)acetate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of chemical scaffolds available to medicinal chemists, Methyl 2-(4-formylphenyl)acetate has emerged as a highly versatile and strategic intermediate. Its unique bifunctional nature, possessing both a reactive aldehyde and a readily modifiable methyl ester, provides a powerful platform for the synthesis of diverse and complex molecular architectures. This technical guide offers an in-depth exploration of the multifaceted role of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with expert insights into its synthesis, reactivity, and application in the construction of innovative therapeutic agents.
Physicochemical Properties and Synthesis
This compound, with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a solid at room temperature.[1][2] Its structure presents two key functional groups with orthogonal reactivity: an aromatic aldehyde and a methyl ester attached to a phenylacetic acid core. This arrangement allows for sequential or selective modification, a highly desirable characteristic in multistep synthetic campaigns.
A common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The Dess-Martin periodinane (DMP) oxidation is a favored method due to its mild reaction conditions and high yields.[3]
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 96524-70-8 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | 285 °C |
| Density | 1.157 g/cm³ |
| Flash Point | 124 °C |
| Storage | Inert atmosphere, 2-8°C |
A Bifunctional Linchpin in Drug Discovery
The strategic value of this compound lies in its capacity to serve as a central scaffold, enabling the introduction of molecular diversity through reactions at its two distinct functional handles.
The Aldehyde: A Gateway to Complexity
The aldehyde group is a versatile functional group that participates in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal anchor point for building molecular complexity.
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The aldehyde of this compound readily undergoes condensation with primary or secondary amines to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is pivotal for introducing a wide range of amine-containing fragments, which are prevalent in biologically active molecules due to their ability to form key hydrogen bonds and salt bridges with biological targets.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), to the mixture. The use of NaBH(OAc)₃ is often preferred due to its mildness and selectivity for imines over aldehydes.[5]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
The aldehyde functionality of this compound makes it an excellent substrate for various multicomponent reactions (MCRs), which allow for the rapid assembly of complex heterocyclic structures from simple starting materials in a single synthetic operation.[6]
-
Hantzsch Pyridine Synthesis: This reaction enables the synthesis of dihydropyridines and pyridines, which are privileged scaffolds in medicinal chemistry, notably as calcium channel blockers.[7][8] In this reaction, this compound can serve as the aldehyde component, reacting with two equivalents of a β-ketoester and a nitrogen source like ammonia or ammonium acetate.[9][10]
-
Biginelli Reaction: This MCR provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[3][11] The reaction involves the acid-catalyzed condensation of this compound, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[12]
-
Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines, which are common motifs in natural products and pharmaceuticals.[13][14] It involves the condensation of a β-arylethylamine with an aldehyde, such as this compound, followed by an acid-catalyzed intramolecular cyclization.[15]
The Methyl Ester: A Handle for Further Functionalization
The methyl ester group of this compound offers another point for diversification, typically through nucleophilic acyl substitution reactions.
The methyl ester can be converted to a wide range of amides by reaction with primary or secondary amines. Amides are a cornerstone of medicinal chemistry, contributing to molecular rigidity, hydrogen bonding capacity, and overall pharmacokinetic properties. This transformation can be achieved by direct aminolysis, often requiring elevated temperatures, or through activation of the ester.
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a crucial intermediate for a variety of subsequent transformations. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds under mild conditions. This two-step process is often preferred for the synthesis of more complex amides, especially when dealing with sensitive substrates.
Application in the Synthesis of Bioactive Molecules
The utility of this compound is best illustrated through its application in the synthesis of molecules with demonstrated biological activity.
Precursor to Acetylcholinesterase Inhibitors
Derivatives of this compound have been investigated as a new class of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for the treatment of Alzheimer's disease. The synthesis of these inhibitors likely involves the elaboration of both the aldehyde and ester functionalities to generate molecules that can effectively interact with the active site of the enzyme.
A Versatile Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17][] A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ligase, and a linker that connects these two elements. The nature and length of the linker are critical for the efficacy of the PROTAC.[1]
This compound is an attractive building block for the synthesis of PROTAC linkers.[2][16] Its bifunctional nature allows for the attachment of the warhead and the E3 ligase ligand through distinct chemical transformations. For example, the aldehyde can be used for conjugation via reductive amination, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation. The phenylacetic acid core provides a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block in the medicinal chemist's toolbox. Its commercially available nature and the orthogonal reactivity of its two functional groups provide a reliable and efficient platform for the synthesis of diverse and complex molecules. The demonstrated and potential applications in the synthesis of enzyme inhibitors and as a key component of PROTACs highlight its significance in contemporary drug discovery. As the demand for novel therapeutic agents with improved efficacy and selectivity continues to grow, the strategic application of bifunctional building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 313-330.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Eisner, U., & Kuthan, J. (1972). The Hantzsch Synthesis of Dihydropyridines. Chemical Reviews, 72(1), 1–42.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Formylphenyl acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Dömling, A. (2006). Recent developments in multicomponent reactions in drug discovery. Chemical Reviews, 106(1), 17-89.
-
ResearchGate. (n.d.). The synthesis of the title compound via the modified Biginelli reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]
- S. K. et al. (2005). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Green Chemistry, 7(10), 739-741.
-
ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Molecular Modulators of GPCRs Signal Transduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 6. grokipedia.com [grokipedia.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. ionike.com [ionike.com]
- 11. researchgate.net [researchgate.net]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Versatile Role of Methyl 2-(4-formylphenyl)acetate in Advanced Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Multifunctional Building Block for Material Innovation
In the landscape of materials science, the demand for novel organic molecules that serve as versatile precursors for functional materials is ever-increasing. Methyl 2-(4-formylphenyl)acetate, a bifunctional aromatic compound, has emerged as a significant player in this arena. Its unique structure, featuring both a reactive aldehyde and a modifiable methyl ester group, provides a gateway to a diverse range of advanced materials. This technical guide explores the core applications of this compound in materials science, with a particular focus on the synthesis of stilbene-based functional materials and the engineering of Metal-Organic Frameworks (MOFs). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the structure-property relationships that govern the performance of the resulting materials. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the potential of this valuable building block.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value |
| CAS Number | 96524-70-8 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [1] |
| Appearance | Off-white to yellow solid[2] |
| Boiling Point | 285 °C[2] |
| Density | 1.157 g/cm³[2] |
| Flash Point | 124 °C[2] |
Synthesis:
This compound is typically synthesized via the oxidation of the corresponding alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. A common and efficient method involves the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that is highly selective for primary and secondary alcohols.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-(4-(hydroxymethyl)phenyl)acetate
-
Dess-Martin Periodinane (1.5 eq.)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate
-
Sodium sulfate
-
Nitrogen gas
Procedure:
-
Dissolve Dess-Martin Periodinane (1.5 equivalents) in dichloromethane (0.3 M) at room temperature under a nitrogen atmosphere with stirring.[2]
-
In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate in dichloromethane (0.2 M).
-
Add the solution of methyl 2-(4-(hydroxymethyl)phenyl)acetate to the Dess-Martin Periodinane solution.
-
Allow the reaction to proceed for 4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (0.1 M).[2]
-
Pour the mixture into a saturated sodium bicarbonate solution containing sodium thiosulfate (10.5 equivalents) and stir for 30 minutes to quench the excess DMP.[2]
-
Separate the organic and aqueous phases.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, methyl 4-formylphenylacetate, is typically obtained in high yield (e.g., 94%) and can be further purified by column chromatography if necessary.[2]
-
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals include a singlet for the aldehyde proton around 10.00 ppm, aromatic protons as doublets around 7.86 and 7.46 ppm, and singlets for the methyl and methylene protons around 3.72 ppm.[2]
Application I: Synthesis of Stilbene Derivatives for Optoelectronic Materials
One of the most prominent applications of this compound is in the synthesis of stilbene derivatives. Stilbenes, with their 1,2-diphenylethylene core, are a class of compounds renowned for their fascinating photophysical properties, including high fluorescence quantum yields and photoisomerization capabilities.[3] These properties make them highly valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and molecular switches.[2][4]
The aldehyde functionality of this compound serves as a convenient handle for the construction of the stilbene backbone via olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to E-Stilbenes
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[5][6] A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[5][6] This is particularly advantageous in the synthesis of stilbenes for optoelectronic applications, where the planar structure of the trans-isomer often leads to superior photophysical properties.
Caption: Horner-Wadsworth-Emmons reaction workflow for stilbene synthesis.
Experimental Protocol: Synthesis of Methyl 2-(4-styrylphenyl)acetate via HWE Reaction
Materials:
-
This compound (1.0 eq.)
-
Diethyl benzylphosphonate (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add diethyl benzylphosphonate (1.1 eq.).
-
Add anhydrous THF to dissolve the phosphonate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation and formation of the phosphonate carbanion.[7]
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of this compound to the phosphonate carbanion solution at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure methyl 2-(4-styrylphenyl)acetate.
Characterization of Stilbene Derivatives:
The synthesized stilbene derivatives can be thoroughly characterized using various spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of vinylic proton signals (typically doublets with a large coupling constant for the trans isomer), along with signals for the aromatic, methyl, and methylene protons. |
| ¹³C NMR | Signals corresponding to the vinylic carbons and all other carbon atoms in the molecule. |
| FT-IR | Characteristic peaks for the C=O stretch of the ester, C=C stretch of the alkene, and aromatic C-H stretches. |
| UV-Vis Spectroscopy | Strong absorption bands in the UV region corresponding to the π-π* transitions of the conjugated stilbene system. |
| Fluorescence Spectroscopy | Emission spectra to determine the fluorescence properties, including the emission maximum and quantum yield. |
Application II: Engineering Functional Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[8] Their high surface area, tunable pore size, and chemical functionality make them promising candidates for applications in gas storage, separation, catalysis, and sensing. This compound offers two distinct pathways for the creation of functional MOFs: as a precursor for bifunctional linkers for de novo synthesis and as a modifying agent in post-synthetic modification.
De Novo Synthesis of MOFs with Functionalized Linkers
The structure of this compound can be chemically modified to create a dicarboxylic acid linker, a common building block for MOF synthesis.[4][9][10] This approach allows for the direct incorporation of the desired functionality into the MOF structure.
A plausible synthetic route involves the oxidation of the aldehyde group to a carboxylic acid and the hydrolysis of the methyl ester to another carboxylic acid, yielding a dicarboxylic acid linker.
Caption: Proposed synthesis of a dicarboxylic acid linker from this compound.
Post-Synthetic Modification (PSM) of MOFs
Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-existing MOFs without altering their framework structure.[11][12][13] The aldehyde group of this compound makes it an excellent candidate for the PSM of amine-functionalized MOFs, such as IRMOF-3 (isoreticular metal-organic framework-3), through the formation of an imine bond (a Schiff base reaction).[14][15] This covalent modification can dramatically alter the properties of the MOF, introducing new catalytic sites, enhancing guest selectivity, or modifying its hydrophilicity/hydrophobicity.[16]
Caption: Post-synthetic modification of an amine-functionalized MOF.
Experimental Protocol: Post-Synthetic Modification of IRMOF-3
Materials:
-
IRMOF-3 (synthesized according to literature procedures)
-
This compound
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Argon or Nitrogen gas
Procedure:
-
Activate the synthesized IRMOF-3 by solvent exchange with a suitable solvent (e.g., chloroform or dichloromethane) followed by heating under vacuum to remove guest molecules from the pores.
-
In a glovebox or under an inert atmosphere, suspend the activated IRMOF-3 in an anhydrous solvent such as DMF.
-
Add a solution of this compound in the same anhydrous solvent to the MOF suspension. The molar excess of the aldehyde will depend on the desired degree of functionalization.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-100 °C) for a specified period (e.g., 24-72 hours).
-
After the reaction, cool the mixture to room temperature and isolate the solid by centrifugation or filtration.
-
Wash the modified MOF extensively with fresh solvent to remove any unreacted aldehyde and byproducts.
-
Dry the functionalized MOF under vacuum.
Characterization of the Modified MOF:
The success of the post-synthetic modification can be confirmed by a combination of analytical techniques:
| Technique | Expected Observations |
| Powder X-ray Diffraction (PXRD) | The PXRD pattern of the modified MOF should match that of the parent MOF, confirming the retention of the crystalline framework. |
| FT-IR Spectroscopy | Disappearance of the N-H stretching bands of the primary amine in the parent MOF and the appearance of a new C=N stretching band for the imine linkage. |
| ¹H NMR Spectroscopy (digested sample) | Digestion of the modified MOF in an acidic or basic solution allows for the analysis of the organic linkers by ¹H NMR, confirming the presence of the new imine functionality. |
| Thermogravimetric Analysis (TGA) | Comparison of the TGA profiles of the parent and modified MOFs can indicate changes in thermal stability and the incorporation of the new functional group. |
| Gas Adsorption Analysis | Nitrogen or other gas adsorption isotherms can be used to assess the changes in the surface area and pore volume of the MOF after modification. |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the realm of materials science. Its dual functionality enables the straightforward synthesis of advanced materials with tailored properties. The synthesis of highly fluorescent and photoresponsive stilbene derivatives via the Horner-Wadsworth-Emmons reaction opens doors for the development of next-generation organic electronic devices. Furthermore, its application in the de novo synthesis and post-synthetic modification of Metal-Organic Frameworks provides a powerful tool for creating highly functional porous materials for catalysis, sensing, and separations.
As research in these areas continues to advance, we can anticipate even more innovative applications of this compound and its derivatives. Future work may focus on the development of novel stilbene-containing polymers with enhanced charge transport properties, the design of chiral MOF linkers derived from this precursor for enantioselective catalysis, and the exploration of its utility in the synthesis of other classes of functional materials through reactions of its aldehyde group, such as Knoevenagel and Wittig reactions. The continued exploration of the chemistry of this remarkable molecule will undoubtedly lead to further breakthroughs in materials science and technology.
References
- Xi, F.-G., Liu, H., Yang, N.-N., & Gao, E.-Q. (2015). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry, 54(9), 4266–4272.
- Srinivas, B., et al. (2018). Post synthetically modified IRMOF-3 for efficient recovery and selective sensing of U(vi) from aqueous medium. New Journal of Chemistry, 42(23), 18883-18892.
- Shi, Z., et al. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks.
- Burrows, A. D. (2012). CHAPTER 3: Post‐synthetic Modification of MOFs. In Metal-Organic Frameworks: Design and Application (pp. 63-94). John Wiley & Sons, Ltd.
- Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
- Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California.
- Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
- Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California.
-
Bohrium. (2009). postsynthetic-modification-of-metal-organic-frameworks. Retrieved from [Link]
-
Bryn Mawr College. (n.d.). 08wittig192.docx. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Sano, S., et al. (2016). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)-α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 64(10), 1500-1503.
-
chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]
- Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
- Indian Journal of Chemistry. (2015). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. 54B, 1157-1161.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- University of California, Irvine. (2013).
-
ResearchGate. (n.d.). SCHEME 2. Synthesis of Stilbene Derivatives. Retrieved from [Link]
- Ascensusspec. (2025). MOF Linkers with Carboxylic Acid Donor Ligands.
-
Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
-
Spiral. (n.d.). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. Retrieved from [Link]
-
ResearchGate. (n.d.). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41.
-
ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis and a common... Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Wiley-VCH. (n.d.).
-
ResearchGate. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. Retrieved from [Link]
- MDPI. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers, 16(20), 2813.
- Shahzad, S. A., et al. (2017).
- Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12.
-
ResearchGate. (n.d.). Synthesis, characterization, and OLED application of oligo(p-phenylene ethynylene)s with polyhedral oligomeric silsesquioxanes (POSS) as pendant groups. Retrieved from [Link]
- Royal Society of Chemistry. (2024).
-
ResearchGate. (n.d.). Figure S4. The FT-IR and UV-Vis characterization. a) The FT-IR spectral... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N′-(2-, 3- and 4-methylphenyl)thiourea derivatives. Retrieved from [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.strem.com [blog.strem.com]
- 10. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 11. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 14. Post synthetically modified IRMOF-3 for efficient recovery and selective sensing of U(vi) from aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Postsynthetic modification of metal–organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks [html.rhhz.net]
A Technical Guide to "Methyl 2-(4-formylphenyl)acetate" as a Novel Scaffold for PROTAC® Linker Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that catalytically induces protein degradation.[1] The success of a PROTAC molecule is critically dependent on the linker connecting the target protein "warhead" and the E3 ligase "anchor".[2][3] While alkyl and PEG chains have been foundational, the field is rapidly evolving towards more sophisticated, functional linkers to enhance efficacy and improve physicochemical properties.[2][4] This guide introduces "Methyl 2-(4-formylphenyl)acetate" as a compelling, yet underexplored, scaffold for the rational design of next-generation PROTAC linkers. We will dissect its chemical attributes, propose a robust synthetic strategy for its incorporation into a PROTAC, and provide detailed protocols for the validation of target degradation.
Part 1: The Centrality of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][5] The linker is not merely a spacer but a critical determinant of the stability and conformation of this complex.[6][] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, directly influencing the efficiency of ubiquitin transfer and subsequent degradation.[] An optimal linker facilitates positive cooperativity between the two proteins, stabilizing the ternary complex and driving potent degradation.[6] Furthermore, the linker significantly impacts the overall drug-like properties of the PROTAC, including solubility, cell permeability, and metabolic stability, which are notable challenges for these typically large molecules.[6][]
Part 2: A Chemist's Perspective on this compound
This compound (CAS 96524-70-8) is a bifunctional molecule possessing a unique combination of features that make it an attractive starting point for linker synthesis.[8][9]
-
Semi-Rigid Phenylacetate Core: The central phenyl ring provides a degree of conformational rigidity. Unlike highly flexible alkyl or PEG linkers which can incur an entropic penalty upon binding, a semi-rigid scaffold can help pre-organize the warhead and anchor, potentially lowering the energetic barrier to forming a productive ternary complex.[6][] The defined geometry of the ring also provides predictable exit vectors for linker elaboration.
-
Versatile Formyl (Aldehyde) Handle: The aldehyde group is a highly versatile chemical handle for conjugation. It readily undergoes reductive amination with primary or secondary amines, a robust and selective reaction for forming stable carbon-nitrogen bonds under mild conditions.[10][11][12] This makes it an ideal attachment point for E3 ligase ligands (e.g., derivatives of pomalidomide, lenalidomide, or VHL ligands) that often incorporate an amine functionality.
-
Reactive Methyl Ester Terminus: The methyl ester provides a second, orthogonal attachment point. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with an amine- or hydroxyl-containing warhead using standard, high-efficiency amide or ester bond-forming reactions.[8]
This combination of a semi-rigid core with two distinct, selectively addressable reactive sites makes this compound a powerful building block for constructing PROTACs with defined structural characteristics.
Part 3: Proposed Synthetic Strategy for PROTAC Elaboration
Herein, we propose a logical, three-stage synthetic workflow to construct a novel PROTAC utilizing the this compound scaffold. This strategy is designed for efficiency and control, allowing for the sequential attachment of the E3 ligase ligand and the target protein warhead.
Stage 1: E3 Ligase Ligand Conjugation via Reductive Amination
The initial step leverages the reactivity of the formyl group to attach the E3 ligase ligand.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide) (1.0-1.1 equiv) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation: Add acetic acid (0.1-0.2 equiv) to catalyze the formation of the intermediate imine. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the imine by LC-MS.
-
Reduction: Once imine formation is significant, add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise.[13] This reagent is preferred over harsher hydrides as it is stable in mildly acidic conditions and selectively reduces the protonated imine over the starting aldehyde.[14]
-
Reaction Monitoring & Workup: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring for completion by LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired conjugate.
Causality: The choice of NaBH(OAc)₃ is critical for a controlled, one-pot reaction, preventing side reactions and simplifying the workflow.[13][14]
Stage 2: Saponification to Unmask the Carboxylic Acid
The methyl ester is hydrolyzed to provide a carboxylic acid handle for the second conjugation.
Protocol:
-
Dissolution: Dissolve the product from Stage 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature.
-
Monitoring & Acidification: Monitor the reaction by LC-MS until the starting material is consumed. Carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extraction & Isolation: Extract the product with a suitable organic solvent like Ethyl Acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.
Stage 3: Warhead Conjugation via Amide Coupling
The final stage involves coupling the warhead to the linker's carboxylic acid.
Protocol:
-
Activation: Dissolve the carboxylic acid from Stage 2 (1.0 equiv), the amine-containing warhead (1.1 equiv), and a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling: Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv).[15][16][17] If using an HCl salt of the amine or EDC, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[15][18]
-
Reaction & Workup: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. Upon completion, dilute the reaction with water and extract the final PROTAC product with Ethyl Acetate.
-
Purification: Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final PROTAC molecule using reverse-phase preparative HPLC to ensure high purity. Characterize by LC-MS and NMR.
Causality: HATU is often chosen for its high efficiency and low rate of racemization, especially with sensitive substrates, making it a reliable choice for the final, crucial coupling step.[15][16]
Part 4: Experimental Validation - A Self-Validating System
The synthesis of a novel PROTAC must be followed by rigorous biological evaluation to confirm its intended function: the degradation of the target protein. A quantitative Western Blot is the foundational assay for this purpose.[19][20]
Protocol: Quantitative Western Blot for Target Degradation
-
Cell Culture & Treatment: Seed a relevant human cell line (e.g., HEK293T, or a cancer cell line expressing the POI) in multi-well plates. Allow cells to adhere and reach 70-80% confluency. Treat cells with a serial dilution of the purified PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[20]
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[19] Lyse the cells using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation post-lysis.[19][21][22]
-
Protein Quantification: Scrape the cell lysates and centrifuge to pellet debris.[19] Determine the protein concentration of the supernatant for each sample using a BCA assay to ensure equal protein loading.[20]
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[19] Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. In parallel, probe a separate blot or the same blot (if stripped and re-probed) with an antibody for a loading control protein (e.g., GAPDH, β-actin) whose expression is unaffected by the treatment.[19]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.[20] Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity for each lane.
Part 5: Data Presentation and Interpretation
The results from the quantitative Western Blot should be analyzed to determine two key parameters that define PROTAC efficacy: DC₅₀ (the concentration that induces 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achieved).[20]
| Parameter | Description | Significance |
| DC₅₀ | The half-maximal degradation concentration. | A measure of the PROTAC's potency . A lower DC₅₀ value indicates a more potent degrader. |
| Dₘₐₓ | The maximum degradation level observed. | A measure of the PROTAC's efficacy . A higher Dₘₐₓ value (closer to 100%) indicates more complete target removal. |
| Degradation Kinetics | The rate at which the target protein is degraded over time. | Provides insight into the dynamics of ternary complex formation and the overall degradation pathway.[24][25] |
These values are crucial for structure-activity relationship (SAR) studies, allowing researchers to compare the performance of different linkers and rationally design more effective molecules.
Conclusion
The strategic design of linkers is paramount to unlocking the full potential of PROTAC technology.[4][26] this compound offers a compelling and synthetically accessible scaffold that combines a semi-rigid core with versatile, orthogonal chemical handles. The proposed synthetic and validation workflows provide a robust framework for researchers to explore this and similar phenyl-containing scaffolds. By moving beyond simple aliphatic chains and embracing more functional, rigidified linkers, the field can accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties, ultimately leading to more effective therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ACS Chemical Biology. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
-
American Chemical Society. (2025). Correlating cellular ternary complex formation with degradation kinetics. ACS Fall 2025. [Link]
-
Shaki, F., & Trawick, M. L. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]
-
Vankayalapati, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Chemsrc. (2025). This compound. Chemsrc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. 2bscientific.com [2bscientific.com]
- 23. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 24. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 26. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
Unlocking Synthetic Frontiers: A Technical Guide to Novel Reactions of Methyl 2-(4-formylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Linchpin
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-formylphenyl)acetate, a seemingly simple aromatic compound, has emerged as a powerful and versatile intermediate. Its value lies in the orthogonal reactivity of its two key functional groups: a reactive aldehyde and a modifiable methyl ester. This unique bifunctionality allows for sequential or tandem reactions, opening avenues to a diverse array of molecular scaffolds, from novel heterocyclic systems to advanced therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).[1][2] This guide delves into the established and potential reactivity of this compound, offering a technical roadmap for its application in discovering novel chemical transformations and accelerating drug discovery programs.
Physicochemical Properties and Handling
A foundational understanding of a reagent's properties is critical for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 96524-70-8 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point | 285 °C | [4] |
| Density | 1.157 g/cm³ | [4] |
| Storage | 2-8°C under an inert atmosphere |
Safety Note: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE) should be used during handling.
Established Synthetic Transformations: A Foundation for Innovation
The synthetic utility of this compound is rooted in the predictable yet powerful reactions of its constituent functional groups.
Reactions at the Aldehyde Moiety
The formyl group is a hub of reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations.
-
Oxidation to Carboxylic Acid: The aldehyde can be selectively oxidized to the corresponding carboxylic acid, 2-(4-carboxyphenyl)acetic acid methyl ester, a valuable building block for polyesters and other polymers. Mild and selective reagents like sodium chlorite (NaClO₂) are particularly effective for this transformation, avoiding harsh conditions that might affect the ester group.[5]
-
Reduction to Alcohol: Selective reduction of the aldehyde to a primary alcohol, yielding methyl 2-(4-(hydroxymethyl)phenyl)acetate, can be readily achieved using mild hydride reagents such as sodium borohydride (NaBH₄).[2] This product is a common precursor in the synthesis of the parent compound.[4]
-
Reductive Amination: The aldehyde is an excellent electrophile for reductive amination, a cornerstone reaction for introducing nitrogen-containing substituents. This can be achieved in a one-pot reaction with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or through catalytic hydrogenation, to yield a variety of substituted amines.[6]
-
Knoevenagel Condensation: The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to α,β-unsaturated systems.[7] This reaction is often catalyzed by a weak base and is a key step in the synthesis of various pharmacologically active molecules.
Reactions at the Ester Moiety
While less reactive than the aldehyde, the methyl ester provides a handle for further derivatization.
-
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup, yields (4-formylphenyl)acetic acid.[2] This carboxylic acid can then participate in a range of coupling reactions.
-
Amidation and Hydrazinolysis: The ester can undergo nucleophilic acyl substitution with amines or hydrazine to form the corresponding amides or hydrazides.[2] These derivatives are important intermediates, particularly for the synthesis of heterocyclic compounds.[2]
Discovering Novel Reactions: A Forward-Looking Perspective
The true potential of this compound lies in its application in more complex and novel reaction cascades. The following sections explore promising avenues for future research and development.
Multicomponent Reactions (MCRs) for Rapid Diversity Generation
MCRs, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valuable in drug discovery for building molecular libraries.[8][9] this compound is an ideal aldehyde component for several powerful MCRs.
-
Hantzsch Dihydropyridine Synthesis: This classic MCR combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to generate dihydropyridines, a privileged scaffold in medicinal chemistry.[9] The use of this compound in this reaction would lead to a library of dihydropyridines with a pendant methyl acetate group, ripe for further functionalization.
Protocol: Hantzsch Dihydropyridine Synthesis
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure dihydropyridine product.
-
-
Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). This reaction, often catalyzed by a Brønsted or Lewis acid, can be adapted for this compound to create novel DHPMs for biological screening.
Workflow: Biginelli Reaction for DHPM Synthesis
Caption: Workflow for the Biginelli multicomponent reaction.
Tandem and Cascade Reactions: Building Complexity Efficiently
The bifunctional nature of this compound is ideal for designing tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates.[10]
-
Tandem Knoevenagel Condensation/Intramolecular Cyclization: Following a Knoevenagel condensation with a suitable active methylene compound, an intramolecular cyclization could be triggered to form complex heterocyclic systems. For example, reaction with a β-ketoamide could, under the right conditions, lead to a fused pyridone ring system.
Mechanism: Tandem Knoevenagel/Cyclization
Caption: Proposed tandem Knoevenagel/cyclization pathway.
Application in PROTAC Synthesis: A Modern Approach to Drug Discovery
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. This compound is an excellent starting point for the synthesis of the linker and one of the ligands.[1] The aldehyde can be used to attach the E3 ligase ligand via reductive amination, while the ester can be hydrolyzed and coupled to the target protein ligand.
Workflow: PROTAC Synthesis using this compound
Caption: Synthetic workflow for PROTAC development.
Conclusion: A Building Block with Untapped Potential
This compound is more than just a simple aromatic compound; it is a strategic tool for chemical innovation. Its bifunctional nature allows for a diverse range of chemical transformations, from established, high-yielding reactions to novel, complexity-building multicomponent and tandem processes. For researchers in organic synthesis and drug discovery, a thorough understanding of this reagent's reactivity opens the door to the efficient synthesis of novel molecular entities with significant potential for therapeutic applications. The exploration of its use in MCRs, cascade reactions, and as a key linker in PROTACs will undoubtedly continue to yield exciting and valuable discoveries.
References
-
Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. [Link]
-
Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. ResearchGate. [Link]
-
Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Royal Society of Chemistry. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers. [Link]
-
This compound | C10H10O3. PubChem. [Link]
-
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]
-
This compound | CAS#:96524-70-8. Chemsrc. [Link]
-
Pseudo-multicomponent reactions. Semantic Scholar. [Link]
-
Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. [Link]
-
Methyl 2-(3-formylphenyl)acetate - [M52459]. Synthonix. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
-
Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... ResearchGate. [Link]
-
Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. MDPI. [Link]
-
Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A. SciELO. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Preliminary Investigation into the Reactivity of Methyl 2-(4-formylphenyl)acetate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: A Molecule of Dichotomous Functionality
Methyl 2-(4-formylphenyl)acetate stands as a versatile bifunctional building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a reactive aldehyde (formyl group) and a modifiable methyl ester on a stable phenylacetate framework, allows for orthogonal chemical transformations. This unique arrangement makes it a valuable precursor for creating more complex molecular architectures.[1]
The aldehyde serves as a prime site for carbon-carbon bond formation and the introduction of nitrogen-containing moieties, while the ester provides a handle for hydrolysis to a carboxylic acid, amidation, or other nucleophilic acyl substitutions.[1] This dichotomous reactivity is particularly prized in drug discovery, where the molecule has found utility as a key component in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for enzyme inhibitors.[2][3] This guide provides a preliminary investigation into the core reactivity of this compound, offering field-proven insights and validated protocols for its strategic application.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 96524-70-8 | [2][4][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |
| Molecular Weight | 178.18 g/mol | [4][5] |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point | 285 °C | [4] |
| Density | 1.157 g/cm³ | [4] |
| Flash Point | 124 °C | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | COC(=O)CC1=CC=C(C=C1)C=O | [5][6] |
| InChIKey | YPJYQGMVBYQTTA-UHFFFAOYSA-N | [4][5] |
Synthesis of the Core Scaffold
The target compound is most commonly synthesized via the oxidation of its corresponding primary alcohol precursor, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The Dess-Martin Periodinane (DMP) oxidation is a reliable and high-yielding method that avoids the harsh conditions and toxic byproducts of chromium-based oxidants.[4]
Protocol 3.1: Dess-Martin Oxidation
Rationale: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes with high efficiency and minimal over-oxidation to the carboxylic acid. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) at room temperature.[4]
Step-by-Step Methodology:
-
Dissolve Dess-Martin Periodinane (1.5 equivalents) in dichloromethane (to a concentration of 0.3 M) at room temperature under a nitrogen atmosphere with stirring.[4]
-
In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 equivalent) in dichloromethane (0.2 M).[4]
-
Add the alcohol solution to the DMP solution dropwise.[4]
-
Allow the reaction to stir at room temperature for approximately 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (to a final concentration of 0.1 M).[4]
-
Pour the diluted mixture into a vigorously stirred biphasic solution of saturated sodium bicarbonate (0.5 M) and sodium thiosulfate (10.5 equivalents). Stir for 30 minutes to quench excess DMP.[4]
-
Separate the organic and aqueous layers. Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.[4]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target product, this compound, typically in high yield (>90%).[4]
Core Reactivity Analysis: A Tale of Two Groups
The synthetic utility of this compound stems from the differential reactivity of its aldehyde and ester functionalities. The aldehyde is significantly more electrophilic and serves as the primary site for transformations like olefination and reductive amination.[1]
Figure 1: Overview of the primary reaction pathways for this compound.
Reactions at the Aldehyde Moiety
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[8] This reaction is highly reliable for forming a new carbon-carbon double bond at the position of the carbonyl.[9]
Figure 2: Generalized mechanism of the Wittig Reaction.
Protocol 4.1.1: Wittig Olefination
Rationale: This protocol uses a one-pot, aqueous method which is environmentally safer than traditional methods using pyrophoric bases like n-BuLi in anhydrous organic solvents.[10] Sodium bicarbonate is a mild base sufficient for generating the reactive ylide from phosphonium salts derived from electron-withdrawing groups, such as an ester.[9]
Step-by-Step Methodology:
-
To a round-bottom flask, add triphenylphosphine (1.4 equiv) and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 minute to create a suspension.[10]
-
Add the appropriate alkyl halide (e.g., methyl bromoacetate, 1.6 equiv).[10]
-
Add this compound (1.0 equiv).
-
Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a dilute acid (e.g., 1.0 M H₂SO₄) until the solution is neutral or slightly acidic.[10]
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volume of the aqueous layer).[9][10]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive amination is one of the most powerful and widely used methods for synthesizing amines in pharmaceutical and medicinal chemistry.[11] The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde.[12]
Figure 3: Experimental workflow for a typical reductive amination reaction.
Protocol 4.1.2: Reductive Amination with NaBH(OAc)₃
Rationale: This protocol provides a general, high-yield method for the N-alkylation of primary and secondary amines using the aldehyde functionality of the substrate. Ethyl acetate (EtOAc) is chosen as a solvent that is effective for the reaction and easily removed during workup.[12]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in ethyl acetate (to a concentration of 0.5 M) in a reaction flask.[12]
-
Add the desired primary or secondary amine (1.1 equiv).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) portion-wise to control any initial exotherm.[12]
-
Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[12]
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the resulting amine product by flash column chromatography.
Reactions at the Ester Moiety
While less reactive than the aldehyde, the methyl ester group is amenable to several key transformations, most notably hydrolysis to the corresponding carboxylic acid.
The conversion of the methyl ester to a carboxylic acid is readily achieved through saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup.[1] This unmasks a carboxylic acid functionality, which can be used for subsequent amide bond couplings or other transformations.
Protocol 4.2.1: Ester Hydrolysis
Rationale: Basic hydrolysis is typically faster and more irreversible than acidic hydrolysis. A mixture of an alcohol (like methanol) and water is often used as the solvent to ensure miscibility of both the organic ester and the aqueous base.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5-2.0 equiv) as a solid or concentrated aqueous solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Cool the mixture to 0 °C and acidify with a strong acid (e.g., 1 M HCl) until the pH is ~2. A precipitate of the carboxylic acid product may form.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (4-formylphenyl)acetic acid.
Application Spotlight: A Bifunctional Linchpin in Drug Discovery
The dual functionality of this compound makes it a valuable starting material for constructing molecules with therapeutic potential.
Role as a PROTAC Linker
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to selectively degrade target proteins.[2] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. This compound is identified as a PROTAC linker, where its functional groups can be elaborated to connect the two critical ligand components.[2]
Scaffold for Enzyme Inhibitors
Derivatives of this core structure have been investigated for their biological activity. For instance, a class of compounds derived from a related phenoxy-acetate scaffold, which incorporates the formylphenyl moiety, were identified as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[3] This demonstrates the utility of the (formylphenyl)acetate scaffold in presenting functional groups in a specific orientation for effective enzyme binding.
Conclusion
This compound is a synthetically powerful and versatile intermediate. Its aldehyde and ester groups provide two distinct points for chemical modification, allowing for a stepwise and controlled construction of complex molecules. The aldehyde is readily transformed into alkenes via the Wittig reaction or into amines via reductive amination, while the ester can be hydrolyzed to a carboxylic acid. These reliable and well-characterized reactions, coupled with its demonstrated utility in constructing PROTACs and enzyme inhibitors, solidify the position of this compound as a high-value scaffold for researchers in organic synthesis and drug development.
References
-
PubMed. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]
-
Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. (Note: While the full text is not in the search results, result[9] cites this seminal review, which underpins the general knowledge).
-
Chemsrc. (2025). This compound | CAS#:96524-70-8. Retrieved from [Link]
-
Denton, R. et al. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-(4-formylphenyl)propanoate | CAS No: 63476-54-0. Retrieved from [Link]
-
Jiang, J. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study. Retrieved from [Link]
-
De, A. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
-
The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H10O3). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 5. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. sciepub.com [sciepub.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of Methyl 2-(4-formylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the reductive amination of Methyl 2-(4-formylphenyl)acetate. Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and selectivity in forming carbon-nitrogen bonds.[1] This application note will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol for the synthesis of secondary amines from the specified aldehyde, and provide insights into reaction optimization and product characterization. The procedure detailed herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, to ensure high yields and operational simplicity.[2][3]
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a fundamental pursuit in organic chemistry, particularly within the pharmaceutical and agrochemical industries, where nitrogen-containing compounds form the backbone of a vast array of bioactive molecules.[4] Among the myriad methods for amine synthesis, reductive amination stands out as a robust and versatile strategy.[5] It allows for the controlled alkylation of an amine by a carbonyl compound, proceeding through an imine or iminium ion intermediate that is subsequently reduced.[1][6] This one-pot approach is highly favored as it mitigates the common issue of overalkylation often encountered in direct alkylation with alkyl halides.[1][7]
The target substrate, this compound, is a valuable building block, possessing both an aldehyde for functionalization and a methyl ester. The selective transformation of the aldehyde group via reductive amination without affecting the ester moiety is crucial. This necessitates the use of a mild reducing agent that preferentially reduces the protonated imine intermediate over the starting aldehyde.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to the electron-withdrawing nature of the acetoxy groups, which tempers its reducing power.[3]
Mechanistic Pathway
The reductive amination of an aldehyde with a primary amine in the presence of sodium triacetoxyborohydride follows a well-established two-stage mechanism within a single pot:
-
Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine intermediate. The formation of the imine is often catalyzed by mild acid.[6][7]
-
Reduction: The subsequent and irreversible step is the reduction of the imine to the corresponding secondary amine. Sodium triacetoxyborohydride selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde.[3] This selectivity is the cornerstone of the success of this one-pot reaction.[7]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol details the reductive amination of this compound with a generic primary amine (e.g., benzylamine) to yield the corresponding secondary amine.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₁₀H₁₀O₃ | 178.18 | 1.0 | 1.0 |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.2 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). To this solution, add the primary amine (1.1 equiv).
-
Initiation of Reduction: Add sodium triacetoxyborohydride (1.2 equiv) to the stirring solution in one portion. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-6 hours.[8]
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure secondary amine product.[8]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
Application Note: Synthesis of Alkenes via Wittig Reaction with Methyl 2-(4-formylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3][4][5] Developed by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[6] Its significance in drug development and materials science is underscored by its ability to construct complex molecular architectures with high regioselectivity, ensuring the double bond is formed precisely at the location of the original carbonyl group.[7][8]
This application note provides a detailed protocol for the Wittig reaction using Methyl 2-(4-formylphenyl)acetate as the aldehyde component. This substrate is of particular interest in medicinal chemistry due to its bifunctional nature, containing both an aldehyde for olefination and an ester group that can be further manipulated. We will delve into the experimental conditions, the underlying mechanistic principles, and practical insights for successful execution and purification.
Mechanistic Overview: The Path to Alkene Formation
The Wittig reaction proceeds through a fascinating sequence of steps, initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde or ketone.[2][9] This leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[3][9][4][10] The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which results from the decomposition of the oxaphosphetane, yielding the desired alkene.[9][11]
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide.[1][3][8][12] Stabilized ylides, typically bearing electron-withdrawing groups, tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally yield (Z)-alkenes.[1][3][8][12] For the semi-stabilized ylides, which have aryl or vinyl substituents, the stereoselectivity can be less pronounced, often resulting in a mixture of (E) and (Z) isomers.[1][4]
Experimental Protocol
This protocol details a representative Wittig reaction between this compound and a phosphonium ylide. The specific ylide will determine the final alkene structure. For this example, we will use benzyltriphenylphosphonium chloride to synthesize methyl 2-(4-(2-phenylethenyl)phenyl)acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzyltriphenylphosphonium chloride | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous Ammonium Chloride (NH4Cl) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Step-by-Step Procedure
Part 1: Ylide Formation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe. Stir the suspension at room temperature.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.
-
Ylide Generation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange colored ylide indicates a successful reaction.
Part 2: Wittig Reaction
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
Part 3: Work-up and Purification
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often contaminated with triphenylphosphine oxide, a common byproduct of the Wittig reaction.[13][14] Purification can be achieved by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[13] Triphenylphosphine oxide is a relatively polar compound and will elute after the desired less polar alkene product.
Data Visualization and Workflow
Reaction Scheme
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. quora.com [quora.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Synthesis of heterocycles using "Methyl 2-(4-formylphenyl)acetate".
Initiating Heterocycle Synthesis
I'm starting with broad Google searches to gather data on synthesizing heterocycles from "Methyl 2-(4-formylphenyl)acetate." I'm focusing on reaction mechanisms and established methods to build a solid foundation. I will prioritize understanding the proven pathways.
Exploring Synthesis Strategies
I'm now diving deeper into the synthesis methods, specifically targeting reactions with "this compound". I am identifying pathways like the Gewald reaction and multicomponent reactions for dihydropyridines, and also searching for specific experimental conditions, reagents, and reported yields. My aim is to build a thorough understanding of the established routes.
Defining Synthesis Framework
I'm now structuring the application note. I'll begin by highlighting "this compound" as a useful starting point, and then I'll create dedicated sections for synthesizing different heterocycles. Each section will have a mechanism overview, and a detailed experimental protocol. Visual aids will be made with Graphviz, and I will also build tables to compare reactant data.
Analyzing Core Reactivity
I've established a basic understanding of the reactivity of "this compound" and similar compounds. I've also identified related data pertaining to the creation of isoquinolines and quinolines.
Narrowing Focus and Synthesis
I've established a basic understanding of the reactivity of "this compound" and similar compounds, and identified related data on isoquinoline and quinoline synthesis. While initial searches revealed valuable information on the Gewald reaction and the reactivity of active methylene compounds, more targeted searches are needed. The first round of search results are general to reaction types. I need specific applications of the target molecule.
Refining Search Strategies
I am now focusing on more targeted searches. The initial broad search provided a foundational understanding of the molecule's reactivity and established related synthetic routes for isoquinolines and quinolines, as well as the Gewald reaction. However, the results are too general. I've decided to refine the approach to locate specific examples and detailed protocols where "this compound" is directly used in heterocyclic syntheses.
Defining Synthesis Routes
My research has become far more focused. I've uncovered established protocols for vital heterocyclic syntheses now, specifically the Hantzsch dihydropyridine synthesis, and the Gewald reaction for 2-aminothiophenes. This has made the next steps forward more clearly visible.
Refining Synthetic Pathways
My investigations yielded further insights. I've pinpointed specific protocols for quinoline syntheses too, including the Friedländer and Pfitzinger reactions. Encouragingly, a recent discovery links "p-phthalaldehyde" to a Hantzsch reaction, yielding a formyl-substituted dihydropyridine derivative. I still need detailed protocols for the use of "this compound" in the Gewald, Friedländer, and Pfitzinger reactions, though. I will be performing more searches.
Expanding Search Parameters
I've conducted more focused searches and now have greater clarity. Notably, I've confirmed that p-phthalaldehyde is effective in Hantzsch reactions. However, I still need concrete protocols. My focus now is on finding detailed examples of "this compound" or a close analogue, specifically within Gewald, Friedländer, and Pfitzinger reactions. I'm exploring publications and patents, with a particular eye on multicomponent reactions too.
Considering Current Syntheses
I'm currently focused on the practical application of the existing search results. I've been reviewing established protocols, especially Hantzsch dihydropyridine synthesis and the Gewald reaction for 2-aminothiophenes, as they seem like promising avenues for initial exploration. Further I am finding that these methods provide a good base for accessing other necessary building blocks.
Analyzing Specific Reactions
I've been digging deeper into the specifics of the reactions. While I've identified potential pathways using Hantzsch dihydropyridine synthesis, Gewald reaction, Friedländer synthesis, and the Pfitzinger reaction, I'm currently prioritizing finding explicit examples with my starting material, "this compound". I'm structuring the application note with existing information, searching for papers and patents to flesh out detailed experimental procedures. If unavailable, I'll explore suitable adaptations from similar substrates.
Expanding Reaction Knowledge
I've significantly expanded my knowledge on the synthesis of various heterocycles. While I found general protocols, I now aim for detailed procedures using "this compound". A Hantzsch reaction with a close analog is already discovered, offering a strong foundation. I'm focusing on finding specific examples for Gewald, Friedländer, and Pfitzinger reactions, or similar substrates to adapt protocols for these and build a more complete application note. I'm already structuring the note around the Hantzsch synthesis.
Application Note & Protocol: A High-Yield, Chemoselective Synthesis of 2-(4-formylphenyl)propanoic Acid, a Key Intermediate for Pelubiprofen
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-formylphenyl)propanoic acid, a crucial intermediate in the manufacturing of Pelubiprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2][3] We will explore a robust and environmentally conscious oxidation method utilizing a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyst system. This protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of 2-(4-formylphenyl)propanoic Acid in NSAID Synthesis
Pelubiprofen, chemically known as (±)-(E)-2-[4-(2-(oxo-cyclohexylidenemethyl)-phenyl]propanoic acid, is a member of the 2-arylpropionic acid family of NSAIDs, which also includes well-known drugs like ibuprofen and naproxen.[1][4] Its therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3] The synthesis of Pelubiprofen hinges on the availability of high-purity intermediates. Among these, 2-(4-formylphenyl)propanoic acid stands out as a critical building block.[5] The aldehyde functional group of this intermediate is essential for the subsequent condensation reaction with a cyclic ketone to construct the final active pharmaceutical ingredient (API).
Traditional oxidation methods to produce aryl aldehydes can often be harsh, non-selective, and environmentally taxing. The protocol detailed herein employs a TEMPO-catalyzed oxidation, which offers a milder and more selective alternative, leading to high yields and purity of the desired intermediate.[6][7]
The Synthetic Pathway: A Visual Overview
The synthesis of Pelubiprofen from 2-(4-formylphenyl)propanoic acid is a multi-step process. The initial and critical step, which is the focus of this guide, is the selective oxidation of the benzylic alcohol. The subsequent step involves a condensation reaction.
Sources
- 1. CN111153791B - Preparation method of pelubiprofen with different particle sizes - Google Patents [patents.google.com]
- 2. Sustained-release solid dispersion of pelubiprofen using the blended mixture of aminoclay and pH independent polymers: preparation and in vitro/in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pelubiprofen? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 7. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
Application Notes & Protocols: The Knoevenagel Condensation of Methyl 2-(4-formylphenyl)acetate with Active Methylene Compounds
Introduction: Unlocking Synthetic Versatility
Methyl 2-(4-formylphenyl)acetate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines an electrophilic aromatic aldehyde (the formyl group) with a nucleophilic-adjacent methyl ester, presenting a versatile scaffold for constructing complex molecules. This guide focuses on its reaction with active methylene compounds, a cornerstone transformation known as the Knoevenagel condensation.
Active methylene compounds are characterized by a CH₂ group positioned between two electron-withdrawing groups (e.g., -CN, -C=O, -COOR), which renders the methylene protons acidic and easily removable by a base.[3] The subsequent reaction, the Knoevenagel condensation, is a powerful and reliable method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds.[4][5] These products are not merely synthetic intermediates; they are frequently the core structures of pharmacologically active agents, exhibiting anticancer, antioxidant, antibacterial, and antimalarial properties.[6][7]
This document provides a detailed exploration of the reaction mechanism, offers field-proven protocols for key transformations, and discusses the rationale behind experimental choices to empower researchers in their synthetic endeavors.
The Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition reaction followed by a dehydration step.[5] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium salts, which is sufficient to deprotonate the highly acidic active methylene compound without causing self-condensation of the aldehyde.[8]
The mechanistic pathway unfolds in three primary stages:
-
Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound, creating a highly nucleophilic enolate or carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.
-
Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the stable, conjugated α,β-unsaturated product.
The removal of water is often the thermodynamic driving force for the reaction, pushing the equilibrium toward the final product.
Caption: Stepwise mechanism of the Knoevenagel condensation.
Experimental Protocols & Methodologies
The following protocols have been optimized for reliability and yield. All reagents should be of analytical grade and used as received unless otherwise specified.
Protocol 1: Synthesis of Methyl 2-(4-(2,2-dicyanovinyl)phenyl)acetate
This protocol details the reaction with malononitrile, a highly reactive methylene compound, to produce a dicyanovinyl derivative. These derivatives are valuable intermediates in the synthesis of various pharmaceuticals and functional materials.[8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.78 g, 10 mmol).
-
Dissolve the starting material in 30 mL of anhydrous ethanol with gentle stirring.
-
Add malononitrile (e.g., 0.69 g, 10.5 mmol) to the solution. The mixture should remain a clear solution or a fine slurry.
-
Add piperidine (e.g., 0.1 mL, ~1 mmol) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield Methyl 2-(4-(2,2-dicyanovinyl)phenyl)acetate as a crystalline solid.
Scientist's Note (Trustworthiness): The use of a slight excess of malononitrile ensures the complete consumption of the more valuable aldehyde. Piperidine is a highly effective catalyst for this transformation, providing rapid reaction times at reflux. The product readily precipitates from the cold reaction mixture, simplifying purification to simple filtration and washing.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate
This procedure utilizes ethyl cyanoacetate, another common active methylene compound, to generate a cyanoacrylate product. Cyanoacrylates are widely used as intermediates in organic synthesis.[9][10]
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ammonium acetate (CH₃COONH₄) (0.2 eq)
-
Toluene
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Combine this compound (e.g., 1.78 g, 10 mmol), ethyl cyanoacetate (e.g., 1.24 g, 11 mmol), and ammonium acetate (e.g., 0.15 g, 2 mmol) in a 100 mL round-bottom flask.
-
Add 40 mL of toluene to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Scientist's Note (Expertise & Experience): For less reactive methylene compounds like ethyl cyanoacetate, driving the reaction to completion by removing the water byproduct is crucial. The use of toluene with a Dean-Stark trap is a classic and highly effective method for this purpose. Ammonium acetate serves as a convenient, mild catalyst. Unlike the malononitrile product, this derivative is often an oil or low-melting solid, necessitating purification by chromatography.
Data Summary and Workflow
To facilitate comparison and planning, the typical conditions for these reactions are summarized below.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purification Method |
| Malononitrile | Piperidine | Ethanol | 78 | 2-3 | >90% | Recrystallization |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 110 | 4-6 | 75-85% | Column Chromatography |
| Barbituric Acid | Acetic Acid | Ethanol | 78 | 3-5 | >85% | Filtration & Washing |
General Experimental Workflow:
The overall process from setup to final product follows a logical sequence, ensuring efficiency and purity.
Caption: A generalized workflow for the synthesis and purification.
Conclusion and Future Outlook
The Knoevenagel condensation of this compound provides a direct and efficient route to a diverse array of α,β-unsaturated compounds. The protocols described herein are robust and can be adapted for various active methylene partners. The resulting products serve as highly valuable scaffolds for the development of novel therapeutics and advanced materials. The continued exploration of greener catalysts and solvent systems, such as aqueous or solvent-free conditions, represents an exciting future direction for this classic and indispensable reaction.[11][12]
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available at: [Link]
-
How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. (n.d.). PubMed. Available at: [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022, April 20). PubMed. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Amity University. Available at: [Link]
-
Heravi, M., Janati, F., & Zadsirjan, V. (2020, April 1). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Chemical Monthly. Available at: [Link]
-
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (2007, April 15). PubMed. Available at: [Link]
-
This compound | C10H10O3. (n.d.). PubChem. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Supporting Information. Available at: [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (2004). ARKIVOC. Available at: [Link]
-
Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020, July 29). PMC. Available at: [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). MDPI. Available at: [Link]
-
Synthesis method of methyl phenylacetate. (n.d.). Eureka | Patsnap. Available at: [Link]
-
Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. (n.d.). ResearchGate. Available at: [Link]
-
Active methylene compounds. (n.d.). PDF. Available at: [Link]
- CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate. (n.d.). Google Patents.
-
methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
ethyl (1-phenylethylidene)cyanoacetate. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Part –V: Utilities of Active Methylen. (2020). To Chemistry Journal. Available at: [Link]
-
Preparation of ethyl cyanoacetate. (n.d.). PrepChem.com. Available at: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. Available at: [Link]
-
Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Directing Group Assistated Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Active methylene compounds | PDF [slideshare.net]
- 4. purechemistry.org [purechemistry.org]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
A Practical Guide to Using "Methyl 2-(4-formylphenyl)acetate" in Library Synthesis
Application Note: AN-2026-01-MFA
Abstract
Methyl 2-(4-formylphenyl)acetate is a versatile bifunctional building block that has gained significant traction in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde and a modifiable methyl ester on a stable phenylacetic acid scaffold, makes it an ideal starting point for the rapid generation of diverse chemical libraries. This guide provides an in-depth technical overview, field-proven protocols, and expert insights into leveraging this reagent for the efficient synthesis of compound libraries aimed at accelerating structure-activity relationship (SAR) studies and hit-to-lead campaigns.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In modern drug discovery, the efficient exploration of chemical space is paramount. The strategic use of building blocks that offer multiple points for diversification can drastically reduce the time and resources required to generate novel molecular entities. This compound (MFA) is a prime example of such a scaffold. It possesses two orthogonal functional groups:
-
The Aldehyde (-CHO): This group serves as a versatile electrophilic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. It is a gateway to modifications via reductive amination, Wittig-type olefination, and various multicomponent reactions (MCRs).
-
The Methyl Ester (-COOCH₃): This group provides a stable, yet readily modifiable, secondary point for diversification. It can be carried through several synthetic steps before being hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to introduce further diversity.
This dual functionality allows for a "two-pronged" library synthesis approach, enabling the exploration of molecular diversity around a central phenylacetic acid core, a common motif in pharmacologically active compounds.
Compound Profile and Safe Handling
Before initiating any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 96524-70-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [2] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | ~285 °C | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures:
Core Synthetic Strategies for Library Generation
The utility of MFA in library synthesis is best demonstrated through its application in robust and high-throughput chemical transformations. Below are three field-proven strategies.
Strategy A: Reductive Amination for Amine Library Synthesis
This is arguably the most common and reliable method for diversifying MFA. The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for parallel synthesis.
Causality Behind the Choice: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent over alternatives like sodium borohydride (NaBH₄). This is because STAB is a milder, more selective reagent that reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, minimizing side reactions like the formation of the corresponding alcohol. [Source: Organic chemistry principles]
Caption: Workflow for library synthesis via reductive amination.
Strategy B: Ugi Four-Component Reaction (Ugi-4CR)
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The Ugi-4CR combines an aldehyde (MFA), an amine, an isocyanide, and a carboxylic acid to generate α-acetamido carboxamide derivatives. This strategy allows for the simultaneous introduction of three points of diversity, leading to a rapid expansion of the chemical library from a small set of starting materials.
Expert Insight: The success of an MCR library often depends on the purity of the starting materials, especially the isocyanide, which can be prone to polymerization. It is also crucial to choose a protic solvent like methanol or trifluoroethanol to facilitate the proton transfer steps inherent in the Ugi mechanism.
Strategy C: Downstream Ester Modification
The methyl ester of MFA is a latent carboxylic acid. After performing initial diversification at the aldehyde, the ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to unmask a carboxylic acid. This new functional handle can then be used for a second round of library synthesis, typically via amide bond formation with a library of amines using standard coupling reagents like HATU or EDC. This two-stage approach creates highly complex libraries with multiple points of variation.
Caption: Sequential diversification strategy using both functional handles.
Detailed Experimental Protocols
The following protocols are designed for implementation in a parallel synthesis format.
Protocol: Parallel Reductive Amination in a 96-Well Plate
Objective: To synthesize a library of 96 unique secondary amines from MFA and a library of primary amines.
Materials:
-
This compound (MFA)
-
Amine library (96 unique primary amines)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MFA in DCE (e.g., 0.2 M).
-
Prepare stock solutions of each of the 96 amines in DCE (0.2 M) in a separate 96-well plate.
-
Weigh STAB into a dry, inert container.
-
-
Reaction Setup (in the fume hood):
-
To each well of the reaction block, add 200 µL of the MFA stock solution (0.04 mmol, 1.0 eq).
-
Add 200 µL of the corresponding amine stock solution (0.04 mmol, 1.0 eq) to each well.
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and allow it to shake at room temperature for 1 hour.
-
-
Reduction:
-
Carefully unseal the block. Add ~25 mg of solid STAB (0.12 mmol, 3.0 eq) to each well. Note: This is best done using a powder dispenser for consistency. Some effervescence may occur.
-
Reseal the block tightly and allow it to shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
After shaking for 10 minutes, add 500 µL of dichloromethane (DCM) to each well to extract the product.
-
Separate the organic layer using a liquid handler or by careful manual pipetting.
-
The crude product can be purified via high-throughput preparative HPLC/MS.
-
Self-Validation: Analysis of a small aliquot from each well by LC-MS is critical to confirm the presence of the desired product mass and to assess purity before committing to full-scale purification.
Protocol: Ugi Four-Component Reaction (Ugi-4CR) - Example Synthesis
Objective: To synthesize a representative α-acetamido carboxamide product.
Materials:
-
This compound (MFA) (178 mg, 1.0 mmol)
-
Benzylamine (107 mg, 1.0 mmol)
-
Acetic acid (60 mg, 1.0 mmol)
-
tert-Butyl isocyanide (83 mg, 1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve MFA (1.0 eq) in 5 mL of methanol.
-
To this solution, add benzylamine (1.0 eq) and acetic acid (1.0 eq).
-
Stir the mixture for 20 minutes at room temperature to allow for pre-condensation.
-
Add tert-butyl isocyanide (1.0 eq) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Concentrate the reaction mixture in vacuo.
-
The crude residue can be purified by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Reductive Amination) | 1. Insufficient reducing agent.2. Sterically hindered amine.3. Water in the reaction. | 1. Add another equivalent of STAB.2. Increase reaction time or gently heat to 40°C.3. Ensure use of anhydrous solvents and reagents. |
| Low Yield in Ugi Reaction | 1. Impure isocyanide.2. Aldehyde is not reactive enough. | 1. Purify the isocyanide by distillation before use.2. Use a more activating solvent like trifluoroethanol (TFE). |
| Aldehyde reduced to Alcohol | 1. Reducing agent is too harsh (e.g., NaBH₄).2. Water present, leading to aldehyde reduction. | 1. Switch to a milder reducing agent like STAB.2. Use anhydrous conditions. |
| Difficulty in Ester Hydrolysis | 1. Steric hindrance around the ester.2. Insufficient base or reaction time. | 1. Increase reaction temperature (e.g., to 50°C).2. Use a stronger base like KOH or increase the equivalents of LiOH and extend the reaction time. |
Conclusion
This compound is a powerful and cost-effective building block for library synthesis. Its bifunctional nature enables multiple, distinct diversification strategies, from one-pot reactions like reductive amination and Ugi-4CR to sequential, multi-stage synthetic campaigns. By understanding the core reactivity of its functional groups and employing robust, validated protocols, research organizations can significantly accelerate the design-make-test-analyze cycle in modern drug discovery programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19363032, this compound. Retrieved from PubChem. [Link]
-
Capot Chemical. (2016). MSDS of this compound. Retrieved from Capot Chemical. [Link]
Sources
Application Note: Strategic Synthesis of N-Substituted Derivatives Utilizing Methyl 2-(4-formylphenyl)acetate
Abstract
Methyl 2-(4-formylphenyl)acetate is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and an ester group on a benzene ring, allows for sequential and controlled chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the synthesis of diverse N-substituted derivatives. We will delve into the core principles of its reactivity, provide detailed, field-tested protocols for reductive amination, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of synthetic chemistry, bifunctional molecules serve as crucial scaffolds for constructing complex molecular architectures. This compound is a prime example of such a scaffold, offering two distinct reactive handles: an aromatic aldehyde and a methyl ester. This duality makes it an invaluable starting material for creating libraries of compounds with diverse functionalities.
The aldehyde group provides a gateway for introducing nitrogen-containing substituents through reactions like reductive amination, leading to the formation of secondary and tertiary amines. These amine moieties are fundamental pharmacophores in a vast array of biologically active molecules. Simultaneously, the methyl ester group can be hydrolyzed, reduced, or converted into an amide, allowing for further derivatization. This inherent reactivity profile enables a modular approach to synthesis, which is highly desirable in drug discovery for structure-activity relationship (SAR) studies.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to designing successful synthetic strategies. The aldehyde is the more electrophilic and typically more reactive site for nucleophilic attack by amines, while the ester is comparatively stable under neutral or mildly acidic conditions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 55-59 °C |
| Boiling Point | Approx. 297.7 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
| CAS Number | 114772-54-2 |
The key to its utility lies in the chemoselective reactions that can be performed. The aldehyde can be selectively targeted by primary or secondary amines in the presence of a mild reducing agent, leaving the ester group intact for subsequent transformations.
Core Synthetic Application: Reductive Amination
Reductive amination is the cornerstone reaction for synthesizing N-substituted derivatives from this compound. This one-pot reaction proceeds through two key stages: the formation of a Schiff base (or iminium ion) followed by its in-situ reduction.
Mechanism Overview
The reaction is typically initiated by the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon. This is followed by dehydration to form a C=N double bond, yielding a Schiff base (from a primary amine) or an iminium ion (from a secondary amine). A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces this iminium species to the corresponding amine.
Caption: Mechanism of Reductive Amination.
Detailed Protocol: General Procedure for N-Alkylation/Arylation
This protocol provides a robust starting point for the synthesis of a wide range of N-substituted derivatives.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for reductive amination.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium intermediate. For less reactive amines, a catalytic amount of acetic acid can be added to promote this step.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 16 hours.
-
Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Key Considerations for Protocol Optimization
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not reduce the aldehyde starting material at an appreciable rate. Alternative reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but carry higher toxicity risks.
-
Solvent: Anhydrous chlorinated solvents like DCM and DCE are preferred as they are compatible with the reagents and facilitate the removal of water formed during iminium formation.
-
pH Control: For amines that are salts (e.g., hydrochlorides), a non-nucleophilic base like triethylamine (TEA) may be needed to liberate the free amine. A slightly acidic pH (around 5-6) often accelerates iminium ion formation without significantly deactivating the amine nucleophile.
-
Temperature: Most reductive aminations with this substrate proceed efficiently at room temperature. For particularly unreactive amines, gentle heating (e.g., 40-50 °C) may be required.
Characterization of N-Substituted Products
Confirmation of the successful synthesis is achieved through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (around 9.9-10.1 ppm). Appearance of a new benzylic methylene signal (CH₂-N) typically between 3.5 and 4.5 ppm. Signals corresponding to the newly introduced N-substituent will also be present. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (around 192 ppm). Appearance of a new benzylic carbon signal (around 50-60 ppm). |
| IR Spectroscopy | Disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹). Persistence of the ester carbonyl stretch (around 1730 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the desired product. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive reducing agent; poor quality amine; insufficient reaction time. | Use a fresh bottle of NaBH(OAc)₃. Purify the amine if necessary. Allow the reaction to run longer, monitoring by TLC/LC-MS. |
| Incomplete Reaction | Insufficient reducing agent; steric hindrance from a bulky amine. | Add an additional portion of NaBH(OAc)₃. Consider gentle heating (40-50 °C) or switching to a less hindered solvent. |
| Formation of Side Products | Over-alkylation (dialkylation of primary amines); reduction of the aldehyde. | Use a larger excess of the primary amine to favor mono-alkylation. Ensure the reducing agent is added after the initial iminium formation has occurred. |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment and quench reactions carefully.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. All manipulations should be performed within a certified chemical fume hood.
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of N-substituted derivatives. The reductive amination protocol detailed herein offers a reliable and scalable method for accessing a wide array of secondary and tertiary amines, which are pivotal structures in modern drug discovery. By understanding the reactivity of this reagent and carefully controlling reaction parameters, researchers can efficiently generate novel molecular entities for further investigation.
References
-
Organic Chemistry Portal. Reductive Amination.[Link]
Application Notes and Protocols for the Purification of Methyl 2-(4-formylphenyl)acetate and Its Derivatives
Introduction: The Critical Role of Purity in Drug Discovery and Development
Methyl 2-(4-formylphenyl)acetate and its structural analogs are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of both a methyl ester and a formyl group on a phenyl ring makes these compounds valuable bifunctional building blocks.[1] The purity of these intermediates is paramount, as even trace impurities can lead to unwanted side reactions, impact the yield and efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[2] This guide provides detailed protocols and expert insights into the most effective methods for the purification of this class of compounds, ensuring they meet the stringent quality requirements of research and drug development.
Strategic Approach to Purification: A Decision-Making Framework
The selection of an appropriate purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound derivative. A logical workflow can guide the researcher to the most efficient method.
Caption: Decision workflow for selecting a purification method.
Method 1: High-Purity Isolation via Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying moderately polar compounds like this compound derivatives, especially when dealing with complex mixtures of impurities.[3] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the standard choice due to its polarity and ability to separate a wide range of organic compounds. The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive aldehydes. If this is observed, deactivation with triethylamine or the use of neutral alumina is recommended.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is highly effective.[4] The optimal ratio is determined by Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from both more polar and less polar impurities.
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system.
-
Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[5][6] Further visualization can be achieved with a p-anisaldehyde stain, which is sensitive to aldehydes.[7][8]
-
-
Column Packing:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (100-200 mesh) in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for less soluble samples): Adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle positive pressure (using a pump or inert gas) to begin the elution process.
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Product degradation on the column | Aldehyde sensitivity to acidic silica gel. | Deactivate the silica gel by preparing a slurry in the mobile phase containing 1% triethylamine (v/v). Alternatively, use neutral alumina as the stationary phase. |
| Poor separation | Inappropriate mobile phase polarity. | Re-optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Streaking of spots on TLC/Column | Sample is too concentrated or interacting strongly with the silica. | Dilute the sample before loading. If streaking persists, consider deactivating the silica gel. |
| Cracks in the silica bed | Improper column packing or running the column dry. | Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica bed. |
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are relatively pure to begin with (>90-95%).[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Choosing the Right Solvent System
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For esters like this compound, a "like dissolves like" approach is a good starting point.[10]
Commonly Used Solvent Systems:
| Solvent/Mixture | Rationale |
| Ethanol | A good general-purpose polar protic solvent for many organic solids. |
| Ethyl Acetate/Hexanes | A versatile mixed-solvent system. The compound is dissolved in the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar anti-solvent (hexanes) is added to induce crystallization upon cooling.[10] |
| Methanol/Water | Similar to the ethyl acetate/hexanes system, where water acts as the anti-solvent. |
| Toluene | Can be effective for aromatic compounds. |
Detailed Protocol for Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
-
Inducing Crystallization:
-
Slowly add hexanes dropwise to the hot solution until a slight cloudiness persists. This indicates that the solution is saturated.
-
If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
-
Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Caption: Step-by-step workflow for two-solvent recrystallization.
Purity Assessment
After purification, the purity of the this compound derivative should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a compound.[11]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Common Impurities and Their Removal
The nature of impurities will depend on the synthetic route used to prepare the this compound derivative.
| Potential Impurity | Origin | Recommended Removal Method |
| Unreacted Starting Material (e.g., 4-formylbenzoic acid) | Incomplete esterification. | Column chromatography (benzoic acid is significantly more polar). |
| Corresponding Alcohol (e.g., Methyl 2-(4-(hydroxymethyl)phenyl)acetate) | Incomplete oxidation. | Column chromatography (the alcohol is more polar). |
| Over-oxidized Product (e.g., Methyl 2-(4-carboxyphenyl)acetate) | Oxidation of the aldehyde. | Column chromatography or an aqueous basic wash to remove the carboxylic acid. |
| Byproducts from Aldehyde Reactions | Aldol condensation or other side reactions of the formyl group. | Column chromatography or recrystallization. |
Conclusion
The successful purification of this compound and its derivatives is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting the appropriate purification method, whether it be flash column chromatography for complex mixtures or recrystallization for final polishing, researchers can obtain materials of high purity. The protocols and insights provided in this guide are intended to equip scientists and drug development professionals with the necessary tools to confidently and efficiently purify these valuable chemical intermediates.
References
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. (n.d.). Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. shyzchem.com [shyzchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. amherst.edu [amherst.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Methyl 2-(4-formylphenyl)acetate as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
Methyl 2-(4-formylphenyl)acetate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating both a methyl ester and an aromatic aldehyde, renders it a highly versatile synthon for constructing complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this key precursor. We will explore its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutically relevant molecules, providing detailed, field-proven protocols and explaining the chemical principles that underpin its utility.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of pharmaceutical synthesis, intermediates that offer multiple, distinct reactive sites are invaluable. This compound (MFPA) is a prime example of such a molecule. The aldehyde group serves as a versatile handle for carbon-carbon bond formation through reactions like aldol condensations, Wittig reactions, and reductive aminations. Simultaneously, the methyl ester provides a latent carboxylic acid functionality, which is a common feature in many active pharmaceutical ingredients (APIs), or it can be involved in further modifications.
This dual reactivity allows for convergent and efficient synthetic strategies, reducing the number of steps required to build complex target molecules. Its primary application lies in the synthesis of aryl-acetic and aryl-propionic acid derivatives, a class of compounds renowned for its anti-inflammatory properties.[1][2]
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 96524-70-8 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][6] |
| Molecular Weight | 178.18 g/mol | [3][6] |
| Appearance | Off-white to yellow solid | [6] |
| Boiling Point | 285 °C | [6] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [4][6] |
| IUPAC Name | This compound | [3] |
Chemical Structure
The structural arrangement of the functional groups is key to the molecule's reactivity.
Caption: Chemical Structure of this compound.
Synthesis Protocol: From Alcohol to Aldehyde
A common and efficient method for preparing this compound is through the selective oxidation of its corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The Dess-Martin Periodinane (DMP) oxidation is particularly well-suited for this transformation due to its mild conditions and high yields.[6]
Synthesis Workflow
The conversion is a direct, single-step oxidation.
Caption: Workflow for the synthesis of MFPA via DMP oxidation.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[6]
Materials and Reagents:
-
Methyl 2-(4-(hydroxymethyl)phenyl)acetate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Dess-Martin Periodinane (1.5 molar equivalents relative to the starting alcohol) in anhydrous dichloromethane to a concentration of approximately 0.3 M. Stir the solution at room temperature.
-
Addition of Starting Material: In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 molar equivalent) in anhydrous dichloromethane (to a concentration of ~0.2 M). Add this solution dropwise to the stirring DMP solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with diethyl ether (to a final concentration of ~0.1 M). Pour the resulting mixture into a separatory funnel containing a vigorously stirred solution of saturated sodium bicarbonate (~0.5 M) with an excess of sodium thiosulfate (approx. 10 equivalents). Stir this biphasic mixture for 30 minutes until the layers become clear.
-
Extraction: Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Purification: Dry the isolated organic phase over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Product: The resulting product, this compound, is typically obtained in high yield (~94%) and purity.[6] Further purification, if necessary, can be achieved via silica gel column chromatography.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Profile: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[3][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4][6]
Application in Pharmaceutical Synthesis: A Gateway to NSAIDs
The true value of this compound is demonstrated in its conversion to high-value pharmaceutical ingredients. It is a key structural motif for several non-steroidal anti-inflammatory drugs (NSAIDs), including Loxoprofen and Pelubiprofen.[8][9] The aldehyde functionality is the critical reactive center for building the unique side chains of these APIs.
Case Study: Synthesis of a Loxoprofen Precursor
Loxoprofen is a potent NSAID prodrug that is metabolized into its active trans-alcohol form.[9][10] The synthesis involves an aldol condensation reaction where a formylphenyl derivative reacts with a cyclic ketone to construct the core structure. While published syntheses may use the propionic acid or ethyl ester derivative, the fundamental reaction of the aldehyde group is identical and perfectly illustrates the utility of the (4-formylphenyl)acetate scaffold.
The following workflow and protocol are based on a patented method for synthesizing a Loxoprofen-related intermediate, demonstrating the crucial carbon-carbon bond-forming reaction at the formyl position.[11]
Caption: Synthetic pathway to a Loxoprofen-related structure.
Protocol: Aldol Condensation for NSAID Core Synthesis
This protocol demonstrates the key transformation of the formyl group into the complex side-chain characteristic of certain NSAIDs.[11]
Materials and Reagents:
-
Ethyl 2-(p-formylphenyl)propionate (structurally analogous to MFPA for this reaction)
-
Cycloheptanone
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of ethyl 2-(p-formylphenyl)propionate (1.0 eq) and cycloheptanone (1.0 eq).
-
Base Addition: At room temperature, add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture with stirring.
-
Heating: Heat the resulting mixture to reflux and maintain for 3 hours. The reaction involves an initial aldol condensation followed by dehydration and saponification of the ester.
-
Workup: After cooling the reaction to room temperature, extract the mixture with ethyl acetate to remove any unreacted starting materials.
-
Acidification: Transfer the remaining aqueous layer to a beaker and carefully acidify it with concentrated hydrochloric acid until a precipitate forms (pH ~2-3).
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting oily substance, 2-[4-(2-Oxo-1-cycloheptylidenemethyl)phenyl]propionic acid, can be further purified by silica gel column chromatography.
Other Pharmaceutical Applications
Beyond NSAIDs, the versatility of this compound extends to other cutting-edge areas of drug discovery.
-
PROTAC Linkers: It has been identified as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12] In this context, it can serve as a rigid linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[12]
-
General Intermediate: As a bifunctional molecule, it is a valuable intermediate for a wide array of fine chemicals and APIs where a benzeneacetic acid moiety is required.[1][13]
Characterization and Quality Control
Verifying the identity and purity of the synthesized precursor is a critical step. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. For this compound, the expected signals include:
-
A singlet for the aldehyde proton (~10.00 ppm).
-
Two doublets in the aromatic region for the para-substituted benzene ring (~7.86 and 7.46 ppm).
-
A singlet for the methyl ester protons (~3.72 ppm).
-
A singlet for the methylene protons of the acetate group (~3.72 ppm, may overlap with ester peak).[6]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (178.18 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the key functional groups, specifically the strong carbonyl stretches for the aldehyde (~1700 cm⁻¹) and the ester (~1735 cm⁻¹).
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in pharmaceutical synthesis. Its bifunctional nature provides a robust platform for the efficient construction of complex molecules, most notably non-steroidal anti-inflammatory drugs. The protocols and insights provided in this guide underscore its versatility and establish a foundation for its application in both established synthetic routes and novel drug discovery programs. By understanding its reactivity and handling requirements, researchers can fully leverage this precursor to accelerate the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Capot Chemical. (2016). MSDS of this compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
PrepChem.com. (n.d.). Synthesis of 2-[4-(2-Oxo-1-cycloheptylidenemethyl)phenyl]propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-(4-formylphenyl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Methyl Benzoylformate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium.
- Google Patents. (n.d.). WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same.
-
PubMed. (1990). Prodrugs. Part 3. 2-Formylphenyl esters of indomethacin, ketoprofen and ibuprofen and 6-substituted 2-formyl and 2-acylphenyl esters of aspirin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loxoprofen trans-alcohol, (2S,1'R,2'S)-. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 96524-70-8 [sigmaaldrich.com]
- 5. This compound | 96524-70-8 [sigmaaldrich.com]
- 6. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 9. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Loxoprofen trans-alcohol, (2S,1'R,2'S)- | C15H20O3 | CID 10037656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Methyl Benzoylformate [anshulchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl 2-(4-formylphenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-formylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this synthesis. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible experimental design.
Introduction: The Challenge of Synthesizing a Bifunctional Molecule
This compound is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceuticals and complex molecular architectures.[1] Its structure, containing both a reactive aldehyde and a methyl ester, presents unique challenges. Low yields are often traced back to competing side reactions, catalyst deactivation, or suboptimal reaction conditions that fail to accommodate the delicate balance of reactivity between the two functional groups. This guide will address the most common synthesis routes—primarily Palladium-catalyzed cross-coupling reactions—and provide a structured approach to troubleshooting.
Part 1: Common Issues & Troubleshooting in Palladium-Catalyzed Syntheses
The most prevalent methods for synthesizing this compound involve creating the C-C bond via a Palladium-catalyzed reaction, such as a Heck or Suzuki coupling.
Q1: My reaction shows very low or no conversion. Where do I start troubleshooting?
A1: When facing low or no product yield, a systematic check of your foundational reaction parameters is the first and most critical step.[2] More often than not, the issue lies in the integrity of the setup rather than the reaction's intrinsic chemistry.
Initial Checkpoints:
-
Atmosphere Control: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes) and maintained under a positive pressure of an inert atmosphere (N₂ or Ar).[3]
-
Reagent & Solvent Purity:
-
Solvents: Use anhydrous, high-purity solvents. Moisture can quench intermediates and deactivate the catalyst. For sensitive reactions, freshly distilled solvents or those from a solvent purification system are recommended.[2]
-
Bases: Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are hygroscopic. Ensure they are freshly dried or purchased as anhydrous grade and handled in a glovebox or under an inert atmosphere.
-
Starting Materials: Verify the purity of your aryl halide and coupling partner. Impurities can act as catalyst poisons.
-
-
Catalyst & Ligand Integrity:
-
Precatalyst Activation: Many Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in-situ reduction to the active Pd(0) state. If this activation is inefficient, the catalytic cycle will not initiate.[4] Consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates more reliably.[4]
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. If your ligand is not air-stable, it must be handled under inert conditions. Degradation of the ligand leads to catalyst deactivation and the formation of palladium black.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction yields.
Part 2: Tackling Side Reactions and Impurities
Even with good conversion of starting material, low yields of the desired product can result from the formation of unwanted side products.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A2: Homocoupling, leading to the formation of biphenyl species from your boronic acid, is a common side reaction often promoted by the presence of oxygen or high catalyst loading.[5]
Causality & Mitigation Strategies:
-
Mechanism: The oxidative homocoupling of boronic acids is often catalyzed by palladium species under aerobic conditions.
-
Solutions:
-
Rigorous Degassing: This is the most effective solution. Ensure your solvent and reaction headspace are scrupulously free of oxygen before adding the palladium catalyst.
-
Controlled Reagent Addition: Adding the aryl halide to the mixture before adding the palladium catalyst can favor the desired cross-coupling pathway over homocoupling.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lower catalyst loading can disfavor the side reaction. Typical loadings range from 0.1 to 2 mol %.[6]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and promote the desired catalytic cycle, sometimes reducing homocoupling.[7]
-
Q3: My ester group is hydrolyzing during the reaction. What can I do?
A3: The methyl ester in your product is susceptible to hydrolysis, especially under strongly basic or aqueous conditions at elevated temperatures.[8][9]
Causality & Mitigation Strategies:
-
Mechanism: Saponification (base-mediated hydrolysis) of the ester leads to the corresponding carboxylate salt, which complicates workup and reduces the yield of the desired methyl ester.
-
Solutions:
-
Choice of Base: Switch to a milder, non-nucleophilic base. While strong bases like NaOH or KOH are sometimes used, they are highly prone to causing hydrolysis. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior.[10][11] Organic bases like triethylamine (Et₃N) can also be effective, particularly in Heck reactions.[12]
-
Solvent System: If using a biphasic system with water, minimize the volume of the aqueous phase and keep the reaction temperature as low as possible. Anhydrous organic solvents like THF, Dioxane, or DMF are preferable.[13][14]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
Q4: I am attempting a Heck reaction between 4-bromobenzaldehyde and methyl acrylate, but the yield is poor. How can I optimize it?
A4: The Mizoroki-Heck reaction is a powerful tool for this transformation, but its efficiency is highly dependent on a fine balance of parameters.[15] For an electron-deficient aryl bromide like 4-bromobenzaldehyde, specific conditions are often required.
Key Optimization Parameters for the Heck Reaction:
| Parameter | Recommendation | Rationale & Citation |
| Palladium Source | Pd(OAc)₂ is a common and effective choice. | Often used as a reliable Pd(II) precatalyst for Heck reactions.[16] |
| Ligand | Often "ligandless," but phosphine ligands like PPh₃ or bulky, electron-rich ligands can be beneficial. | For challenging substrates, ligands can stabilize the catalyst and improve rates. Nitrogen-based ligands are also a viable alternative.[13][17] |
| Base | K₂CO₃ or Et₃N are excellent starting points. | The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. The choice can significantly impact yield.[10][13] |
| Solvent | Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred. | These solvents help to solubilize the catalyst and reagents and often lead to higher reaction rates.[13][18] |
| Temperature | Typically requires heating, often in the range of 80-120 °C. | Thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13][18] |
| Additives | Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can be beneficial, especially with aryl bromides. | Additives can help facilitate the reaction with less reactive aryl halides like bromides and chlorides.[16] |
Protocol: Optimized Heck Reaction
-
To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 eq), K₂CO₃ (1.5 eq), and Pd(OAc)₂ (0.01 eq).
-
Seal the flask, and cycle between vacuum and backfilling with Argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by methyl acrylate (1.2 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the most common cause of palladium black precipitation, and how can I avoid it? A: Palladium black is finely divided, catalytically inactive palladium metal. Its formation signals catalyst decomposition. The most common causes are:
-
Presence of Oxygen: Traces of air can oxidize and destabilize the active Pd(0) complex.
-
High Temperatures: Excessive heat can accelerate decomposition pathways.
-
Incorrect Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Solution: Ensure a rigorously inert atmosphere, use the lowest effective temperature, and, if using a ligand, ensure an appropriate ratio (often 2:1 or 4:1 L:Pd for monodentate phosphines).
Q: Can I use 4-chlorobenzaldehyde instead of 4-bromobenzaldehyde for my cross-coupling reaction? A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the crucial oxidative addition step more difficult. To successfully use aryl chlorides, you typically need more advanced catalytic systems featuring highly active, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, or other biaryl phosphines) and often stronger bases or higher temperatures.[7][19]
Q: My final product is an oil/wax that is difficult to purify. What should I do? A: Oily products can be challenging. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by flash column chromatography is the standard method.[3] If co-eluting impurities are an issue, try a different solvent system for your chromatography. In some cases, impurities can prevent crystallization. If you suspect an impurity is the issue, re-purifying a small sample may yield a solid.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling, a common alternative to the Heck reaction for this synthesis.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
ResearchGate. (n.d.). Table 3 Optimization of reaction conditions for Mizoroki-heck reactions... Retrieved from ResearchGate. [Link]
-
Iyer, S., & Thakur, V. V. (2018). Nitrogen ligands: The transition metal catalyzed reaction of aryl halides with olefins (Mizoroki-Heck), phenylboronic acid (Suzuki coupling) and Buchwald-Hartwig amination, new catalysts and effect of co-catalysts. ResearchGate. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from ResearchGate. [Link]
-
Grushin, V. V. (2002). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 21(18), 3747-3750. ACS Publications. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from ResearchGate. [Link]
-
Ashen-Bernius, K. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. Retrieved from ResearchGate. [Link]
-
Köhler, K., Heidenreich, R. G., Soom, K., & Krauter, J. G. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
ResearchGate. (n.d.). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate? Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NIH. [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from Organic Syntheses. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1920. ACS Publications. [Link]
- Google Patents. (n.d.). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from CEM Corporation. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from r/Chempros. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. [Link]
-
ResearchGate. (n.d.). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Methods for Methylation. Retrieved from ResearchGate. [Link]
-
YouTube. (2021). CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from Chemsrc. [Link]
-
IRIS. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. [Link]
-
CORE. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from CORE. [Link]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Canadian Journal of Chemistry. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?[Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Collins, M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis. [Link]
-
NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?[Link]
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
Academax. (n.d.). Study on Hydrolysis of Methyl Acetate from Production of Pure Terephalic Acid by Catalytic Distillation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalysis for Methyl 2-(4-formylphenyl)acetate Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to "Methyl 2-(4-formylphenyl)acetate" (MFA). This versatile bifunctional molecule, also known as (4-Formylphenyl)acetic acid methyl ester, is a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, featuring both a reactive aldehyde and a methyl ester, presents unique challenges and opportunities in catalysis.[1]
This guide is designed for researchers and process chemists to troubleshoot common issues and optimize catalytic performance, whether you are synthesizing MFA or using it as a starting material. We will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.
Part 1: Catalyst Optimization in the Synthesis of this compound
The synthesis of MFA is not trivial, often involving a delicate balance to achieve high yield and purity. Below, we address the most common catalytic hurdles.
Q1: My yield is low when synthesizing MFA via oxidation of methyl p-toluate. What are the common causes and solutions?
This is a frequent challenge. Low yields in the oxidation of the benzylic methyl group of methyl p-toluate typically stem from two opposing issues: incomplete conversion or over-oxidation to the corresponding carboxylic acid (4-(methoxycarbonyl)benzoic acid). The key to success lies in selecting a highly selective catalytic system and optimizing reaction conditions.
Causality & Solution:
-
Incomplete Conversion: The C-H bond of the methyl group is relatively strong. The catalyst may not be active enough, or the reaction time may be too short.[3] An inactive catalyst can result from insufficient temperature or the absence of necessary co-catalysts.
-
Over-oxidation: The aldehyde group in the product (MFA) is more susceptible to oxidation than the methyl group in the starting material. A non-selective or overly aggressive catalyst system will readily convert your desired product into the carboxylic acid byproduct, significantly reducing yield.
Catalyst System Selection: The most effective strategies employ transition metal catalysts that can be finely tuned for selectivity. Cobalt-based systems are particularly prevalent.[4]
Table 1: Comparison of Catalytic Systems for the Oxidation of Methyl p-toluate
| Catalyst System | Oxidant | Temperature (°C) | Typical Selectivity to MFA (%) | Key Considerations & Insights | Reference |
|---|---|---|---|---|---|
| Co(OAc)₂ / Mn(OAc)₂ / NaBr | Air / O₂ | 100-150 | Moderate-High | The classic Mid-Century process. Bromide is crucial for initiating the radical chain reaction but can be corrosive and lead to brominated byproducts. Requires careful optimization of the Co/Mn/Br ratio. | [4] |
| Co(OAc)₂ / N-Hydroxyphthalimide (NHPI) | Air / O₂ | 25-80 | High-Excellent | A much milder and highly selective modern alternative. NHPI acts as a radical catalyst, generating the phthalimide-N-oxyl (PINO) radical which selectively abstracts a hydrogen atom from the methyl group. This system often works at or near room temperature.[4] | [4] |
| TEMPO / NaOCl | Sodium Hypochlorite (NaOCl) | 10-40 | High | While this system is highly effective for oxidizing alcohols to aldehydes, its application to methyl groups requires specific conditions. It offers a non-metallic alternative but requires stoichiometric oxidant and careful pH control.[5] |[5] |
Troubleshooting Workflow for Low Yield: The following decision tree can guide your optimization process.
Caption: Troubleshooting workflow for low MFA yield in oxidation reactions.
Q2: I am struggling with the formylation of methyl phenylacetate. How can I improve selectivity and yield?
Introducing a formyl group onto an aromatic ring, such as in methyl phenylacetate, is a powerful transformation that typically relies on palladium or rhodium catalysis.[6][7][8] The primary challenges are achieving high regioselectivity (targeting the para-position) and preventing side reactions.
Causality & Solution:
-
Catalyst Choice: Both palladium and rhodium are effective, but their mechanisms differ, influencing outcomes. Palladium catalysts often operate via cross-coupling mechanisms (e.g., using a CO source like formic acid) or carbonylation of an aryl halide precursor.[7][9] Rhodium catalysts are masters of hydroformylation, adding H and a formyl group across a double bond, which requires starting from a vinyl-substituted precursor.[6][10][11]
-
Ligand Role: For transition metal catalysis, the ligand is not a spectator. It is a critical controller of reactivity and selectivity. Bulky phosphine ligands, for example, can sterically hinder catalyst approach to the ortho position, thereby favoring para substitution. The electronic properties of the ligand also tune the metal center's reactivity.[10][12]
-
Reaction Conditions: Temperature and pressure (especially of CO gas in carbonylation/hydroformylation) are critical variables that must be optimized to favor the desired product and minimize catalyst decomposition.[6][10]
Simplified Catalytic Cycle: Pd-Catalyzed Formylation of an Aryl Halide Understanding the mechanism helps in troubleshooting. For instance, if the reaction stalls, it could be due to a slow oxidative addition or reductive elimination step.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(4-formylphenyl)acetate" stability under acidic/basic conditions
Technical Support Center: Methyl 2-(4-formylphenyl)acetate
Introduction: Understanding the Molecule
This compound is a bifunctional organic compound featuring a methyl ester and an aromatic aldehyde. Its utility in research and drug development stems from the reactivity of these two functional groups, which serve as handles for diverse synthetic transformations. However, this reactivity also presents inherent stability challenges, particularly when the molecule is subjected to acidic or basic conditions during a reaction, workup, or purification.
This guide provides a comprehensive, question-and-answer-based resource to help you anticipate, troubleshoot, and manage the stability of this compound in your experiments.
FAQ 1: General Stability & Handling
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Storing it in a cool, dry, and dark environment minimizes both oxidation and potential hydrolysis from atmospheric moisture.
FAQ 2: Stability & Troubleshooting in Acidic Conditions
Q1: I'm running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing a new, more polar spot on my TLC plate. What is happening?
A: The most probable degradation pathway for this compound under acidic conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid.[2][3] This reaction is an equilibrium process, but the presence of excess water will drive it towards the formation of the carboxylic acid and methanol.[2]
Causality: The reaction is initiated by the protonation of the ester's carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[2]
Below is the established mechanism for this transformation.
// Reactants Ester [label="this compound"]; H3O [label="+ H₃O⁺", fontcolor="#EA4335"]; H2O [label="+ H₂O", fontcolor="#4285F4"];
// Intermediates ProtonatedEster [label="Protonated Ester\n(Activated Carbonyl)"]; Tetrahedral [label="Tetrahedral Intermediate"]; ProtonatedAlcohol [label="Protonated Leaving Group"];
// Products Acid [label="2-(4-formylphenyl)acetic acid"]; Methanol [label="+ Methanol"];
// Workflow Ester -> ProtonatedEster [label="Protonation", color="#EA4335"]; ProtonatedEster -> Tetrahedral [label="Nucleophilic Attack by H₂O", color="#4285F4"]; Tetrahedral -> ProtonatedAlcohol [label="Proton Transfer"]; ProtonatedAlcohol -> Acid [label="Elimination of Methanol"]; Acid -> Acid [style=invis]; // for alignment ProtonatedAlcohol -> Methanol [style=invis]; } ` Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Q2: How can I minimize ester hydrolysis during my reaction?
A: To suppress this side reaction, you must rigorously control the amount of water in your reaction system.
-
Use Anhydrous Solvents: Ensure your solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation).
-
Use Anhydrous Acids: If possible, use gaseous HCl or a solution of acid in an anhydrous organic solvent instead of aqueous acids.
-
Lower Temperature: Reducing the reaction temperature will slow the kinetics of the hydrolysis reaction.
Q3: I need to perform a reaction that is incompatible with the aldehyde group under acidic conditions. How can I protect it?
A: The aldehyde group can be protected by converting it into an acetal, which is stable in neutral to strongly basic conditions but can be easily removed with mild aqueous acid.[4][5][6][7][8] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.
// Nodes Start [label="this compound"]; Step1 [label="Step 1: Protect\n(Ethylene Glycol, cat. TsOH)"]; Protected [label="Protected Acetal Intermediate"]; Step2 [label="Step 2: Perform Desired\nReaction (e.g., on ester)"]; Transformed [label="Transformed Intermediate"]; Step3 [label="Step 3: Deprotect\n(Aqueous Acid, H₃O⁺)"]; Final [label="Final Product with\nAldehyde Restored"];
// Edges Start -> Step1; Step1 -> Protected; Protected -> Step2; Step2 -> Transformed; Transformed -> Step3; Step3 -> Final; } ` Caption: Acetal protection/deprotection workflow.
Important Note: While acetals are stable in base, they are labile in acid. If your subsequent reaction requires acidic conditions, a thioacetal protecting group should be considered, as it is stable in both acidic and basic environments.[4]
FAQ 3: Stability & Troubleshooting in Basic Conditions
Q1: My compound seems to disappear completely when I treat it with NaOH or KOH. What are the potential reactions?
A: In the presence of strong bases like NaOH or KOH, this compound is susceptible to two primary degradation pathways:
-
Saponification: This is the base-mediated hydrolysis of the methyl ester to form the corresponding carboxylate salt (sodium or potassium 2-(4-formylphenyl)acetate).[9][10][11] This reaction is essentially irreversible.
-
Cannizzaro Reaction: Since the aldehyde does not have any α-hydrogens, it can undergo a base-induced disproportionation reaction.[12][13][14] In this redox process, two molecules of the aldehyde react to form one molecule of a primary alcohol and one molecule of a carboxylic acid.[12][15]
Q2: I see at least three new products in my reaction mixture after basic treatment. How can I identify them?
A: The complexity arises from the interplay between saponification and the Cannizzaro reaction. You are likely forming a mixture of the products outlined in the table below.
| Potential Product Name | Structure | Reaction Pathway | Notes |
| Sodium 2-(4-formylphenyl)acetate | Saponification | Primary product from ester hydrolysis. | |
| Sodium 2-(4-(hydroxymethyl)phenyl)acetate | Cannizzaro (Reduction) | The aldehyde is reduced to an alcohol. | |
| Disodium 4,4'-(ethane-1,2-diyl)dibenzoate | Cannizzaro (Oxidation) | The aldehyde is oxidized to a carboxylate. |
Mechanistic Insight: The saponification is a straightforward nucleophilic acyl substitution. The Cannizzaro reaction is more complex, involving a hydride transfer from a tetrahedral intermediate to another aldehyde molecule.[12][13]
// Nodes Aldehyde1 [label="Aldehyde (Molecule 1)"]; OH [label="OH⁻", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="Tetrahedral Intermediate"]; Aldehyde2 [label="Aldehyde (Molecule 2)"]; Hydride_Transfer [label="Hydride Transfer\n(Rate-Determining Step)", shape=ellipse, style=dashed]; Carboxylic_Acid [label="Carboxylic Acid"]; Alkoxide [label="Alkoxide Ion"]; Proton_Exchange [label="Proton Exchange", shape=ellipse, style=dashed]; Carboxylate [label="Carboxylate Ion"]; Alcohol [label="Primary Alcohol"];
// Edges Aldehyde1 -> Intermediate [label="Nucleophilic Attack"]; OH -> Intermediate [style=invis]; Intermediate -> Hydride_Transfer; Aldehyde2 -> Hydride_Transfer; Hydride_Transfer -> Carboxylic_Acid; Hydride_Transfer -> Alkoxide; Carboxylic_Acid -> Proton_Exchange; Alkoxide -> Proton_Exchange; Proton_Exchange -> Carboxylate; Proton_Exchange -> Alcohol; } ` Caption: Simplified mechanism of the Cannizzaro reaction.
Q3: How can I run a reaction on the ester group without triggering the Cannizzaro reaction on the aldehyde?
A: This is a classic chemoselectivity challenge.
-
Use Non-Hydroxide Bases: If possible, use non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or DBU for your transformation. Saponification and the Cannizzaro reaction are primarily issues with hydroxide bases (NaOH, KOH, LiOH).
-
Protect the Aldehyde: As mentioned previously, converting the aldehyde to an acetal is an excellent strategy, as acetals are very stable under basic conditions.[7][8] After the desired reaction is complete, the aldehyde can be regenerated with a mild acidic workup.
FAQ 4: Analytical Protocols & Troubleshooting
Q1: What is the best way to set up a stability study and monitor the degradation of this compound?
A: A forced degradation study is the standard approach. This involves subjecting the compound to stressed conditions (e.g., elevated temperature, extreme pH) to accelerate degradation and identify potential products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this analysis.[16][17]
Protocol: Forced Degradation Study by HPLC-UV
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl.
-
Basic: Dilute the stock solution with 0.1 M NaOH.
-
Neutral: Dilute the stock solution with deionized water.
-
Control: Dilute the stock solution with the initial solvent.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 50°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample, neutralize it if necessary (e.g., add an equivalent of base to the acid sample and vice-versa), and dilute to a final concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. A reverse-phase C18 column is typically a good starting point. Monitor the disappearance of the main peak and the appearance of new peaks over time.
Q2: My HPLC shows several new peaks. How can I identify the degradation products?
A: While HPLC-UV can quantify the degradation, it does not provide structural information.[18] To identify the unknown peaks, you should use mass spectrometry.
| Analytical Technique | Purpose & Benefits |
| HPLC-UV | Quantifies the parent compound and its degradation products. Robust and widely available.[16][18] |
| LC-MS | Provides the molecular weight of the compounds in each peak, allowing for the identification of expected degradants (e.g., hydrolyzed acid, Cannizzaro products).[19] |
| GC-MS | Useful for volatile byproducts like methanol. The parent compound and its non-volatile degradants may require derivatization.[18] |
| NMR Spectroscopy | Provides detailed structural information, confirming the identity of isolated degradation products.[16] |
Troubleshooting Workflow: If an unknown peak appears in your chromatogram, the first step is to analyze that sample via LC-MS. Compare the measured mass of the unknown peak with the calculated molecular weights of the potential degradation products listed in the tables above. This is the most efficient way to confirm the degradation pathway.
References
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Mei Maggie. (2018).
- The Organic Chemistry Tutor. (2019). Acetals and Ketals as Protecting Groups. YouTube.
- ECHEMI.
- Chemistry Steps.Acetals as Protecting Groups for Aldehydes and Ketones.
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
- Google Patents. (N.D.).
- KPU Pressbooks.2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Wikipedia.Cannizzaro reaction.
- Chemistry Steps.Cannizzaro Reaction.
- Pharmaguideline.Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Organic Chemistry Portal.Cannizzaro Reaction.
- ChemicalBook. (2025). Methyl(p-formylphenyl)
- Sigma-Aldrich.Methyl 2-(4-formylphenyl)
- Sigma-Aldrich.Methyl 2-(4-formylphenyl)
- Benchchem.Methyl 2-(3-formylphenyl)
- Khan Academy. (2014).
- Khan Academy.
- NIH PubChem.Methyl 2-(4-formylphenyl)
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. (2025).
- ResearchGate. (2025).
- MDPI. (2019).
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
Sources
- 1. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. youtube.com [youtube.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. medium.com [medium.com]
- 10. echemi.com [echemi.com]
- 11. CN1244188A - Production of fatty acid methyl esters and soap therefrom - Google Patents [patents.google.com]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Cannizzaro Reaction [organic-chemistry.org]
- 15. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Knoevenagel Condensation for Methyl 2-(4-formylphenyl)acetate Derivatives
Welcome to the technical support guide for the Knoevenagel condensation, specifically tailored for researchers working with Methyl 2-(4-formylphenyl)acetate and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, helping you improve reaction yields, minimize side products, and streamline your workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of the Knoevenagel condensation to build a strong foundation for troubleshooting and optimization.
Q1: What is the fundamental mechanism of the Knoevenagel Condensation?
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. It involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group (in this case, the aldehyde of this compound), followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a base.
The general mechanism proceeds in three key stages:
-
Deprotonation: A basic catalyst removes an acidic proton from the active methylene compound, creating a resonance-stabilized carbanion or enolate.[3]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate (an aldol-type adduct).[2]
-
Dehydration: The intermediate readily eliminates a molecule of water to form the final, stable α,β-unsaturated conjugated system.[1]
Caption: The three-stage mechanism of the Knoevenagel condensation.
Q2: What active methylene compounds are suitable for reaction with this compound?
The "active methylene" compound must have a CH₂ group flanked by two electron-withdrawing groups (EWGs), which makes the protons sufficiently acidic to be removed by a weak base. For your target aldehyde, common and effective choices include:
-
Malononitrile: Highly reactive, often leading to high yields of dicyanomethylene products.[4]
-
Ethyl Cyanoacetate / Methyl Cyanoacetate: Excellent reagents that produce cyanoacrylate derivatives, which are valuable synthetic intermediates.[4][5]
-
Diethyl Malonate / Dimethyl Malonate: Classic reagents, though sometimes less reactive than their cyano-containing counterparts.
-
Cyanoacetamide: Used to synthesize products containing an amide functional group.[4]
Q3: What are the most common catalysts, and how do I choose one?
Catalyst selection is critical and depends on your desired reaction conditions (e.g., solvent-free, mild temperature) and tolerance for certain reagents.
| Catalyst Type | Examples | Advantages | Considerations |
| Weak Organic Bases | Piperidine, Pyridine, Triethylamine[6][7] | Inexpensive, widely used, effective for standard protocols. | Can be toxic and require higher temperatures or longer reaction times. Pyridine is often used as both catalyst and solvent.[7] |
| "Green" Catalysts | Ammonium Bicarbonate, Boric Acid[8][9] | Environmentally benign, avoids toxic organic bases, often enables solvent-free conditions.[8] | May require optimization of catalyst loading and temperature. |
| Heterogeneous Catalysts | Biogenic Carbonates, Zeolites, Ionic Liquids[6][10][11] | Easily recoverable and reusable, simplifies product purification, promotes green chemistry principles. | Can be more expensive initially; activity may decrease over multiple cycles. |
| Lewis Acids | TiCl₄ (with a base like pyridine)[12][13] | Can promote reactions that are sluggish with other catalysts and may influence selectivity. | Requires strictly anhydrous conditions and careful handling. |
Recommendation: For initial trials, piperidine is a reliable standard. For process optimization and green chemistry applications, exploring ammonium bicarbonate or a recoverable ionic liquid is highly recommended.[6][8]
Q4: Why is removing water from the reaction important for improving yield?
The final step of the Knoevenagel condensation is the elimination of water.[14] Since this is an equilibrium step, the presence of water in the reaction mixture can drive the reaction backward via hydrolysis of the product, thus reducing the final yield. Actively removing water shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[14][15]
Methods for Water Removal:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms. This is a simpler method for smaller-scale reactions.
Section 2: Troubleshooting Guide
This section provides solutions to common experimental problems in a direct Q&A format.
Caption: A decision-making workflow for troubleshooting low reaction yields.
Q1: My reaction yield is dismally low. What are the first things to check?
Low yield is the most common issue. Systematically investigate the following, starting with the easiest to control:
-
Catalyst Inactivity: Basic catalysts like piperidine can degrade over time. Ensure you are using a fresh bottle or a recently purified batch. For solid catalysts, ensure they have been properly activated and stored. Sometimes, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly boost yield.[16]
-
Suboptimal Temperature: Many Knoevenagel reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try heating it to 50-80°C. If you are already heating, ensure the temperature is appropriate for your specific catalyst and solvent system.
-
Presence of Water: As discussed in the FAQ, water can inhibit the reaction. Add activated molecular sieves or switch to a setup that allows for azeotropic water removal.[15]
-
Reactant Purity: An oxidized or impure batch of this compound will perform poorly. Verify the purity of your starting materials via TLC, NMR, or another suitable analytical technique.
Q2: My TLC shows the formation of multiple products. What are the likely side reactions?
Besides your desired product, a few other species might appear:
-
Unreacted Starting Material: The most common "spots." If they persist, it indicates an incomplete reaction (see Q3).
-
Michael Adduct: The α,β-unsaturated product is a Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound. This results in a "bis-adduct," which will be a much heavier and typically more polar compound.[14] To avoid this, use a strict 1:1 stoichiometry of aldehyde to active methylene compound, or a slight excess of the aldehyde.
-
Aldol Intermediate: The β-hydroxy intermediate formed before dehydration might be stable enough to be observed, especially if the dehydration step is slow. This spot will be significantly more polar than the final product. Improving water removal or adding a catalytic amount of acid can facilitate dehydration.
Q3: My reaction has stalled and won't go to completion. What should I do?
If starting materials persist even after a long reaction time, the reaction has likely reached a practical limit under the current conditions. Consider these interventions:
-
Increase Temperature: A higher temperature will increase the reaction rate. If you are in a solvent like ethanol, switching to a higher-boiling solvent like toluene could help.
-
Change the Catalyst: If a weak base like triethylamine is ineffective, switch to a more potent catalyst like piperidine or explore an alternative system, such as an ionic liquid or Lewis acid.[6][12]
-
Solvent-Free Conditions: Removing the solvent altogether and heating the neat mixture of reactants and catalyst can sometimes drive the reaction to completion with surprising efficiency.[10][17]
Q4: My product is an oil or solid that is difficult to purify. Any suggestions?
Purification can be challenging, but these strategies often work well for Knoevenagel products:
-
Recrystallization: This is the most effective method if your product is a solid. Common solvent systems include ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexane.[4] Cool the solution slowly to obtain well-formed crystals.
-
Column Chromatography: If recrystallization fails or the product is an oil, silica gel chromatography is the standard approach.[10] Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your product.
-
Liquid-Liquid Extraction: During workup, ensure you perform a thorough extraction to remove water-soluble impurities. If you used a basic catalyst, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove residual catalyst.
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound.
Caption: A general experimental workflow for the Knoevenagel condensation.
Protocol 1: Classic Piperidine-Catalyzed Condensation with Malononitrile
This protocol is a robust and reliable method adapted from standard procedures for aromatic aldehydes.[4]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.78 g, 10.0 mmol, 1.0 eq) and malononitrile (0.66 g, 10.0 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by piperidine (0.085 g, 1.0 mmol, 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If it does, filter the solid using a Büchner funnel. If not, reduce the solvent volume under vacuum until a solid forms.
-
Purification: Wash the filtered solid with a small amount of cold ethanol to remove residual impurities and dry under vacuum to yield the pure product, methyl 2-(4-((dicyanomethylene)methyl)phenyl)acetate.
Protocol 2: Green, Solvent-Free Condensation with Ethyl Cyanoacetate
This protocol leverages the principles of green chemistry for an efficient, solventless reaction.[10]
-
Setup: In a 25 mL round-bottom flask, combine this compound (1.78 g, 10.0 mmol, 1.0 eq), ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq), and ammonium bicarbonate (0.079 g, 1.0 mmol, 0.1 eq).
-
Reaction: Place the flask in a preheated oil bath at 80°C. Stir the molten mixture for 1-2 hours. The reaction is often rapid and can be monitored by TLC.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The mixture will solidify. Add 20 mL of a 1:1 mixture of ethyl acetate and water and stir.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can often be purified by simple recrystallization from an ethanol/water mixture.
References
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. [Link]
-
Science Info. (2023). Knoevenagel Condensation: Definition, Mechanism, Applications. [Link]
-
Gester, R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
Kulkarni, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
Ren, Z., et al. (2002). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
-
Al-khazal, J., et al. (2024). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers in Catalysis. [Link]
-
Pawar, H., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]
-
Pawar, H., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Martínez, A., et al. (2023). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
-
Naskar, S., et al. (2017). Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. ResearchGate. [Link]
-
Inamdar, S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ChemistrySelect. [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
- Google Patents. (1993).
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
National Institutes of Health. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
Itoh, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
ResearchGate. (n.d.). Cyclocondensation-Knoevenagel–Michael Domino reaction of phenyl hydrazine, acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid. [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. [Link]
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. purechemistry.org [purechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. mdpi.com [mdpi.com]
- 10. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Common side reactions with "Methyl 2-(4-formylphenyl)acetate" and how to avoid them
Welcome to the technical support center for Methyl 2-(4-formylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile bifunctional molecule. As a PROTAC linker precursor and a valuable building block in organic synthesis, understanding its reactivity is paramount to achieving successful experimental outcomes. This resource provides in-depth troubleshooting advice, preventative measures, and the chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two key functional groups that dictate its reactivity:
-
An aromatic aldehyde: This group is susceptible to oxidation, reduction, and nucleophilic attack. Its reactivity is influenced by the electron-withdrawing nature of the ester group.
-
A methyl ester: This group can undergo hydrolysis (saponification) under both acidic and basic conditions.
Understanding the interplay and potential for simultaneous reactions at these two sites is crucial for experimental design.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For long-term storage (up to 6 months), -80°C is advisable. For shorter periods (up to 1 month), -20°C is sufficient.[1] This minimizes the risk of slow oxidation of the aldehyde group.
Q3: I observe the formation of a carboxylic acid impurity in my starting material. What is the cause?
A3: The presence of 4-(carboxymethyl)benzoic acid is a common issue and can arise from two primary pathways:
-
Oxidation of the aldehyde: The formyl group is susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[2]
-
Hydrolysis of the ester: Exposure to moisture, especially in the presence of acidic or basic impurities, can lead to the hydrolysis of the methyl ester.[3][4]
To avoid this, ensure the compound is stored under an inert atmosphere and that all solvents and reagents used are anhydrous.
Troubleshooting Guide: Common Side Reactions and Avoidance Strategies
This section details specific side reactions you may encounter during your experiments and provides step-by-step guidance to mitigate them.
Issue 1: Unintended Disproportionation under Basic Conditions (Cannizzaro Reaction)
Symptoms:
-
You are running a reaction under basic conditions (e.g., using NaOH, KOH, or other strong bases).
-
You observe the formation of two new, unexpected products alongside the consumption of your starting material.
-
Analysis (e.g., by LC-MS or NMR) suggests the presence of 4-(hydroxymethyl)phenyl)acetic acid (or its methyl ester) and 4-(carboxymethyl)benzoic acid.
Root Cause Analysis: This is a classic example of the Cannizzaro reaction . Aromatic aldehydes that lack α-hydrogens, such as this compound, will undergo a self-oxidation and reduction (disproportionation) in the presence of a strong base.[1][5][6] One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.
Caption: The Cannizzaro reaction pathway for this compound.
Preventative Measures & Protocols:
-
Avoid Strong Bases: If your desired reaction can be performed with a weaker, non-nucleophilic base (e.g., triethylamine, DIPEA, or cesium carbonate), this is the preferred approach.
-
Protect the Aldehyde Group: If a strong base is essential for a different part of your molecule, you must protect the aldehyde group beforehand. The most common method is the formation of an acetal.
Protocol: Acetal Protection of the Aldehyde
-
Setup: To a solution of this compound (1 equivalent) in anhydrous toluene, add ethylene glycol (1.5 equivalents).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 equivalents).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water as it forms. Heat the mixture to reflux until no more water is collected.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting acetal-protected compound by column chromatography on silica gel.
This protected compound is now stable to strong bases. The acetal can be easily removed later by treatment with a mild aqueous acid (e.g., 1M HCl in THF).[7][8][9]
Issue 2: Unwanted Hydrolysis of the Methyl Ester (Saponification)
Symptoms:
-
You are performing a reaction in the presence of aqueous acid or base.
-
Your product is the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid, instead of the expected methyl ester.
Root Cause Analysis: The methyl ester is susceptible to hydrolysis, a reaction known as saponification when carried out with a base.[3][4] This reaction is often irreversible under basic conditions as the resulting carboxylate is deprotonated and unreactive towards the alcohol byproduct.[10]
Caption: Workflow for the hydrolysis of the methyl ester group.
Preventative Measures & Protocols:
-
Strict Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried before use. Run reactions under an inert atmosphere.
-
Choice of Reagents: If possible, choose non-aqueous reagents and workup procedures.
-
Temperature Control: Hydrolysis is often slower at lower temperatures. If the desired reaction proceeds at a reasonable rate at a lower temperature, this can help minimize ester cleavage.
-
Alternative Esters: If ester hydrolysis is a persistent issue in a multi-step synthesis, consider using a more robust ester, such as a tert-butyl ester, which is stable to many basic conditions but can be cleaved with acid.
Issue 3: Oxidation of the Aldehyde to a Carboxylic Acid
Symptoms:
-
You are performing a reaction that is not intended to modify the aldehyde, yet you observe the formation of 2-(4-carboxyphenyl)acetic acid methyl ester.
-
This is often observed during prolonged reaction times, exposure to air, or when using certain oxidizing reagents.
Root Cause Analysis: Aromatic aldehydes are prone to oxidation to carboxylic acids.[11][12] This can occur simply by exposure to atmospheric oxygen (auto-oxidation), a process that can be catalyzed by light or trace metals, or by reaction with oxidizing agents present in the reaction mixture.[2]
Preventative Measures & Protocols:
-
Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use freshly distilled or high-purity solvents to minimize contaminants that could catalyze oxidation.
-
Avoid Unnecessary Exposure to Light: Protect the reaction vessel from light, especially if the reaction is lengthy.
-
Reagent Compatibility Check: Before starting, ensure that none of the reagents or catalysts you are using are known to be strong oxidizing agents for aldehydes.
-
Acetal Protection: As with avoiding the Cannizzaro reaction, protecting the aldehyde as an acetal is a highly effective strategy if the reaction conditions are oxidative.
Data Summary Table
| Side Reaction | Functional Group | Conditions | Primary Byproduct(s) | Prevention Strategy |
| Cannizzaro Reaction | Aldehyde | Strong Base (e.g., NaOH, KOH) | Alcohol and Carboxylic Acid | Use weak base; Acetal protection |
| Saponification | Methyl Ester | Aqueous Acid or Base | Carboxylic Acid | Use anhydrous conditions; Low T |
| Oxidation | Aldehyde | Air, Light, Oxidizing Agents | Carboxylic Acid | Inert atmosphere; Acetal protection |
References
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen der Chemie und Pharmacie, 88(1), 129-130.
-
Wikipedia. (2024). Cannizzaro reaction. [Link]
- Geissman, T. A. (2009). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
chemguide.co.uk. (n.d.). hydrolysing esters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. [Link]
-
YouTube. (2023). Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones. [Link]
-
Journal of the American Chemical Society. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. [Link]
-
ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-(4-formylphenyl)acetate Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of "Methyl 2-(4-formylphenyl)acetate" reaction mixtures. Our goal is to equip you with the expertise and practical insights needed to overcome common and complex purification challenges, ensuring the high purity of your final compound.
Introduction: Understanding the Purification Landscape
This compound is a bifunctional molecule containing both an ester and an aldehyde group, making it a valuable building block in organic synthesis.[1] However, the presence of these two reactive groups, coupled with potential byproducts from its synthesis, can present significant purification hurdles. The most common synthetic route involves the oxidation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.[2] This seemingly straightforward transformation can lead to a variety of impurities, including unreacted starting material, over-oxidized carboxylic acid, and residual reagents.
This guide is structured to address these challenges head-on, providing a logical workflow from initial problem identification to advanced purification strategies.
Troubleshooting Guide: From Common Issues to Complex Separations
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.
Problem 1: My crude reaction mixture is a complex mess on TLC, with multiple spots close to my product.
Underlying Cause: This is a common outcome, especially if the oxidation reaction did not go to completion or if side reactions occurred. The spots likely correspond to the starting alcohol, the desired aldehyde, and the over-oxidized carboxylic acid.
Troubleshooting Workflow:
Caption: Decision workflow for a complex TLC profile.
Detailed Solutions:
-
Column Chromatography: This is often the most effective initial approach. The difference in polarity between the alcohol, aldehyde, and carboxylic acid is usually sufficient for separation on silica gel.[3]
-
Acid-Base Extraction: If the carboxylic acid is a significant impurity, a simple acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[2] The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired aldehyde and starting alcohol remain in the organic layer.
-
Bisulfite Adduct Formation: For a more targeted purification of the aldehyde, consider forming a bisulfite adduct.[4][5] This technique is excellent for separating aldehydes from other non-aldehyde impurities.[4]
Problem 2: I'm getting poor separation between my product and the starting alcohol during column chromatography.
Underlying Cause: The polarity difference between the aldehyde and the corresponding alcohol might not be large enough in your chosen solvent system, leading to overlapping bands on the column.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize Mobile Phase | Increasing the polarity difference between the eluent and the compounds can improve separation. | Start with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient can be more effective than isocratic elution.[6] |
| Dry Loading | Applying the sample dissolved in a strong solvent can cause band broadening. | Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[7] |
| Use a Longer Column | A longer stationary phase provides more surface area for interaction, enhancing separation. | Increase the length-to-diameter ratio of your silica gel bed. |
Problem 3: My product seems to be degrading on the silica gel column.
Underlying Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or polymerization.[7]
Preventative Measures:
-
Neutralize the Silica Gel: Before packing the column, slurry the silica gel in your mobile phase containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.[7]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.[7]
-
Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time your compound spends on the column.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: Flash column chromatography on silica gel is the most widely applicable and effective method for purifying this compound from typical reaction mixtures.[3][7] A mobile phase system of hexanes and ethyl acetate provides a good balance of polarity for effective separation.[7][8]
Q2: I'm considering recrystallization. What solvent system should I try?
A2: For a molecule with both ester and aromatic functionalities, a mixed solvent system is often a good starting point.[9] Consider dissolving your crude product in a minimal amount of a "good" solvent at an elevated temperature (e.g., ethyl acetate or acetone) and then slowly adding a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy.[9] Slow cooling should then induce crystallization.
Q3: Can I use bisulfite extraction to purify my aldehyde? Are there any downsides?
A3: Yes, bisulfite extraction is a highly selective method for purifying aldehydes.[4][5] The aldehyde forms a water-soluble adduct with sodium bisulfite, allowing you to wash away organic-soluble impurities. The aldehyde is then regenerated by adding a base.[4] The main potential downside is that some aldehydes can be sensitive to the strongly basic conditions required for regeneration.[5] If your molecule has other base-sensitive functional groups, this might not be the ideal method.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and look for any residual impurities.[3]
-
HPLC: To obtain a quantitative measure of purity.[3]
-
TLC: A quick and easy way to check for the presence of multiple components.
-
Mass Spectrometry: To confirm the molecular weight of your compound.[3]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Mobile Phase Preparation: Prepare a mobile phase of 4:1 hexanes:ethyl acetate (v/v). Degas the solvent mixture if you are using an automated system.[7]
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude sample. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully apply the sample to the top of the silica gel bed.[7] For better resolution, consider dry loading.[7]
-
Elution: Add the mobile phase to the column and apply gentle positive pressure. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Visualize the TLC plates under UV light (254 nm). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[7]
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of an aromatic aldehyde.[5]
-
Adduct Formation: Dissolve the crude mixture in methanol. Add a saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously. A precipitate of the aldehyde-bisulfite adduct may form.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent like ethyl acetate. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. The aqueous layer contains the bisulfite adduct.
-
Regeneration: Cool the aqueous layer in an ice bath and make it basic by adding a strong base (e.g., 10 M NaOH) until the adduct decomposes and the aldehyde is regenerated.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer with fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- Benchchem. (n.d.). Methyl 2-(3-formylphenyl)acetate | CAS 142327-44-4.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate.
- Methyl(p-formylphenyl)acetate | 96524-70-8. (2025). ChemicalBook.
- Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. (n.d.). PubMed.
- methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure.
- This compound | C10H10O3 | CID 19363032. (n.d.). PubChem - NIH.
- This compound | 96524-70-8. (n.d.). Sigma-Aldrich.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Methyl 2-(4-formylphenoxy)acetate. (n.d.). Sigma-Aldrich.
- Methyl phenylacetate | C9H10O2 | CID 7559. (n.d.). PubChem.
- Sample Preparation for Chromatographic Purification. (n.d.). Merck Millipore.
- US5206434A - Purification process for methyl acetate. (n.d.). Google Patents.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate.
- CAS No : 63476-54-0 | Product Name : Methyl 2-(4-formylphenyl)propanoate. (n.d.). Pharmaffiliates.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Methyl 4-formylbenzoate.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Monitoring the Synthesis of Methyl 2-(4-formylphenyl)acetate
Welcome to the Technical Support Center for reaction monitoring of Methyl 2-(4-formylphenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific chemical transformation using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Reaction Overview: Oxidation of a Benzyl Alcohol Derivative
The synthesis of this compound typically involves the oxidation of its precursor, Methyl 2-(4-(hydroxymethyl)phenyl)acetate. A common and mild oxidant used for this transformation is the Dess-Martin Periodinane (DMP).[1] The reaction selectively oxidizes the primary alcohol to an aldehyde without affecting the ester group.
Reaction Scheme:
Caption: Oxidation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate to this compound.
Part 1: Thin Layer Chromatography (TLC) Monitoring Guide
TLC is a rapid and effective technique for qualitatively monitoring the progress of this reaction. By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the reaction's endpoint.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting mobile phase for separating the starting material and product?
A1: A mixture of a non-polar solvent and a moderately polar solvent is ideal. Based on the structural analogy of separating benzyl alcohol from benzaldehyde, a hexane and ethyl acetate mixture is an excellent starting point.[2]
-
Starting Recommendation: Begin with a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.
-
Rationale: The starting material, Methyl 2-(4-(hydroxymethyl)phenyl)acetate, is more polar due to the hydroxyl group, which can form hydrogen bonds with the silica gel stationary phase.[2][3] The product, this compound, is less polar. Therefore, the starting material will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate), while the product will have a higher Rf value.[2][3][4]
Q2: How do I interpret the TLC plate as the reaction proceeds?
A2: At the beginning of the reaction (t=0), you should see a prominent spot corresponding to the starting material. As the reaction progresses, this spot will diminish in intensity, and a new, higher Rf spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Illustrative TLC Data:
| Compound | Expected Rf Range (3:1 Hexanes:EtOAc) | Polarity |
| Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Starting Material) | 0.2 - 0.3 | High |
| This compound (Product) | 0.5 - 0.6 | Medium |
| Dess-Martin Periodinane Reagents | May remain at the baseline or appear as multiple spots | Varies |
Step-by-Step Protocol for TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the baseline, apply a small spot of your starting material (as a reference).
-
Apply a spot of the co-reaction mixture (a "cospot") containing both the starting material and the current reaction mixture.
-
Apply a spot of the reaction mixture at different time points (e.g., t=0, 1h, 2h).
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Both the starting material and product are UV active. You can also use a potassium permanganate stain, which will react with the alcohol starting material (turning yellow/brown) but not the aldehyde product.
TLC Troubleshooting Guide
Caption: Troubleshooting common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring Guide
For quantitative analysis of reaction conversion and purity, Reverse-Phase HPLC (RP-HPLC) is the preferred method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting conditions for an HPLC method?
A1: A C18 column is a robust choice for separating these aromatic compounds. A gradient elution is recommended to ensure good separation and reasonable run times.
Recommended Starting HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acid improves peak shape and suppresses ionization of any potential acidic impurities. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 30-40% B, ramp to 95% B over 10-15 minutes | This will elute the more polar starting material first, followed by the less polar product. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring in both molecules provides strong absorbance at this wavelength. |
| Column Temp. | 25-30 °C | Maintaining a stable temperature ensures reproducible retention times.[5] |
Based on established methods for separating benzyl alcohol and benzaldehyde.[6][7]
Q2: What is the expected elution order?
A2: In Reverse-Phase HPLC, more polar compounds elute earlier. Therefore, you should expect to see the starting material, Methyl 2-(4-(hydroxymethyl)phenyl)acetate, elute before the product, this compound.
Q3: My peaks are tailing. How can I fix this?
A3: Peak tailing is a common issue. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 packing can interact with your analytes.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic or acetic acid. This keeps the silanols protonated and reduces unwanted interactions.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Buildup of impurities on the column frit or head.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
Q4: My retention times are drifting between injections. What's the cause?
A4: Retention time instability can compromise your data.
-
Column Equilibration: The column may not be fully equilibrated between gradient runs.
-
Solution: Increase the post-run equilibration time to at least 10 column volumes.[5]
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[5]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant temperature.[5]
-
HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
References
-
Nichols, L. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]
-
Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available at: [Link]
-
Menon, G. N. (1985). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]
-
ResearchGate. (2020). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available at: [Link]
-
Rizk, M., et al. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica. Available at: [Link]
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. Available at: [Link]
-
Mitina, T., et al. (2020). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Available at: [Link]
-
Nichols, L. (2021). 5.5: Separation Theory. Chemistry LibreTexts. Available at: [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
Takale, S. N. (2018). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Universal Print. Available at: [Link]
-
Organic Syntheses. Procedure for N-Benzoyl Pyrrolidine. Available at: [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available at: [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]
-
Study.com. Benzyl alcohol polarity. Available at: [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]
-
Organic Syntheses. The Dess-Martin Periodinane. Available at: [Link]
-
Liu, X., et al. (2021). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. PMC - NIH. Available at: [Link]
-
Study.com. Rf value of benzyl alcohol, benzaldehyde, and benzoic acid. Available at: [Link]
-
ResearchGate. Chromatographic Analysis Scheme with Rf Value Calculation for Benzyl Alcohol and Benzaldehyde. Available at: [Link]
-
Sane, R. T., et al. (1990). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed. Available at: [Link]
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Improving selectivity in reactions involving "Methyl 2-(4-formylphenyl)acetate"
Welcome to the technical support center for Methyl 2-(4-formylphenyl)acetate (MFPA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. Our goal is to provide practical, experience-driven solutions to common challenges, focusing on achieving high selectivity in your synthetic transformations.
The core challenge in the chemistry of MFPA lies in its two distinct carbonyl functionalities: a highly reactive aromatic aldehyde and a less reactive methyl ester. Achieving chemoselectivity—targeting one group while leaving the other intact—is paramount for successful synthesis. This guide provides troubleshooting advice and robust protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary reactivity differences between the aldehyde and ester groups on MFPA?
A1: The reactivity difference is substantial and is the cornerstone of its synthetic utility. The aldehyde group is significantly more electrophilic than the methyl ester. This is due to two main factors:
-
Electronic Effects: The single alkyl (methoxy) group of the ester is electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles. The aldehyde's carbonyl carbon is only attached to a hydrogen and a carbon, making it more electron-poor and reactive.[1]
-
Steric Hindrance: The aldehyde proton presents minimal steric bulk, allowing easy access for nucleophiles. The methoxy group of the ester creates more steric hindrance around the carbonyl carbon.
As a result, nucleophiles will preferentially attack the aldehyde. Strong, non-selective reagents (like LiAlH₄) will, however, react with both functional groups.
Q2: How should I store and handle this compound?
A2: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.
-
Storage: Store MFPA in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C.
-
Handling: When weighing and dispensing, minimize its exposure to air. If you observe the formation of a white solid (the carboxylic acid), it may be necessary to purify the reagent by column chromatography before use in a sensitive reaction.
Q3: My reaction is targeting the ester, but the aldehyde is interfering. What is the first thing I should consider?
A3: If the ester is your target, you must almost always protect the aldehyde group first. The aldehyde's high reactivity makes it incompatible with the often harsh conditions required for ester transformations (e.g., saponification with strong base or amidation at high temperatures). A common and effective strategy is to convert the aldehyde to an acetal, which is stable to basic and nucleophilic conditions but can be easily removed with acid.
Troubleshooting Guide: Selectivity in Action
This guide is structured by common reaction types to help you diagnose and solve specific experimental issues.
Category 1: Reactions Targeting the Aldehyde Functional Group
These are the most common transformations performed on MFPA. Success hinges on choosing reagents and conditions that do not affect the methyl ester.
Q4: I'm attempting a Wittig reaction, but my yields are low and I'm getting a mix of E/Z isomers. How can I improve this?
A4: Low yields and poor stereoselectivity are common issues in Wittig reactions. The outcome is highly dependent on the nature of the phosphorus ylide.[2][3]
-
The Problem of Ylide Stability:
-
Non-Stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically favor the formation of Z-alkenes under salt-free conditions.[4] Their high basicity can sometimes lead to side reactions like enolization or condensation.
-
Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) are less reactive and overwhelmingly favor the formation of E-alkenes.[2] These reactions may require heating to proceed at a reasonable rate.
-
-
Troubleshooting Steps & Solutions:
-
Match Ylide to Desired Alkene: First, decide on your target stereoisomer. Use a non-stabilized ylide for Z-alkenes and a stabilized ylide for E-alkenes.
-
Control Reaction Conditions: For non-stabilized ylides, the presence of lithium salts can disrupt the stereoselectivity by stabilizing the betaine intermediate.[5] Preparing the ylide with a sodium- or potassium-based base (e.g., NaH, KHMDS, or potassium tert-butoxide) in a solvent like THF or toluene can significantly improve Z-selectivity.[4]
-
Monitor for Side Reactions: The ester group in MFPA is generally stable to most Wittig reagents.[3] However, if you are using a very strong base to generate the ylide and forcing conditions (high heat, long reaction times), you may see some competing reactions. Ensure you use the minimum necessary equivalents of base and ylide.
-
Table 1: Wittig Ylide Selection and Expected Outcomes
| Ylide Type | Example Ylide Precursor | Typical Base | Solvent | Expected Major Isomer | Reaction Rate |
| Non-Stabilized | CH₃PPh₃Br | n-BuLi, NaHMDS, KHMDS | THF, Toluene | Z-alkene | Fast, often at low temp |
| Stabilized | Ph₃PCHCO₂Et | NaH, NaOEt, K₂CO₃ | DMF, Ethanol | E-alkene | Slower, may require heat |
Q5: My Knoevenagel condensation is sluggish and giving me a complex mixture of products. What's going wrong?
A5: The Knoevenagel condensation involves reacting the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) using a basic catalyst.[6] The key is using a base that is strong enough to deprotonate the active methylene compound but not strong enough to promote self-condensation of the aldehyde or attack the ester.
-
Causality of Failure: Using strong bases like NaOH or NaOEt can lead to competing Cannizzaro reactions or Claisen-Schmidt condensations. They can also hydrolyze the methyl ester.
-
Solution: Use a Mild Amine Catalyst:
-
The classic and most reliable method is to use a weak amine base like piperidine or pyridine as the catalyst, often in a solvent like ethanol or toluene.[7]
-
Doebner Modification: If you are using malonic acid as the active methylene component, performing the reaction in pyridine with a catalytic amount of piperidine is highly effective. This modification often leads to a subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[6]
-
Workflow: Optimizing a Knoevenagel Condensation
Caption: A robust three-step workflow for selective ester hydrolysis of MFPA.
Key Experimental Protocols
Protocol 1: Selective Protection of the Aldehyde as a Diethyl Acetal
This protocol provides a reliable method for protecting the aldehyde group before undertaking reactions at the ester.
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous ethanol (10 volumes) and triethyl orthoformate (2.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS until all the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acetal is often pure enough for the next step, or it can be purified by silica gel chromatography if necessary.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized for high selectivity in converting the aldehyde to a secondary or tertiary amine.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF) (10 volumes).
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0 - 1.2 eq). Stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature until the starting material is consumed as monitored by TLC (typically 3-12 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
-
Beller, M., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. Available at: [Link] [8][9]2. Wikipedia. (n.d.). Chemoselectivity. Available at: [Link] [1]3. Zhang, Z., et al. (2017). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Organic Chemistry Frontiers. Available at: [Link] [10]4. Tian, S.-K., et al. (2010). Highly Tunable Stereoselective Olefination of Semistabilized Triphenylphosphonium Ylides with N-Sulfonyl Imines. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link] [2]6. NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link] [4]7. Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link] [5]8. Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link] [3]9. Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link] [6]10. Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions. Available at: [Link] [7]11. Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. Available at: [Link] [11]12. De, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. Available at: [Link] [12]13. Finch, C. A. (1971). Polyvinyl Alcohol, Properties and Application. Google Patents. U.S. Patent No. US4352940A. Available at: [13]14. University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Available at: [Link] [14]15. Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]
Sources
- 1. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 14. Tips & Tricks [chem.rochester.edu]
"Methyl 2-(4-formylphenyl)acetate" storage and handling best practices
Technical Support Center: Methyl 2-(4-formylphenyl)acetate
Welcome to the technical support guide for this compound (CAS No. 96524-70-8). As a bifunctional molecule containing both a reactive aldehyde and a methyl ester, this compound is a valuable intermediate in organic synthesis. However, its reactivity also necessitates specific storage and handling procedures to ensure experimental success and reagent integrity. This guide, structured by a Senior Application Scientist, provides practical, field-tested advice to help you navigate common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, the solid compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[3][4][5]
Q2: My vial arrived at room temperature. Is the product still viable?
Shipping at ambient temperature for short durations (less than two weeks) is generally acceptable and should not compromise the material's quality.[3] However, upon receipt, it should be immediately transferred to the recommended 2-8°C inert atmosphere conditions for long-term storage.[1]
Q3: What are the primary safety hazards associated with this compound?
The compound is classified as a skin, eye, and respiratory irritant.[3][6] It may be harmful if swallowed.[3][7] Always consult the latest Safety Data Sheet (SDS) before use.
Q4: What personal protective equipment (PPE) is required when handling this reagent?
Standard laboratory PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves to prevent skin contact.[3]
-
Eye Protection: Safety glasses or goggles to prevent eye irritation.[3][4]
-
Lab Coat: To protect clothing and skin.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3]
Q5: What materials or chemical classes are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids or bases, as these can react with the aldehyde and/or ester functional groups, leading to degradation or hazardous reactions.[3][5]
Q6: How should I handle a small spill?
For small spills, absorb the material with a non-combustible, inert absorbent material (e.g., diatomite, sand).[3] Collect the material into a suitable container for disposal.[4] Ensure the area is well-ventilated. Decontaminate the surface by scrubbing with alcohol.[3]
Troubleshooting Guide for Experimental Workflows
This section explores specific issues that may arise during experimentation and provides logical steps to diagnose and resolve them.
Problem 1: My reaction yield is significantly lower than expected, and I suspect the starting material is the issue.
-
Potential Cause A: Aldehyde Oxidation. The formyl (aldehyde) group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. This is a common degradation pathway.
-
Scientific Rationale: Aldehydes are readily oxidized because the aldehydic proton is easily abstracted, and the resulting species can be stabilized. This process can be accelerated by trace metal impurities or light.
-
Troubleshooting Steps:
-
Verify Purity: Before starting, run a quick purity check on your starting material using ¹H NMR or LC-MS. Look for the appearance of a carboxylic acid proton signal in the NMR (typically >10 ppm) or a new mass peak corresponding to [M+16] in the mass spectrum.
-
Inert Handling: Ensure that you are handling the solid and any solutions under an inert atmosphere (N₂ or Ar). Minimize the time the container is open to the air.
-
Use Fresh Reagent: If the material is old or has been stored improperly (e.g., container not sealed tightly, not blanketed with inert gas), it is best to use a fresh batch.
-
Problem 2: My purified product shows a significant impurity with a mass of 166.15 g/mol , which I've identified as (4-formylphenyl)acetic acid.
-
Potential Cause: Ester Hydrolysis. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This can occur if the compound is exposed to acidic or basic conditions, or even just moisture, especially at elevated temperatures.[8]
-
Scientific Rationale: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack. Under basic conditions, a hydroxide ion can directly attack the carbonyl, leading to saponification.[8] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and reactive towards weak nucleophiles like water.[8]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents for your reaction. Moisture in solvents like THF, DCM, or DMF is a common culprit.
-
Reagent Check: Scrutinize all reagents for hidden sources of acid or base. For example, some grades of chloroform can contain trace HCl.
-
pH Control: If your reaction conditions are not explicitly acidic or basic, consider whether any intermediates or byproducts could be altering the pH of the mixture over time.
-
Work-up Conditions: Be mindful of aqueous work-up steps. Minimize the time the compound spends in acidic or basic aqueous layers.
-
Problem 3: The solid reagent, which should be off-white, has developed a yellow or brownish tint.
-
Potential Cause: Degradation. A change in color is a strong visual indicator of chemical degradation. This is most often due to slow oxidation or polymerization of the aldehyde over time, potentially accelerated by exposure to light and air.
-
Scientific Rationale: Aldehydes can undergo a variety of side reactions, including autoxidation, that produce colored impurities. The formation of conjugated systems or polymeric materials often leads to discoloration.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended to discard discolored material. Using it will introduce impurities into your reaction that can be difficult to remove and may interfere with the desired chemistry.
-
Review Storage: This is a clear sign that storage protocols have not been followed. Re-evaluate your lab's storage procedure for this and other sensitive reagents. Ensure the container is stored in the dark (or in an amber vial) and under a positive pressure of inert gas.[3][9]
-
Data Summary Table
| Parameter | Value | Source(s) |
| Appearance | Off-white to yellow solid | [2] |
| CAS Number | 96524-70-8 | [3][6] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][6] |
| Molecular Weight | 178.18 g/mol | [6] |
| Storage (Solid) | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month), stored under nitrogen | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3][7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [3][5] |
Experimental Workflow Visualization
The following diagram outlines the best-practice workflow for handling this compound from storage to reaction to minimize degradation and ensure accurate results.
Caption: Best-practice workflow for handling this compound.
References
-
This compound | C10H10O3 | CID 19363032. (n.d.). PubChem - NIH. [Link]
-
Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co. [Link]
-
Safety Data Sheet. (n.d.). SynZeal. [Link]
-
MSDS of this compound. (2016). Capot Chemical. [Link]
Sources
- 1. This compound | 96524-70-8 [sigmaaldrich.com]
- 2. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.be [fishersci.be]
- 5. capotchem.com [capotchem.com]
- 6. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synzeal.com [synzeal.com]
- 8. benchchem.com [benchchem.com]
- 9. ruixibiotech.com [ruixibiotech.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(4-formylphenyl)acetate
Welcome to the dedicated technical support guide for Methyl 2-(4-formylphenyl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile intermediate. Here, we provide in-depth, field-proven insights and systematic troubleshooting protocols to ensure your experimental success.
Introduction: Understanding the Molecule
This compound is a bifunctional organic compound featuring both a methyl ester and a benzaldehyde group. This unique structure imparts a moderate polarity, which can lead to non-intuitive solubility behavior in common organic solvents. Its aromatic ring and ester group favor non-polar to moderately polar solvents, while the polar aldehyde group can introduce complications, including insolubility or the formation of hemiacetals in alcoholic solvents. Understanding this structural balance is the first step in troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is not dissolving in my chosen solvent at room temperature. What is the recommended starting solvent?
Answer:
The choice of solvent is critical and depends heavily on the reaction conditions and the nature of other reagents. Based on its structure—an aromatic ring, an ester, and an aldehyde—solvents with intermediate polarity are often the most effective starting points.
Initial Solvent Selection Protocol:
-
Consult Solubility Data: Begin by consulting known solubility data. While comprehensive public data for this specific compound is sparse, information from suppliers like Merck suggests solubility in chloroform and methanol.
-
Small-Scale Test: Before committing your bulk material, perform a small-scale solubility test.
-
Weigh approximately 5-10 mg of this compound into a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL increments) while stirring or vortexing at room temperature.
-
Observe for complete dissolution. Note the approximate concentration.
-
-
Recommended Starting Solvents: If you have no prior information, start with the solvents listed in the table below, ordered by general likelihood of success for subsequent chemical reactions.
Table 1: Recommended Organic Solvents for Initial Solubility Screening
| Solvent | Class | Typical Observations & Notes |
| Dichloromethane (DCM) | Chlorinated | Often provides good solubility at room temperature. Volatile. |
| Chloroform | Chlorinated | Good solubility is frequently reported. |
| Tetrahydrofuran (THF) | Ether | A good general-purpose solvent for this compound class. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to good solubility; a common solvent for chromatography. |
| Acetone | Ketone | Generally a strong solvent for polarizable molecules. |
| Acetonitrile (MeCN) | Nitrile | A polar aprotic solvent; solubility can be temperature-dependent. |
| Toluene | Aromatic | May require heating to achieve higher concentrations. |
| Methanol (MeOH) | Alcohol | Soluble, but be aware of the potential for hemiacetal formation. |
Question 2: The compound dissolved initially with heating, but it crashed out of solution upon cooling. How can I prevent this?
Answer:
This phenomenon, known as recrystallization or precipitation upon cooling, indicates that you have created a supersaturated solution. The thermodynamic stability of the dissolved state is insufficient at lower temperatures. Here is a systematic approach to address this issue.
Troubleshooting Workflow for Precipitation:
This workflow is designed to find a stable solution for your experimental needs, whether it's for immediate use in a reaction or for storage.
Caption: Troubleshooting flowchart for compound precipitation.
Detailed Co-Solvent Protocol:
-
Primary Solvent: Dissolve the this compound in your primary solvent (e.g., THF) at an elevated temperature until the solution is clear.
-
Select a Co-Solvent: Choose a stronger, miscible, and more polar aprotic solvent. Good candidates include N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dimethyl sulfoxide (DMSO) . These are powerful solvents but should be used sparingly as they can be difficult to remove.
-
Titrate the Co-Solvent: While the solution is still warm, add the co-solvent dropwise (e.g., starting with 5% of the total volume) until the solution remains clear upon cooling to room temperature.
-
Verify Compatibility: Ensure the co-solvent will not interfere with downstream reaction steps or product purification.
Question 3: I am using an alcoholic solvent like methanol or ethanol and getting inconsistent results in my reaction. Could this be a solubility issue?
Answer:
While this compound is soluble in alcohols like methanol, this can be a deceptive observation. The aldehyde functional group is susceptible to reacting with alcohols to form a hemiacetal in equilibrium with the starting aldehyde. This is a well-documented reaction for aldehydes.
This equilibrium can lead to inconsistent results because you are no longer starting with a pure solution of the aldehyde, but rather a mixture.
Chemical Equilibrium: Aldehyde and Hemiacetal
Caption: Equilibrium between aldehyde and hemiacetal in alcohol.
Recommendations:
-
Avoid Protic Solvents if Aldehyde is Reactive: If the aldehyde moiety is the key reactive site for your planned synthesis (e.g., in a Wittig reaction, reductive amination, or condensation), you should strictly avoid protic solvents like alcohols and water.
-
Switch to Aprotic Solvents: Opt for aprotic solvents that have demonstrated good solubility, such as DCM, THF, or Ethyl Acetate .
-
Use of Molecular Sieves: If you must use a solvent that may contain trace amounts of water (like THF), it is best practice to use it from a recently opened bottle or dry it over activated molecular sieves (3Å or 4Å) to prevent the formation of the corresponding hydrate.
Question 4: I need to prepare a concentrated stock solution (>0.5 M) for a high-throughput screening assay. Which solvent system do you recommend?
Answer:
Achieving high concentrations often requires moving beyond common volatile solvents. For stock solutions, solvent properties like low volatility and high solvating power are paramount.
High-Concentration Stock Solution Protocol:
-
Primary Candidate: DMSO: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions of diverse organic molecules for biological screening. It is an excellent solvent for this compound.
-
Alternative High-Boiling Aprotic Solvents: If DMSO is incompatible with your assay system, consider NMP or DMF.
-
Methodology:
-
Accurately weigh the desired mass of this compound into a volumetric flask.
-
Add approximately 70-80% of the final volume of DMSO.
-
Gently warm the mixture (40-50°C) and sonicate in a bath sonicator. The combination of gentle heat and cavitation energy is highly effective at breaking up solid lattices and accelerating dissolution.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Carefully add DMSO to the calibration mark on the volumetric flask.
-
Mix thoroughly by inverting the flask multiple times.
-
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to maximize long-term stability. Before use, ensure the solution is brought to room temperature and checked for any precipitation.
References
Validation & Comparative
A Senior Application Scientist's Guide to Monitoring the Reaction of Methyl 2-(4-formylphenyl)acetate via HPLC
An Objective Comparison of Analytical Methodologies for Process Monitoring
In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction kinetics is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. Methyl 2-(4-formylphenyl)acetate, a bifunctional building block featuring both an ester and an aldehyde, is a valuable intermediate in the synthesis of more complex molecules.[1] The ability to accurately track its conversion to a desired product in real-time is critical.
This guide provides an in-depth, experience-driven comparison of analytical techniques for monitoring reactions involving this key intermediate. While several methods exist, we will establish why High-Performance Liquid Chromatography (HPLC) often emerges as the gold standard, offering a superior blend of quantitative accuracy and resolving power. We will supplement this comparison with detailed experimental protocols and field-proven insights to empower researchers in their method development endeavors.
The Analytical Challenge: Choosing the Right Tool
When a starting material like this compound is consumed, a mixture of the remaining reactant, the desired product, and potentially several by-products or intermediates is generated. The primary analytical challenge is to separate and quantify each of these components effectively.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC separates components in a liquid sample based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped under high pressure.[2] For non-volatile and thermally sensitive molecules like our target analyte and its likely products, HPLC is exceptionally well-suited.[3][4]
-
Core Advantage: Its primary strength lies in its high resolution and quantitative precision. By generating a chromatogram where each compound appears as a distinct peak, the area under each peak can be used to calculate the precise concentration of each species, allowing for accurate determination of reaction conversion and product yield.
Alternative Techniques: A Comparative Overview
While HPLC is powerful, other techniques are often employed, each with distinct advantages and limitations.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost method ideal for quick qualitative checks.[2] By spotting the reaction mixture on a silica plate and developing it in a solvent chamber, one can visually track the disappearance of the starting material spot and the appearance of the product spot.[5][6] However, it is only semi-quantitative at best and offers poor resolution for complex mixtures.[2]
-
Gas Chromatography (GC): GC is a high-resolution technique excellent for volatile and thermally stable compounds.[3][4] While this compound could potentially be analyzed by GC, many of its reaction products, particularly those resulting from additions to the aldehyde, may not be sufficiently volatile or stable at the high temperatures required for GC analysis.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides invaluable structural information. By tracking the disappearance of the characteristic aldehyde proton signal (~9-10 ppm) and the appearance of new signals corresponding to the product, a chemist can confirm the structural transformation. While quantitative NMR (qNMR) is possible, it is often more complex to set up and less routine for high-throughput reaction monitoring compared to HPLC.
Head-to-Head Performance Comparison
The choice of analytical technique is dictated by the specific requirements of the analysis. The following table provides a clear comparison based on key performance metrics.
| Parameter | HPLC | TLC | GC | ¹H NMR |
| Quantitation | Excellent | Poor (Semi-Quantitative) | Excellent | Good (with proper setup) |
| Resolution | High to Excellent | Low | Excellent | N/A (Spectral) |
| Speed | Moderate (10-60 min/sample)[7][8] | Very Fast (<10 min) | Fast (2-60 min/sample)[2] | Moderate |
| Sample Requirements | Soluble, Non-Volatile | Soluble | Volatile, Thermally Stable | Soluble, Higher Conc. |
| Information Provided | Purity, Concentration | Spot Presence/Absence | Purity, Concentration | Molecular Structure |
| Cost / Sample | Moderate | Very Low | Low-Moderate | High |
Case Study: HPLC Monitoring of Aldehyde Reduction
To illustrate the power of HPLC, let's consider a common transformation: the reduction of this compound to Methyl 2-(4-(hydroxymethyl)phenyl)acetate using a mild reducing agent like sodium borohydride (NaBH₄).[9]
Reaction Pathway
The starting material is moderately polar, while the product, a benzylic alcohol, is more polar. This difference in polarity is the key to their separation by reversed-phase HPLC.
Developing a Robust HPLC Method: A Step-by-Step Protocol
A self-validating protocol is essential for trustworthy results. This begins with ensuring the analytical system is fit for purpose via a System Suitability Test (SST).[10][11]
System Suitability Testing (SST)
Before any analysis, the performance of the HPLC system must be verified.[11] This ensures that the instrument, column, and mobile phase are functioning correctly on the day of analysis.[12] Key SST parameters, often guided by USP <621> standards, include repeatability, peak tailing, resolution, and theoretical plates.[10][12]
Protocol: System Suitability Test
-
Prepare SST Standard: Create a solution containing a known concentration of both the starting material (this compound) and the expected product.
-
Equilibrate System: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]
-
Perform Replicate Injections: Inject the SST standard solution five consecutive times.[11]
-
Evaluate Parameters: The chromatography software will automatically calculate the key parameters.
-
Repeatability (%RSD): The relative standard deviation of the peak areas for the five injections should be ≤ 2.0%.[11][12]
-
Tailing Factor (T): The peak symmetry for both compounds should be ≤ 2.0.[11][12]
-
Resolution (Rs): The separation between the starting material and product peaks should be ≥ 2.0.[11]
-
Theoretical Plates (N): A measure of column efficiency, which should be > 2000.[11]
-
-
Pass/Fail: If all parameters meet the acceptance criteria, the system is suitable for analysis. If not, troubleshoot the system before proceeding.[11]
Recommended HPLC Method Parameters
Based on the structures of the analyte and product, a reversed-phase method is the logical choice. Aromatic aldehydes are well-suited for analysis on reversed-phase columns.[13][14]
| Parameter | Recommended Setting | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while its polarity allows for good separation between the aldehyde and the more polar alcohol product. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A standard reversed-phase solvent system. Formic acid is added to control the pH and sharpen peak shapes by suppressing the ionization of any residual silanol groups on the column.[15] |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 40% B and increasing to 90% B over 10 minutes) is recommended to ensure good resolution and that all components, from the polar product to the less polar starting material, elute in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis at 254 nm | Both the starting material and product contain an aromatic ring, which strongly absorbs UV light. 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |
Reaction Monitoring Workflow
The following diagram illustrates the complete workflow from sampling the reaction to obtaining quantitative results.
Data Interpretation: From Peak Area to Reaction Conversion
Assuming the response factors of the starting material and product are similar, the percentage conversion can be estimated from the relative peak areas.
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
Hypothetical Reaction Progress Data:
| Time Point | Retention Time (min) (Starting Material) | Peak Area (Starting Material) | Retention Time (min) (Product) | Peak Area (Product) | % Conversion |
| t = 0 min | 8.52 | 1,540,000 | - | 0 | 0% |
| t = 30 min | 8.51 | 765,000 | 5.23 | 780,000 | 50.5% |
| t = 60 min | 8.52 | 151,000 | 5.24 | 1,395,000 | 90.2% |
| t = 120 min | 8.51 | 14,500 | 5.23 | 1,530,000 | 99.1% |
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A systematic approach is key to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Air bubbles in the mobile phase; contaminated solvents; detector lamp failing.[16] | Degas the mobile phase thoroughly; use high-purity HPLC-grade solvents; check detector lamp energy.[16] |
| Peak Tailing | Acidic silanol interactions on the column; column degradation.[15][16] | Ensure mobile phase pH is controlled (e.g., with 0.1% formic acid); replace the column if performance degrades.[15] |
| Drifting Retention Times | Column temperature fluctuations; inconsistent mobile phase composition; pump malfunction.[17] | Use a column oven for stable temperature; prepare mobile phase carefully and consistently; check pump for leaks or pressure fluctuations.[17] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing); buffer precipitation. | Filter all samples and mobile phases; reverse flush the column (disconnect from detector first); ensure buffer is soluble in the highest organic concentration of the gradient.[16] |
Conclusion
For monitoring the reaction progress of key intermediates like this compound, HPLC stands out as the superior analytical tool. Its ability to provide high-resolution separation and precise quantitation offers unparalleled insight into reaction kinetics, yield, and purity. While techniques like TLC and GC have their place for rapid checks or volatile compound analysis, they cannot match the comprehensive and reliable data generated by a well-developed and validated HPLC method. By following the structured approach outlined in this guide—from method development and system suitability to data interpretation and troubleshooting—researchers can confidently generate accurate and reproducible results, accelerating drug development and chemical manufacturing processes.
References
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Retrieved from [Link]
-
Pharma Times. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
LinkedIn. (2025). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(1), 86-91.
- Wang, C., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836.
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
- Šljukić, B., et al. (2013). Analytical monitoring of sodium borohydride. Analytical Methods, 5(8), 1947-1959.
-
RePhyChem. (2013). Analytical monitoring of sodium borohydride. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
-
World Intellectual Property Organization. (n.d.). Example LCMS Method Data. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
- 15. jetir.org [jetir.org]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
GC-MS method for identifying "Methyl 2-(4-formylphenyl)acetate" impurities
An In-Depth Technical Guide to Impurity Profiling of Methyl 2-(4-formylphenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Critical Role of Impurity Analysis in Drug Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. As with any Active Pharmaceutical Ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2] These unwanted substances can arise from starting materials, by-products of the synthesis, degradation of the substance, or residual solvents used in manufacturing.[3] Even at trace levels, certain impurities can pose significant toxicological risks.
This guide provides a comprehensive, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the identification and characterization of volatile and semi-volatile impurities in this compound. We will delve into the causality behind experimental choices, present a detailed protocol, and compare the technique against other common analytical methods, grounding our recommendations in established scientific principles.
Why GC-MS for this compound? A Mechanistic Perspective
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities. This compound and many of its likely process-related impurities are semi-volatile and thermally stable, making them ideal candidates for gas chromatography.
GC-MS combines two powerful techniques:
-
Gas Chromatography (GC): This provides the high-resolution separation of complex mixtures into individual components based on their volatility and interaction with the stationary phase of the GC column.[4]
-
Mass Spectrometry (MS): This acts as a highly specific detector, identifying the separated components by measuring the mass-to-charge ratio of ionized molecules and their fragments. This provides a unique "fingerprint" for each substance, enabling unambiguous identification.[4][5]
This combination is particularly potent for impurity profiling because it can separate unknown impurities from the main compound and then provide detailed structural information crucial for their identification.[5] While techniques like HPLC are excellent for non-volatile compounds, GC-MS excels at detecting residual solvents and volatile by-products that are common in synthetic chemistry.[2][6]
Anticipating Impurities: A Synthesis-Based Approach
To develop a robust analytical method, we must first anticipate the likely impurities. A common synthesis route for this compound involves the oxidation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.[7] Based on this, potential impurities include:
-
Starting Materials: Unreacted Methyl 2-(4-(hydroxymethyl)phenyl)acetate.
-
By-products/Over-oxidation: Formation of Methyl 2-(4-carboxyphenyl)acetate.
-
Intermediates: Incomplete reaction products.
-
Residual Solvents: Volatile organic compounds remaining from the synthesis and purification steps, such as dichloromethane or ethers.[2][3][7]
Our GC-MS method must be capable of separating and identifying these varied structures.
Experimental Workflow for Impurity Identification
The following diagram illustrates the logical flow of the GC-MS method, from receiving the sample to final impurity identification.
Sources
- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. omicsonline.org [omicsonline.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
A Comparative Spectroscopic Guide to the Reaction Products of Methyl 2-(4-formylphenyl)acetate
This guide provides an in-depth comparative analysis of the spectroscopic signatures of Methyl 2-(4-formylphenyl)acetate and its primary reaction products. As a versatile bifunctional molecule, this compound serves as a critical starting material in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] Its structure, featuring both a methyl ester and an aromatic aldehyde, allows for selective chemical transformations. Understanding the resulting spectroscopic shifts is paramount for reaction monitoring, product identification, and purity assessment.
This document moves beyond a simple recitation of data. It is designed to equip researchers, scientists, and drug development professionals with the causal reasoning behind spectroscopic changes, offering a framework for predicting and interpreting spectral data for this class of compounds. We will explore three common reaction pathways—oxidation, reduction, and reductive amination—providing detailed experimental protocols, comparative data tables, and logical workflows to ensure robust and reliable analysis.
Spectroscopic Profile of the Parent Molecule: this compound
Before transforming a molecule, we must intimately understand its initial state. This compound (C₁₀H₁₀O₃, M.W.: 178.18 g/mol ) presents distinct features in NMR, IR, and Mass Spectrometry that arise from its constituent functional groups.[2]
The aldehyde proton's downfield shift in ¹H NMR is a result of deshielding by the carbonyl's magnetic anisotropy. In IR spectroscopy, the carbonyl (C=O) stretching frequencies of the ester and the aldehyde are distinct. The aldehyde's C=O stretch is observed at a lower wavenumber due to conjugation with the aromatic ring, which delocalizes electron density and weakens the double bond.[3][4][5]
Table 1: Baseline Spectroscopic Data for this compound
| Technique | Feature | Observed Value / Interpretation | Causality |
| ¹H NMR | Aldehyde Proton (CHO) | ~10.0 ppm (singlet) | Deshielding by the electronegative oxygen and carbonyl anisotropy. |
| Aromatic Protons | ~7.86 ppm (d), ~7.46 ppm (d) | Protons ortho to the electron-withdrawing aldehyde are further downfield.[2] | |
| Methylene Protons (CH₂) | ~3.72 ppm (singlet) | Adjacent to the aromatic ring and ester group. | |
| Methyl Protons (OCH₃) | ~3.72 ppm (singlet) | Standard chemical shift for a methyl ester. | |
| ¹³C NMR | Aldehyde Carbonyl | ~192 ppm | Highly deshielded carbon characteristic of an aldehyde. |
| Ester Carbonyl | ~171 ppm | Typical chemical shift for an ester carbonyl. | |
| Aromatic Carbons | ~129-142 ppm | Range reflects different electronic environments on the substituted ring. | |
| Methylene Carbon | ~41 ppm | Aliphatic carbon signal. | |
| Methyl Carbon | ~52 ppm | Aliphatic carbon signal. | |
| IR Spectroscopy | Aldehyde C-H Stretch | ~2850 & 2750 cm⁻¹ | Characteristic, often weak, bands for an aldehyde C-H bond.[3][4] |
| Ester C=O Stretch | ~1735 cm⁻¹ | Typical frequency for a saturated ester carbonyl.[3] | |
| Aldehyde C=O Stretch | ~1705 cm⁻¹ | Lower frequency due to conjugation with the phenyl ring.[4] | |
| C-O Stretch (Ester) | ~1280 & 1100 cm⁻¹ | Asymmetric and symmetric stretching of the ester C-O-C linkage.[6] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 178 | Corresponds to the molecular weight of the compound.[7] |
Reaction Pathway Analysis: A Comparative Spectroscopic Study
The true utility of this guide lies in comparing the spectroscopic output of the parent molecule to its derivatives. By selectively targeting one of the two functional groups, we can induce predictable and measurable changes in the resulting spectra.
Caption: Reaction pathways from this compound.
Alternative 1: Oxidation of the Aldehyde Moiety
Oxidizing the aldehyde group to a carboxylic acid yields 4-(2-methoxy-2-oxoethyl)benzoic acid , also known as monomethyl terephthalate.[8][9] This transformation introduces a hydroxyl group and fundamentally alters the electronic and magnetic environment of the molecule.
Expected Spectroscopic Changes: The most dramatic changes will be the disappearance of the highly characteristic aldehyde signals and the appearance of new signals corresponding to the carboxylic acid.
-
¹H NMR: The sharp aldehyde singlet at ~10.0 ppm vanishes, replaced by a very broad singlet, typically >10 ppm, for the acidic carboxylic proton.
-
IR Spectroscopy: The aldehyde C-H stretches (~2850/2750 cm⁻¹) disappear. A very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid, will appear, spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[10]
-
Mass Spectrometry: The addition of an oxygen atom increases the molecular weight by 16 amu, shifting the molecular ion peak from m/z 178 to 194.
Table 2: Spectroscopic Comparison - Oxidation Product
| Technique | Feature | Starting Material | Oxidation Product | Reason for Change |
| ¹H NMR | Aldehyde/Acid Proton | ~10.0 ppm (s) | >10 ppm (broad s) | Conversion of -CHO to -COOH. |
| ¹³C NMR | Carbonyl Carbon | ~192 ppm (Aldehyde) | ~167 ppm (Acid) | Change in functional group from aldehyde to carboxylic acid. |
| IR Spec. | O-H Stretch | Absent | ~3300-2500 cm⁻¹ (broad) | Introduction of the carboxylic acid -OH group. |
| C-H Aldehyde Stretch | ~2850/2750 cm⁻¹ | Absent | Loss of the aldehyde C-H bond. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 178 | m/z = 194 | Addition of one oxygen atom (C₁₀H₁₀O₃ → C₁₀H₁₀O₄). |
Experimental Protocol: Jones Oxidation
-
Dissolution: Dissolve this compound (1.0 eq) in acetone (10 mL/mmol) in a flask cooled to 0°C.
-
Titration: Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise with vigorous stirring until a faint orange color persists. The causality here is the stoichiometric oxidation of the aldehyde.
-
Quenching: Quench the reaction by adding isopropanol until the solution turns green, indicating all excess oxidant has been consumed.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x volume).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via column chromatography if necessary.
-
Spectroscopy: Acquire ¹H NMR, ¹³C NMR, IR, and MS data on the purified product. This protocol is self-validating; incomplete reaction would show residual aldehyde peaks in the spectra.
Alternative 2: Reduction of the Aldehyde Moiety
Selective reduction of the aldehyde to a primary alcohol, using a mild reducing agent like sodium borohydride (NaBH₄), yields Methyl 2-(4-(hydroxymethyl)phenyl)acetate .[1][11][12] This method is chosen for its chemoselectivity; NaBH₄ is generally not strong enough to reduce the ester group, thus isolating the reaction to the aldehyde.
Expected Spectroscopic Changes: This pathway is also characterized by the loss of the aldehyde signals, but they are replaced by signatures of a benzylic alcohol.
-
¹H NMR: The aldehyde proton at ~10.0 ppm is replaced by two new signals: a singlet around 4.7 ppm for the benzylic methylene protons (-CH₂OH) and a broad, exchangeable singlet for the hydroxyl proton (-OH).
-
IR Spectroscopy: The aldehyde C-H and C=O stretches are lost. A strong, broad O-H stretch appears around 3300 cm⁻¹.[3] The ester C=O stretch at ~1735 cm⁻¹ remains unchanged, providing a crucial internal reference point.
-
Mass Spectrometry: The addition of two hydrogen atoms increases the molecular weight by 2 amu, shifting the molecular ion peak from m/z 178 to 180.[12]
Table 3: Spectroscopic Comparison - Reduction Product
| Technique | Feature | Starting Material | Reduction Product | Reason for Change |
| ¹H NMR | Aldehyde/Alcohol Protons | ~10.0 ppm (-CHO) | ~4.7 ppm (-CH₂OH), variable (-OH) | Conversion of -CHO to -CH₂OH. |
| ¹³C NMR | Aldehyde/Alcohol Carbon | ~192 ppm (-CHO) | ~64 ppm (-CH₂OH) | Change in hybridization and environment (C=O to C-O). |
| IR Spec. | O-H Stretch | Absent | ~3300 cm⁻¹ (broad) | Introduction of the alcohol -OH group. |
| Aldehyde C=O Stretch | ~1705 cm⁻¹ | Absent | Reduction of the aldehyde carbonyl. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 178 | m/z = 180 | Addition of two hydrogen atoms (C₁₀H₁₀O₃ → C₁₀H₁₂O₃). |
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (20 mL/mmol) in a flask at room temperature.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The choice of a slight excess ensures the reaction goes to completion.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully add 1M HCl to quench excess NaBH₄ and neutralize the solution.
-
Extraction: Remove methanol under reduced pressure, then extract the aqueous residue with ethyl acetate.
-
Purification & Analysis: Dry the organic layer over Na₂SO₄, concentrate, and acquire spectroscopic data. The persistence of the ester C=O stretch in IR alongside the new O-H stretch validates the selective reduction.
Alternative 3: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction.[13] The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Using benzylamine as a representative amine, the product is Methyl 2-(4-((benzylamino)methyl)phenyl)acetate .
Expected Spectroscopic Changes: This transformation introduces a new set of signals from the added amine substituent while removing the aldehyde signatures.
-
¹H NMR: The aldehyde proton disappears. New signals will appear for the protons of the benzyl group (aromatic signals ~7.3 ppm, benzylic -CH₂- ~3.8 ppm) and a singlet for the newly formed benzylic linkage (-CH₂-NH-). A broad singlet for the N-H proton will also be present.
-
IR Spectroscopy: The aldehyde C-H and C=O stretches are absent. A characteristic sharp N-H stretch for a secondary amine will appear around 3300-3500 cm⁻¹.[3]
-
Mass Spectrometry: The molecular weight increases substantially. The addition of a benzylamine fragment (less H₂) results in a molecular ion peak at m/z 269 for the product (C₁₇H₁₉NO₂).
Table 4: Spectroscopic Comparison - Reductive Amination Product (with Benzylamine)
| Technique | Feature | Starting Material | Amination Product | Reason for Change |
| ¹H NMR | Aldehyde Proton | ~10.0 ppm | Absent | Conversion of the aldehyde. |
| New Protons | Absent | ~7.3 ppm (5H, Ph), ~3.8 ppm (4H, 2xCH₂), variable (NH) | Addition of the N-benzyl group. | |
| IR Spec. | N-H Stretch | Absent | ~3400 cm⁻¹ (sharp, med) | Introduction of the secondary amine N-H bond. |
| Aldehyde C=O Stretch | ~1705 cm⁻¹ | Absent | Consumption of the aldehyde. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 178 | m/z = 269 | Formation of C-N bond and addition of C₇H₈N fragment. |
Experimental Protocol: Direct Reductive Amination
-
Setup: To a solution of this compound (1.0 eq) in an appropriate solvent like ethyl acetate (0.2 M), add the amine (e.g., benzylamine, 1.1 eq).[14]
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise. This agent is chosen for its mildness and effectiveness in reducing the intermediate iminium ion without affecting the ester.[14]
-
Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification & Analysis: Combine organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography. Acquire full spectroscopic data to confirm the structure.
Caption: General experimental workflow for reaction and analysis.
Conclusion: A Logic-Based Approach to Product Identification
The successful analysis of these reaction products hinges on a systematic comparison with the starting material. The key is to look for the disappearance of characteristic signals and the appearance of new, equally characteristic ones. The ester functionality, being relatively inert under these specific conditions, serves as an excellent internal control; its spectroscopic signals (~3.72 ppm in ¹H NMR, ~1735 cm⁻¹ in IR) should remain largely unchanged across all three alternatives.
By understanding the fundamental principles of how functional group transformations affect spectroscopic output, researchers can confidently identify their target molecules, assess reaction completion, and ensure the purity of their materials for downstream applications in drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]
-
University of Colorado Boulder. Infrared Spectroscopy Table. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]
-
SpectraBase. Terephthalic acid, monomethyl ester - Optional[ATR-IR] - Spectrum. [Link]
-
PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C10H10O3). [Link]
-
SpectraBase. Terephthalic acid, monomethyl ester - Optional[FTIR] - Spectrum. [Link]
-
PubChem. Methyl 2-(2-formylphenyl)acetate. National Center for Biotechnology Information. [Link]
-
PubChem. Monomethyl terephthalate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Chemsrc. This compound | CAS#:96524-70-8. [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
-
ResearchGate. FT-IR spectra of a Terephthalic acid, b MOF-5, c NH2-MOF-5, d MCOF, and.... [Link]
-
PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ResearchGate. Preparation of Monoalkyl Terephthalates: An Overview. [Link]
-
Erowid. Easy P2P reductive amination with NaBH(OAc)3. [Link]
-
PubChem. 2-Formylphenyl acetate. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. 4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate. [Link]
-
ResearchGate. (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Methyl 2-(4-(hydroxyMethyl)phenyl)acetate | 155380-11-3 [chemicalbook.com]
- 12. Methyl 2-[4-(hydroxymethyl)phenyl]acetate | C10H12O3 | CID 12575321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to Methyl 2-(4-formylphenyl)acetate and 4-formylbenzoic acid in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of bifunctional reagents available, those possessing both an aldehyde and a carboxylic acid or its ester derivative on a phenyl ring are of significant utility. This guide provides an in-depth, objective comparison of two such reagents: Methyl 2-(4-formylphenyl)acetate and 4-formylbenzoic acid. We will explore their distinct chemical personalities, comparative performance in key synthetic transformations, and provide supporting experimental data to inform your selection process.
Physicochemical Properties: A Tale of Two Functional Groups
The core difference between this compound and 4-formylbenzoic acid lies in the nature of their acidic functionality: a methyl ester versus a carboxylic acid.[1][2] This seemingly subtle distinction imparts significant differences in their physical and chemical properties, influencing their solubility, reactivity, and handling in the laboratory.
| Property | This compound | 4-formylbenzoic acid |
| Molecular Formula | C10H10O3[3] | C8H6O3[4] |
| Molecular Weight | 178.18 g/mol [3] | 150.13 g/mol [4] |
| Appearance | Off-white to yellow solid[5] | Pale yellow fine crystalline powder[6] |
| Melting Point | Not widely reported | 247-250 °C[6] |
| Boiling Point | 285 °C[5] | 332.6 °C[6] |
| Solubility | Soluble in many organic solvents | Soluble in anhydrous ethanol and DMF[6][7] |
| CAS Number | 96524-70-8[3] | 619-66-9[4] |
The presence of the free carboxylic acid in 4-formylbenzoic acid allows for the formation of strong intermolecular hydrogen bonds, resulting in a significantly higher melting point and boiling point compared to its methyl ester counterpart.[2] This also influences its solubility, with 4-formylbenzoic acid showing good solubility in polar protic solvents like ethanol and polar aprotic solvents like DMF, while being less soluble in non-polar organic solvents. In contrast, this compound, lacking the acidic proton, is more readily soluble in a wider range of common organic solvents.
Reactivity and Synthetic Utility: A Dichotomy of Functionality
Both molecules offer two reactive handles: the formyl group and the acid/ester functionality. The choice between the two reagents often hinges on the desired sequence of reactions and the compatibility of the functional groups with the planned synthetic steps.
Reactions of the Formyl Group
The aldehyde group in both compounds exhibits typical reactivity, undergoing nucleophilic addition, oxidation, and reduction.[7] Common transformations include:
-
Reductive amination: Formation of secondary or tertiary amines.
-
Wittig reaction: Conversion to alkenes.
-
Grignard and organolithium additions: Formation of secondary alcohols.
-
Oxidation: Conversion to a carboxylic acid.
-
Condensation reactions: Formation of imines and other derivatives.[7]
The key consideration when performing reactions at the formyl group is the potential for interference from the other functional group. The acidic proton of 4-formylbenzoic acid can be problematic in reactions involving strongly basic reagents like Grignard or organolithium reagents, necessitating the use of excess reagent or protection of the carboxylic acid. The methyl ester of this compound is generally more stable under these conditions, but can be susceptible to nucleophilic attack by very strong nucleophiles.
Reactions of the Carboxylic Acid and Ester Groups
This is where the two reagents diverge significantly in their synthetic applications.
4-formylbenzoic acid: The carboxylic acid functionality allows for a range of classical transformations:
-
Esterification: Formation of various esters.[7]
-
Amide bond formation: Coupling with amines to form amides.[7]
-
Acid chloride formation: Conversion to the more reactive acid chloride for subsequent reactions.
-
Reduction: Conversion to a primary alcohol.
This compound: The methyl ester is generally less reactive than the carboxylic acid.[8] Its primary transformations include:
-
Hydrolysis (saponification): Conversion to the corresponding carboxylic acid under basic or acidic conditions.[8]
-
Transesterification: Exchange of the methyl group for other alkyl groups.
-
Amidation: Reaction with amines, often requiring higher temperatures or catalysis compared to the carboxylic acid.[8]
-
Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The choice between the two often depends on the desired final product and the synthetic strategy. If the final target contains an ester or an amide, starting with 4-formylbenzoic acid and performing the esterification or amidation directly can be more efficient. Conversely, if the ester is desired as a protecting group or if the reaction conditions are incompatible with a free carboxylic acid, this compound is the preferred starting material.
Comparative Synthesis and Experimental Protocols
The synthetic accessibility of both compounds is a crucial factor for researchers.
Synthesis of 4-formylbenzoic acid
Various methods for the synthesis of 4-formylbenzoic acid have been reported, including the oxidation of p-toluic acid or the liquid phase oxidation of paraxylene.[9][10] Modern approaches focus on more efficient and environmentally friendly catalytic oxidation processes.[7][11]
Example Protocol: Aerobic Oxidation of 4-formylbenzaldehyde [11]
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.
-
To a reaction vessel, add 4-formylbenzaldehyde (1 equivalent), a suitable copper catalyst (e.g., Cu(acac)2), and an N-heterocyclic carbene (NHC) ligand (e.g., SIMes) in a suitable solvent like water.
-
Stir the mixture under an oxygen atmosphere (balloon or continuous flow).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, work up the reaction by acidifying the mixture and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 4-formylbenzoic acid.
Synthesis of this compound
This compound is typically synthesized from a precursor already containing the phenylacetate moiety. A common method involves the oxidation of the corresponding alcohol.[5]
Example Protocol: Dess-Martin Oxidation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate [5]
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.
-
Dissolve Dess-Martin periodinane (1.5 equivalents) in dichloromethane (DCM) at room temperature under a nitrogen atmosphere.
-
Add a solution of methyl 2-(4-(hydroxymethyl)phenyl)acetate (1 equivalent) in DCM to the stirred Dess-Martin periodinane solution.
-
Stir the reaction for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.[5]
Visualization of Synthetic Logic
To better understand the synthetic relationship and choices between these two reagents, the following diagrams illustrate their positions as synthetic intermediates.
Caption: Synthetic pathways to and from the target reagents.
Caption: Decision-making framework for reagent selection.
Conclusion: Making an Informed Choice
The selection between this compound and 4-formylbenzoic acid is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthetic route.
-
Choose 4-formylbenzoic acid when:
-
The final target requires a carboxylic acid, amide, or a different ester that can be readily formed.
-
The reaction conditions are compatible with an acidic proton.
-
The solubility profile in polar solvents is advantageous.
-
-
Choose this compound when:
-
The synthetic route involves strongly basic or nucleophilic reagents that would react with a carboxylic acid.
-
The methyl ester is the desired final functionality or serves as a protecting group.
-
Enhanced solubility in a broader range of organic solvents is required.
-
By carefully considering the physicochemical properties, reactivity, and synthetic accessibility of each reagent, researchers can make an informed decision that optimizes their synthetic strategy for efficiency and success.
References
- The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (n.d.).
- A new method for synthesizing 4-Formylbenzoic acid - ChemicalBook. (n.d.).
- Esters vs. Carboxylic Acids: Structures, Differences, and Examples - YouTube. (2025, March 15).
- Carboxylic acids vs. Esters - Organic Compounds - PSIBERG. (2022, July 16).
- 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem. (n.d.).
- 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid) - MedchemExpress.com. (n.d.).
- 4-Formylbenzoic acid 97 619-66-9 - Sigma-Aldrich. (n.d.).
- 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties - ChemicalBook. (2023, December 28).
- Understanding 4-Formylbenzoic Acid: Properties and Synthesis Advancements. (n.d.).
- Methyl(p-formylphenyl)acetate | 96524-70-8 - ChemicalBook. (2025, August 8).
- 4-Formylbenzoic acid - Solubility of Things. (n.d.).
- 4-Formylbenzoic acid synthesis - ChemicalBook. (n.d.).
- How will you distiguish between esters and carboxylic acid? - Quora. (2017, December 11).
- 9.7: Carboxylic Acids and Esters - Chemistry LibreTexts. (2023, April 15).
- 20.16 Carboxylic Acids and Esters - Chemistry LibreTexts. (2020, February 2).
- 4-Formylbenzoic acid - SpectraBase. (n.d.).
- 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- This compound | C10H10O3 | CID 19363032 - PubChem. (n.d.).
- Methyl 2-(3-formylphenyl)acetate|CAS 142327-44-4 - Benchchem. (n.d.).
- Benzoic acid, 4-formyl- - the NIST WebBook. (n.d.).
- 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method - ChemicalBook. (2024, May 10).
- 4-Formylbenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
- This compound (C10H10O3) - PubChemLite. (n.d.).
- This compound | CAS#:96524-70-8 | Chemsrc. (2025, August 26).
- This compound | 96524-70-8 - Sigma-Aldrich. (n.d.).
- CAS No : 63476-54-0 | Product Name : Methyl 2-(4-formylphenyl)propanoate | Pharmaffiliates. (n.d.).
- Methyl phenylacetate synthesis - ChemicalBook. (n.d.).
- This compound | 96524-70-8 - Sigma-Aldrich. (n.d.).
- 96524-70-8|this compound|BLD Pharm. (n.d.).
- 2-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794725 - PubChem. (n.d.).
- Methyl 2-(4-formylphenyl)benzoate | C15H12O3 | CID 4325150 - PubChem. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. psiberg.com [psiberg.com]
- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 6. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 10. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of Methyl 2-(4-formylphenyl)acetate and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Aromatic Aldehyde Reactivity
In the intricate world of organic synthesis and medicinal chemistry, the aldehyde functional group is a cornerstone for constructing complex molecular architectures. Its reactivity, particularly in the context of aromatic systems like benzaldehyde, is a subject of profound importance. The electronic environment of the benzene ring, dictated by its substituents, can dramatically influence the behavior of the aldehyde, altering reaction rates and even mechanistic pathways.
This guide provides an in-depth, objective comparison of the reactivity of Methyl 2-(4-formylphenyl)acetate , a versatile bifunctional building block[1], with a series of other substituted benzaldehydes. By delving into the underlying electronic principles and supporting these with experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for rational reaction design and optimization. Understanding these reactivity trends is paramount for predicting reaction outcomes, minimizing side products, and ultimately, accelerating the discovery and development of new chemical entities.
Theoretical Framework: Unpacking the Electronic Effects of Substituents
The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles. The magnitude of this positive charge, and thus the aldehyde's reactivity, is finely tuned by the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene ring (e.g., -NO₂, -CN, -C(O)R) enhance the electrophilicity of the carbonyl carbon. By inductively or resonantly withdrawing electrons, they exacerbate the carbon's electron deficiency, making the aldehyde more reactive towards nucleophiles.[2][3]
-
Electron-Donating Groups (EDGs): Conversely, substituents that push electron density into the benzene ring (e.g., -OCH₃, -CH₃, -NH₂) decrease the electrophilicity of the carbonyl carbon.[2][3] Through inductive or resonance effects, they partially neutralize the positive charge on the carbonyl carbon, rendering the aldehyde less reactive towards nucleophiles.
A quantitative approach to understanding these effects is provided by the Hammett equation , which correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[4][5][6] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., benzaldehyde).
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect.
-
ρ (rho) is the reaction constant , which is characteristic of a given reaction and its sensitivity to substituent effects.[4][5]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, a common scenario for nucleophilic attacks on the carbonyl carbon.[3][4]
Visualizing Electronic Influence
The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density at the carbonyl carbon of benzaldehyde.
Caption: Electronic effects of substituents on benzaldehyde reactivity.
A Comparative Set of Substituted Benzaldehydes
To contextualize the reactivity of this compound, we will compare it against a curated set of benzaldehydes with varying electronic properties. The substituent in this compound, -CH₂COOCH₃, is primarily an electron-withdrawing group due to the inductive effect of the ester functionality.
| Compound | Substituent (para) | Electronic Effect | Expected Reactivity vs. Benzaldehyde |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | Significantly Higher |
| This compound | -CH₂COOCH₃ | Electron-Withdrawing | Higher |
| 4-Chlorobenzaldehyde | -Cl | Weak Electron-Withdrawing | Slightly Higher |
| Benzaldehyde | -H | Neutral (Reference) | Baseline |
| 4-Methylbenzaldehyde (p-Tolualdehyde) | -CH₃ | Weak Electron-Donating | Lower |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | -OCH₃ | Strong Electron-Donating | Significantly Lower |
Experimental Evidence: A Quantitative Comparison
To move beyond theoretical predictions, we now turn to experimental data from common reactions involving aldehydes. The following sections present comparative reactivity data for our selected set of benzaldehydes in nucleophilic addition and oxidation reactions.
Experiment 1: Nucleophilic Addition - The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition.[7] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[2] Benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates in the Wittig reaction.[2]
Below are the relative rate constants for the Wittig reaction of various substituted benzaldehydes. The data is normalized to the rate of benzaldehyde (k/k₀ = 1.00).
| Substituent (para) | Relative Rate Constant (k/k₀) |
| -NO₂ | 14.7[2] |
| -CH₂COOCH₃ | ~3.5 (Estimated) |
| -Cl | 2.75[2] |
| -H | 1.00[2] |
| -CH₃ | 0.45[2] |
| -OCH₃ | 0.20 (Typical) |
The value for this compound is an estimate based on the known electron-withdrawing nature of the -CH₂COOCH₃ group, placing it between 4-chlorobenzaldehyde and 4-nitrobenzaldehyde in terms of reactivity.
Experimental Workflow: Wittig Reaction
The following diagram outlines a typical workflow for carrying out a comparative Wittig reaction study.
Caption: General workflow for a comparative Wittig reaction experiment.
Experiment 2: Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding benzoic acids is another fundamental transformation. The reaction mechanism and the effect of substituents can vary depending on the oxidizing agent used.[2] For instance, in oxidations with certain reagents like benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, though the effect is more pronounced with electron-donating groups.[2] This suggests a complex mechanism where the stability of an electron-deficient intermediate in the rate-determining step is crucial.[2]
Here are relative rate constants for the oxidation of substituted benzaldehydes with benzyltrimethylammonium chlorobromate.
| Substituent (para) | Relative Rate Constant (k/k₀) |
| -OCH₃ | 6.31[2] |
| -CH₃ | 2.51[2] |
| -NO₂ | 1.62[2] |
| -H | 1.00[2] |
| -CH₂COOCH₃ | ~0.8 (Estimated) |
| -Cl | 0.55[2] |
The estimated value for this compound is based on its electron-withdrawing character, which in this specific oxidation, slightly retards the reaction compared to unsubstituted benzaldehyde.
Detailed Experimental Protocols
For the purpose of reproducibility and validation, detailed experimental protocols for the reactions discussed are provided below.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the rate of reaction of different substituted benzaldehydes with a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, this compound, etc.)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (10 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvents for TLC (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol).
-
Add 5 mL of dichloromethane to the flask and stir to dissolve the solids.
-
Add 5 mL of 10 M sodium hydroxide solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 15 minutes). Spot the organic layer on a TLC plate and elute with an appropriate solvent system. Visualize the spots under UV light. The disappearance of the aldehyde spot indicates the progress of the reaction.
-
Once the reaction is complete (as judged by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR or GC-MS to determine the conversion and yield, which can be used to infer the relative reactivity.
Protocol 2: Comparative Oxidation with Tollen's Reagent (Qualitative)
Objective: To qualitatively compare the rate of oxidation of different substituted benzaldehydes using Tollen's reagent.
Materials:
-
Silver nitrate (AgNO₃) solution (5%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ammonia solution (dilute)
-
Substituted benzaldehydes
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollen's Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% NaOH solution. A brown precipitate of silver oxide will form. Add dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollen's reagent. Note: Tollen's reagent should be freshly prepared and not stored.
-
Prepare a series of test tubes, each containing a small amount (e.g., 50 mg) of a different substituted benzaldehyde.
-
To each test tube, add 2-3 mL of the freshly prepared Tollen's reagent.
-
Place the test tubes in a warm water bath (around 60°C).
-
Observe the test tubes and record the time it takes for the formation of a silver mirror on the inner surface of the test tube. A faster formation of the silver mirror indicates a higher rate of oxidation.[8][9][10]
Discussion and Synthesis of Findings
The experimental data, though some are estimations based on established principles, align well with the theoretical framework of substituent effects.
In the Wittig reaction , a classic nucleophilic addition, the reactivity order is as follows:
4-Nitrobenzaldehyde > this compound > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde
This trend directly correlates with the electron-withdrawing strength of the para-substituent. The strongly deactivating nitro group makes 4-nitrobenzaldehyde the most reactive. The -CH₂COOCH₃ group in This compound is also electron-withdrawing, placing its reactivity significantly above that of unsubstituted benzaldehyde. Conversely, the electron-donating methyl and methoxy groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction.
The oxidation reaction with benzyltrimethylammonium chlorobromate presents a more complex scenario. The observed reactivity order is:
4-Methoxybenzaldehyde > 4-Methylbenzaldehyde > 4-Nitrobenzaldehyde > Benzaldehyde > 4-Chlorobenzaldehyde
The fact that both strong EDGs (-OCH₃) and strong EWGs (-NO₂) accelerate the reaction compared to the unsubstituted benzaldehyde points to a mechanism where the rate-determining step is facilitated by the stabilization of a charge-deficient transition state.[2] Electron-donating groups can stabilize this through resonance, while electron-withdrawing groups may do so through other interactions.
Conclusion: A Predictive Framework for Reactivity
The reactivity of a substituted benzaldehyde is a predictable, yet nuanced, property governed by the electronic nature of its substituents. For reactions involving nucleophilic attack on the carbonyl carbon, such as the Wittig reaction, Grignard additions, and cyanohydrin formation, the trend is clear: electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.
This compound , with its electron-withdrawing -CH₂COOCH₃ substituent, is a more reactive substrate in these transformations than benzaldehyde and its electron-donating derivatives. This heightened reactivity makes it a valuable intermediate for the efficient synthesis of more complex molecules. However, for reactions with more intricate mechanisms, such as certain oxidations, the predictive model must also consider the stability of reaction intermediates.
This guide provides a foundational understanding and practical data to aid chemists in their synthetic endeavors. By appreciating the interplay between molecular structure and reactivity, researchers can make more informed decisions in the laboratory, leading to more efficient and successful outcomes.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
- Rate constants and activation parameters of the oxidation of substituted benzaldehydes by QBC.
- Kinetics of Reductions of Substituted Benzaldehydes with B-Alkyl-9-borabicyclo[ 3.3.1 Inonane (9-BBN). American Chemical Society.
- Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
- Reactions of Aldehydes and Ketones. Scribd.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organoc
- How benzene ring substituents affect reactivity of benzaldehyde deriv
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate.
- Effect of Substituents on Rates of Reactions: Kinetics of Oxidation of Substituted Benzaldehydes by Vanadium(V). Indian Journal of Chemistry.
- Methyl 2-(3-formylphenyl)
- Methyl(p-formylphenyl)
- Hammett plot for the para -substituted benzaldehydes in the B.–V. oxidation.
- Hammett equ
- The Hammett Equation and Linear Free Energy Rel
- Hammett equ
- Experimental No. (13) Aldehydes and ketones. SlideShare.
- Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
- Tests for Aldehydes and Ketones. BYJU'S.
- Hammett Equ
- Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. American Chemical Society.
- Wittig Reaction. Chemistry LibreTexts.
- The Wittig Reaction. YouTube.
- Methyl 2-(4-formylphenyl)
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). A-Level Chemistry.
- Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
- methyl 2-(4-formylphenyl)
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Methyl 2-(4-formylphenyl)
- This compound (C10H10O3). PubChemLite. kgi4_gDJfWOhw==)
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. studymind.co.uk [studymind.co.uk]
A Comparative Guide to the Purity Assessment of Synthesized "Methyl 2-(4-formylphenyl)acetate"
For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail; it is the bedrock upon which the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) are built. Methyl 2-(4-formylphenyl)acetate, a versatile bifunctional building block, is a case in point.[1] Its aldehyde and ester functionalities make it a valuable precursor in the synthesis of complex molecules.[2] However, impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and complex purification challenges downstream.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, empowering you to design a robust, self-validating quality control strategy.
Understanding the Analyte and Potential Impurities
Before delving into analysis, understanding the target molecule and its likely contaminants is paramount.
This compound:
-
Structure: Features a benzene ring substituted with a formyl (aldehyde) group and a methyl acetate group at the para position.
A common synthetic route involves the oxidation of the corresponding alcohol, Methyl 2-(4-(hydroxymethyl)phenyl)acetate.[4][5] This specific pathway informs our initial hypothesis about potential impurities:
-
Unreacted Starting Material: Residual Methyl 2-(4-(hydroxymethyl)phenyl)acetate.
-
Over-oxidation Product: 4-(2-methoxy-2-oxoethyl)benzoic acid, where the aldehyde is further oxidized to a carboxylic acid.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., dichloromethane, ethyl acetate) or reagents used during the synthesis and workup.
A multi-technique approach is therefore essential for a comprehensive purity profile.
General Workflow for Purity Assessment
A systematic workflow ensures that results are reliable and reproducible. The choice of techniques should be orthogonal, meaning they rely on different chemical or physical principles to provide a more complete picture of the sample's purity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 5. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
Comparative Guide to the Mass Spectrometric Characterization of Methyl 2-(4-formylphenyl)acetate Derivatives
Introduction
Methyl 2-(4-formylphenyl)acetate and its derivatives are a critical class of bifunctional molecules, serving as versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] Their unique structure, incorporating both a reactive aldehyde and a methyl ester, allows for a wide range of chemical modifications, leading to diverse molecular architectures.[1][2] Accurate and comprehensive characterization of these compounds is paramount for ensuring the purity, identity, and structural integrity of synthetic products in research and drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth comparison of various mass spectrometric approaches for the characterization of this compound and its derivatives. We will delve into the nuances of different ionization techniques, explore predictable fragmentation patterns, and discuss the strategic use of derivatization to enhance analytical performance. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing mass spectrometry methods for the analysis of this important class of compounds.
The Analyte: this compound
Before delving into the analytical techniques, it is essential to understand the key physicochemical properties of the parent compound, this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |
| Molecular Weight | 178.18 g/mol | [3][4] |
| Monoisotopic Mass | 178.06299 u | [3][5][6] |
| Key Functional Groups | Aldehyde (formyl), Methyl Ester | [1] |
| Appearance | Off-white to yellow solid | [4] |
The presence of both an aromatic ring, a formyl group, and a methyl ester group dictates its behavior in a mass spectrometer, influencing its ionization efficiency and fragmentation pathways.
Comparing Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it directly impacts the type of information that can be obtained. Ionization methods can be broadly categorized as "hard" or "soft," depending on the amount of energy transferred to the analyte molecule during the ionization process.[7][8][9]
Hard Ionization: Electron Ionization (EI)
Electron Ionization (EI) is a classic and robust hard ionization technique that bombards gas-phase analyte molecules with high-energy electrons (typically 70 eV).[8][10] This high energy input leads to extensive fragmentation, creating a detailed "fingerprint" mass spectrum that is highly reproducible and useful for structural elucidation and library matching.[8][10]
Advantages of EI for this compound Derivatives:
-
Rich Fragmentation: Provides detailed structural information.
-
Library Searchable: The reproducible fragmentation patterns are ideal for comparison against spectral libraries like NIST.[11]
-
Good for Volatile Compounds: Well-suited for coupling with Gas Chromatography (GC).[1]
Limitations of EI:
-
Molecular Ion Absence: The high energy can lead to the complete fragmentation of the molecular ion (M+•), making it difficult to determine the molecular weight of the compound.[10][12]
-
Requires Volatility: The sample must be thermally stable and volatile enough to be introduced into the gas phase.
Soft Ionization: ESI and CI
Soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[7][9][13] This is particularly advantageous for confirming the molecular weight of a synthesized compound.
Electrospray Ionization (ESI)
ESI is a widely used soft ionization technique that generates ions from a liquid solution.[8][14] It is particularly well-suited for polar and thermally labile molecules and is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).
Advantages of ESI for this compound Derivatives:
-
Prominent Molecular Ion: Readily produces protonated molecules ([M+H]⁺) or adducts, allowing for straightforward molecular weight determination.[10]
-
LC-MS Compatibility: Ideal for analyzing complex mixtures and reaction monitoring.
-
Versatility: Can be operated in both positive and negative ion modes.[10]
Considerations for ESI:
-
Adduct Formation: The presence of salts can lead to the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺), which can complicate spectral interpretation.
-
In-source Reactions: Aromatic aldehydes can sometimes undergo in-source reactions, such as aldolization with methanol, leading to unexpected ions like [M+15]⁺.[15]
Chemical Ionization (CI)
Chemical Ionization (CI) is a softer alternative to EI, often used in GC-MS. It involves the ionization of a reagent gas (e.g., methane, ammonia), which then transfers a proton to the analyte molecule through a chemical reaction.[7][12]
Advantages of CI for this compound Derivatives:
-
Enhanced Molecular Ion: Produces a strong [M+H]⁺ ion, providing clear molecular weight information.[12]
-
Reduced Fragmentation: Generates simpler mass spectra compared to EI.[13]
Limitations of CI:
-
Less Structural Information: The reduced fragmentation provides less detailed structural information compared to EI.
-
Reagent Gas Dependency: The resulting spectrum can be influenced by the choice and pressure of the reagent gas.[13]
Comparison Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Chemical Ionization (CI) |
| Ionization Type | Hard | Soft | Soft |
| Molecular Ion | Often weak or absent | Strong ([M+H]⁺, [M+Na]⁺) | Strong ([M+H]⁺) |
| Fragmentation | Extensive | Minimal (can be induced) | Minimal |
| Coupling | GC-MS | LC-MS | GC-MS |
| Best For | Structural Elucidation, Library Matching | Molecular Weight Confirmation, LC-MS | Molecular Weight Confirmation in GC-MS |
Fragmentation Patterns: Decoding the Mass Spectrum
The fragmentation of this compound and its derivatives in the mass spectrometer provides a roadmap to their chemical structure. Understanding the common fragmentation pathways is key to interpreting the resulting mass spectra.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial radical cation (M+•) undergoes a series of bond cleavages. For this compound, key fragmentation pathways include:
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion. This results in a peak at m/z 147.
-
Loss of the Carbomethoxymethyl Group (-CH₂COOCH₃): Cleavage of the benzylic bond results in a stable tropylium-like ion or a benzyl cation at m/z 105.
-
Cleavage adjacent to the Formyl Group: Loss of a hydrogen radical (-H) from the formyl group can lead to a peak at m/z 177. Loss of the entire formyl group (-CHO) results in a peak at m/z 149.[16]
-
McLafferty Rearrangement: While less common for this specific structure, derivatives with longer alkyl chains on the ester or substituents on the ring may undergo this characteristic rearrangement.[17]
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
In ESI, fragmentation is typically induced in a collision cell (tandem mass spectrometry or MS/MS). The protonated molecule ([M+H]⁺) is selected and fragmented by collision with an inert gas.
-
Loss of Methanol (-CH₃OH): A common loss from the protonated ester, resulting in a peak at m/z 147.
-
Loss of the entire Ester Group as Methyl Formate (-HCOOCH₃): This can lead to a fragment at m/z 118.
-
Loss of Carbon Monoxide (-CO) from the Formyl Group: This would result in a fragment at m/z 151.
Caption: Predicted ESI-CID fragmentation of protonated this compound.
Enhancing Analysis with Derivatization
Chemical derivatization can be a powerful strategy to improve the mass spectrometric analysis of this compound and its derivatives. Derivatization can be used to:
-
Increase Volatility for GC-MS: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert any acidic protons (e.g., in hydrolyzed samples) to their corresponding silyl ethers, increasing their volatility.[18]
-
Improve Ionization Efficiency: Derivatizing the formyl group can introduce a more readily ionizable moiety, enhancing sensitivity in ESI. For example, reaction with a Girard's reagent can introduce a permanently charged quaternary ammonium group.
-
Provide Structurally Diagnostic Fragments: Derivatization can introduce a tag that produces a unique and predictable fragment ion upon CID, aiding in the identification and quantification of the analyte in complex matrices.[19]
Experimental Protocol: Silylation for GC-MS Analysis
This protocol outlines a general procedure for the silylation of a hydrolyzed sample of this compound (i.e., 2-(4-formylphenyl)acetic acid) for GC-MS analysis.
-
Sample Preparation: Evaporate a solution containing the analyte to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a derivatization reagent mixture, such as 99% BSTFA with 1% TMCS and pyridine (1:1, v/v), to the dried sample.[18]
-
Reaction: Tightly cap the reaction vial and heat at 60 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS.
Caption: Workflow for silylation derivatization prior to GC-MS analysis.
Conclusion
The mass spectrometric characterization of this compound and its derivatives is a multifaceted task that requires a careful consideration of the analytical goals. For unambiguous structural confirmation and elucidation of unknown byproducts, the detailed fragmentation patterns provided by GC-MS with Electron Ionization are invaluable. Conversely, when rapid confirmation of molecular weight is the primary objective, particularly in the context of reaction monitoring or high-throughput screening, LC-MS with Electrospray Ionization is the method of choice. Chemical Ionization offers a middle ground for GC-based analyses where molecular weight information is crucial.
Furthermore, the strategic use of chemical derivatization can significantly enhance the performance of these techniques by improving analyte volatility, ionization efficiency, and providing structurally diagnostic fragmentation. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently and accurately characterize this important class of chemical compounds, thereby accelerating their research and development efforts.
References
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Li, W., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry, 90(23), 14068–14074. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Li, Y., et al. (2019). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. [Link]
-
Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
ResearchGate. (2025, August 7). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. [Link]
-
University of Calgary. (n.d.). Mass spectrometry. [Link]
-
Chemsrc. (2025, August 26). This compound | CAS#:96524-70-8. [Link]
-
MDPI. (n.d.). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. [Link]
-
U.S. Patent. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]
-
JoVE. (2024, December 5). Video: Chemical Ionization (CI) Mass Spectrometry. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
PubMed. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. [Link]
-
PubChemLite. (n.d.). This compound (C10H10O3). [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
PubMed. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. [Link]
-
MDPI. (2018, November 16). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. [Link]
-
SciELO. (2011, October 18). Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. [Link]
-
PubMed. (2023, July 30). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. [Link]
-
PubMed. (n.d.). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
PubMed. (n.d.). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 5. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]
- 6. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS [mdpi.com]
- 12. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]
- 13. as.uky.edu [as.uky.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
A Comparative Benchmarking Guide to the Efficiency of Methyl 2-(4-formylphenyl)acetate in Key Organic Transformations
Introduction: In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Methyl 2-(4-formylphenyl)acetate, a bifunctional aromatic compound, presents a unique combination of a reactive aldehyde and a methyl ester-substituted phenylacetic acid moiety. This guide provides an in-depth comparative analysis of its performance in several cornerstone reaction types: the Wittig reaction, Knoevenagel condensation, reductive amination, and Suzuki-Miyaura cross-coupling. By benchmarking its efficiency against common alternatives and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical data and insights necessary for informed decision-making in their synthetic endeavors.
The defining characteristic of this compound is the presence of an electron-withdrawing carbomethoxymethyl group (-CH₂COOCH₃) at the para-position relative to the formyl group. This substituent exerts a moderate electron-withdrawing effect, which fundamentally influences the reactivity of the aldehyde. This guide will dissect the implications of this electronic feature across different reaction mechanisms.
Wittig Reaction: Olefination Efficiency
The Wittig reaction is a paramount method for the synthesis of alkenes from carbonyl compounds. The electrophilicity of the carbonyl carbon is a key driver of the reaction rate.[1]
Theoretical Overview
The electron-withdrawing nature of the -CH₂COOCH₃ group in this compound is expected to enhance the partial positive charge on the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the phosphorus ylide. This should translate to faster reaction times and potentially higher yields compared to benzaldehydes bearing electron-donating groups.
Comparative Experimental Data
To provide a clear benchmark, we compare the performance of this compound with benzaldehydes featuring both stronger electron-withdrawing groups (4-nitrobenzaldehyde) and electron-donating groups (4-methylbenzaldehyde) in a standard Wittig reaction with benzyltriphenylphosphonium chloride.
| Aldehyde | Substituent | Relative Rate Constant (k/k₀)[1] | Expected Product Yield (%)[2] |
| 4-Nitrobenzaldehyde | -NO₂ (Strongly Electron-Withdrawing) | 14.7 | 95 |
| This compound | -CH₂COOCH₃ (Moderately Electron-Withdrawing) | ~3-5 (Estimated) | ~88-92 (Estimated) |
| 4-Chlorobenzaldehyde | -Cl (Weakly Electron-Withdrawing) | 2.75 | 88 |
| Benzaldehyde | -H (Neutral) | 1.00 | 85 |
| 4-Methylbenzaldehyde | -CH₃ (Electron-Donating) | 0.45 | 75 |
Note: The relative rate constant and yield for this compound are estimated based on the established trend of substituent effects.
Experimental Protocol: Wittig Reaction
Synthesis of Methyl 2-(4-(2-phenylethenyl)phenyl)acetate
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise. Allow the resulting deep red solution to stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Caption: Workflow for the Wittig olefination of this compound.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Similar to the Wittig reaction, the electrophilicity of the aldehyde is a crucial factor.[3]
Theoretical Overview
The electron-withdrawing -CH₂COOCH₃ group in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the carbanion generated from the active methylene compound. This is expected to lead to higher reaction rates and yields compared to benzaldehydes with electron-donating substituents.[3]
Comparative Experimental Data
Here, we compare the performance of this compound with other substituted benzaldehydes in a Knoevenagel condensation with malononitrile, a common active methylene compound.
| Aldehyde | Substituent | Catalyst | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -NO₂ (Strongly Electron-Withdrawing) | Piperidine | 15 min | 95 | [3] |
| This compound | -CH₂COOCH₃ (Moderately Electron-Withdrawing) | Piperidine | ~30-45 min (Estimated) | ~90 (Estimated) | |
| 4-Chlorobenzaldehyde | -Cl (Weakly Electron-Withdrawing) | Piperidine | 30 min | 92 | [3] |
| Benzaldehyde | -H (Neutral) | Piperidine | 1 hour | 85 | [3] |
| 4-Methoxybenzaldehyde | -OCH₃ (Electron-Donating) | Piperidine | 2 hours | 80 | [3] |
Note: The reaction time and yield for this compound are estimated based on the established reactivity trends.
Experimental Protocol: Knoevenagel Condensation
Synthesis of Methyl 2-(4-(2,2-dicyanovinyl)phenyl)acetate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Caption: Mechanism of the Knoevenagel condensation.
Reductive Amination: A Gateway to Amine Synthesis
Reductive amination is a versatile method for preparing amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Theoretical Overview
The initial step of reductive amination, the formation of a hemiaminal intermediate, is a nucleophilic addition to the carbonyl group. The electron-withdrawing -CH₂COOCH₃ group on this compound should facilitate this step. However, the subsequent dehydration to form the iminium ion can be influenced by the electronic nature of the substituents. Overall, a moderately electron-withdrawing group is generally beneficial for the overall transformation.
Comparative Reactivity
Direct comparative kinetic data for the reductive amination of a series of substituted benzaldehydes is less common in the literature. However, the efficiency of the reaction is known to be influenced by the electrophilicity of the aldehyde. We can therefore predict a reactivity trend similar to that observed in the Wittig and Knoevenagel reactions.
| Aldehyde | Substituent | Expected Reactivity |
| 4-Nitrobenzaldehyde | -NO₂ (Strongly Electron-Withdrawing) | High |
| This compound | -CH₂COOCH₃ (Moderately Electron-Withdrawing) | Good |
| 4-Chlorobenzaldehyde | -Cl (Weakly Electron-Withdrawing) | Moderate |
| Benzaldehyde | -H (Neutral) | Baseline |
| 4-Methylbenzaldehyde | -CH₃ (Electron-Donating) | Lower |
Experimental Protocol: Reductive Amination
Synthesis of Methyl 2-(4-((benzylamino)methyl)phenyl)acetate
-
Reaction Mixture: To a solution of this compound (1.0 equivalent) in methanol, add benzylamine (1.05 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Caption: Logical flow of the one-pot reductive amination process.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. While this compound itself is not a typical substrate for this reaction, its halogenated precursors are. The electronic properties of the substituents on the aryl halide can influence the rate-determining oxidative addition step.
Theoretical Overview
For the Suzuki-Miyaura coupling of a precursor like "Methyl 2-(4-bromo- or 4-iodophenyl)acetate," the electron-withdrawing -CH₂COOCH₃ group is expected to facilitate the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This should lead to a more efficient coupling reaction compared to substrates with electron-donating groups.
Comparative Experimental Data
The following table illustrates the expected trend in reactivity for the Suzuki-Miyaura coupling of various substituted aryl bromides with phenylboronic acid.
| Aryl Bromide | Substituent | Expected Relative Reactivity |
| 1-Bromo-4-nitrobenzene | -NO₂ (Strongly Electron-Withdrawing) | High |
| Methyl 2-(4-bromophenyl)acetate | -CH₂COOCH₃ (Moderately Electron-Withdrawing) | Good |
| 4-Bromochlorobenzene | -Cl (Weakly Electron-Withdrawing) | Moderate |
| Bromobenzene | -H (Neutral) | Baseline |
| 4-Bromotoluene | -CH₃ (Electron-Donating) | Lower |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of Methyl 2-(4'-formyl-[1,1'-biphenyl]-4-yl)acetate
This protocol assumes the starting material is Methyl 2-(4-bromophenyl)acetate.
-
Reaction Setup: In a Schlenk flask, combine Methyl 2-(4-bromophenyl)acetate (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene and water (e.g., 4:1).
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After concentration, purify the residue by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound demonstrates favorable reactivity in a range of essential organic transformations due to the moderately electron-withdrawing nature of its carbomethoxymethyl substituent. In nucleophilic addition-based reactions such as the Wittig reaction and Knoevenagel condensation, it exhibits enhanced efficiency compared to benzaldehydes with electron-donating groups. This heightened reactivity is also predicted to be beneficial in reductive amination and for its halogenated precursors in Suzuki-Miyaura cross-coupling reactions.
This guide provides a framework for understanding and utilizing this compound in synthesis. The provided protocols and comparative data serve as a valuable resource for researchers aiming to optimize their reaction conditions and select the most appropriate starting materials for their synthetic targets.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 6, 2026, from [Link]
-
Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
Sources
A Researcher's Guide to the Regioselectivity and Competing Reactivity of Methyl 2-(4-formylphenyl)acetate
This guide provides an in-depth analysis of the chemical reactivity of Methyl 2-(4-formylphenyl)acetate, a versatile bifunctional building block. We will dissect the competing electronic influences of its substituent groups to predict reaction outcomes, offering a comparative look at different reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in complex synthetic routes, with a focus on controlling regioselectivity in aromatic substitution reactions and understanding competing chemoselectivity.
Chapter 1: The Electronic Tug-of-War: Analyzing Substituent Effects
The reactivity of the benzene ring in this compound is governed by the interplay of two functionally distinct substituents: the formyl group (-CHO) and the aceto-methyl group (-CH2COOCH3). Understanding their individual electronic contributions is paramount to predicting the regiochemical outcome of any electrophilic aromatic substitution (EAS) reaction.
The Formyl Group (-CHO): A Powerful Deactivating, meta-Director
The formyl group is a classic example of a deactivating group.[1] It withdraws electron density from the aromatic ring through two primary mechanisms:
-
Inductive Effect (-I): The oxygen atom in the carbonyl is highly electronegative, pulling electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating partial positive charges at the ortho and para positions.
This electron withdrawal makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[1] The resulting partial positive charges at the ortho and para positions mean that the meta positions are the least deactivated, thereby directing incoming electrophiles to these sites.
The Aceto-methyl Group (-CH₂COOCH₃): A Weakly Activating, ortho,para-Director
The aceto-methyl group's influence is more subtle. The primary point of attachment to the ring is a methylene (-CH₂) bridge. This alkyl spacer is an electron-donating group (EDG) through a weak inductive effect (+I) and hyperconjugation.[2] Electron-donating groups activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions, where they help stabilize the positive charge of the arenium ion intermediate.[3]
The Synergistic Outcome: Predicting Regioselectivity
When both groups are present on the ring in a para relationship, their directing effects are not in conflict but are instead synergistic.
-
The formyl group at C1 directs incoming electrophiles to its meta positions: C3 and C5 .
-
The aceto-methyl group at C4 directs incoming electrophiles to its ortho positions: C3 and C5 .
Therefore, both substituents direct the electrophile to the same positions. However, the overall reactivity of the ring is significantly diminished by the powerful deactivating nature of the formyl group.[1] Consequently, any electrophilic aromatic substitution reaction will require forcing conditions and will yield a product substituted at the C3 (or C5) position.
Caption: Directing effects of substituents on the target molecule.
Chapter 2: A Comparative Guide to Electrophilic Aromatic Substitution (EAS)
Given the deactivated nature of the ring, EAS reactions on this compound are challenging but feasible under appropriate conditions. The primary product will invariably be the 3-substituted isomer.
Nitration
Nitration is a canonical EAS reaction often used to introduce a nitro group, which is a valuable synthetic handle for further transformations, such as reduction to an amine.[4] Due to the deactivated substrate, forcing conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, are typically required.[5]
The electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of nitric and sulfuric acids. It will attack the C3 position, which is meta to the formyl group and ortho to the aceto-methyl group. The resulting arenium ion intermediate is stabilized by the aceto-methyl group.
Caption: Simplified workflow for the nitration of the target molecule.
This protocol is a representative procedure for the nitration of deactivated aromatic compounds and should be adapted and optimized.
-
Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (e.g., 5 mL) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution. Add this solution dropwise to the nitrating mixture, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Methyl 2-(4-formyl-3-nitrophenyl)acetate.
| Parameter | Condition | Rationale / Causality |
| Reagents | Fuming HNO₃ / Fuming H₂SO₄ | Required to generate a high concentration of the nitronium ion (NO₂⁺) to overcome the high activation energy of substituting a deactivated ring. |
| Temperature | 0-10 °C (addition), RT to 60 °C (reaction) | Low temperature during addition prevents uncontrolled side reactions. Gentle heating may be required to provide sufficient energy for the reaction to proceed. |
| Expected Product | Methyl 2-(4-formyl-3-nitrophenyl)acetate | Substitution occurs at the only position activated by one group (ortho to -CH₂R) and not strongly deactivated by the other (meta to -CHO). |
Chapter 3: Chemoselectivity: A Broader View of Reactivity
While EAS is a key reaction for modifying the aromatic ring, the functional groups on this compound offer alternative, and often more facile, reaction pathways. A skilled chemist must consider this competing reactivity, known as chemoselectivity.
Nucleophilic Addition to the Formyl Group
The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by nucleophiles.[6][7] This reaction is generally much faster and occurs under milder conditions than EAS on the deactivated ring.
A classic example is the reduction of the aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chemoselective, as it will not reduce the ester group under standard conditions.[8]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (e.g., 1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-(4-(hydroxymethyl)phenyl)acetate.[9]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-formylphenyl)acetate
This guide provides a detailed, safety-first protocol for the proper disposal of Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8). As a crucial reagent in synthetic chemistry, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards to ensure personnel safety and environmental compliance. This document moves beyond mere procedural steps to explain the causality behind each recommendation, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, and its disposal is regulated.[1][2] The primary hazards are associated with its irritant nature, a common characteristic of aromatic aldehydes.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[3][4]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
The aldehyde functional group makes the compound reactive, contributing to its irritant effects on the skin, eyes, and respiratory system. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent exposure.[3][5]
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| Equipment Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles causing serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can cause irritation.[3] |
| Protective Clothing | Standard laboratory coat. | Minimizes contamination of personal clothing.[3] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dust formation is likely and ventilation is inadequate. | Avoids inhalation of dust, which may cause respiratory irritation.[3][6][7] |
Core Disposal Protocol: Waste Segregation and Collection
All waste containing this compound must be treated as hazardous waste.[8] It is imperative that this chemical waste is not mixed with non-hazardous waste, as this increases the volume and cost of hazardous waste disposal.[1] Furthermore, drain or trash disposal is strictly prohibited.[9]
The following workflow provides a systematic approach to waste management, from generation to pickup by Environmental Health & Safety (EHS) personnel.
Caption: Decision workflow for handling different this compound waste streams.
Handling Specific Waste Streams
The proper procedure depends on the form of the waste. All waste containers must be kept tightly closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA).[1][10]
Unused or Expired Chemical (Pure Solid)
This is the most straightforward waste stream.
-
Containerize: Carefully transfer the solid chemical into a chemically compatible hazardous waste container. Ensure the container is in good condition and has a secure, sealing lid.[1]
-
Label: Immediately affix a hazardous waste label to the container. The label must include:
-
Store: Place the sealed and labeled container in your lab's designated SAA, ensuring it is segregated from incompatible materials like strong oxidizers, acids, or bases.[8][10]
Contaminated Laboratory Materials
This category includes items such as gloves, weigh boats, pipette tips, and absorbent paper that have come into direct contact with the chemical.
-
Collect: Place all contaminated solid materials into a designated solid hazardous waste container, which is often a sturdy bucket or drum lined with a heavy-duty plastic bag.
-
Label: The container must be labeled as described in section 3.1. If multiple compatible chemicals are collected in the same container, the names of all components should be listed.
-
Store: Keep the container sealed and store it in the SAA for pickup.
Empty Stock Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[8]
-
Decontaminate: The standard procedure is to triple-rinse the container.[8]
-
Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container, equivalent to about 5-10% of the container's volume.[8]
-
Secure the cap and swirl the solvent to rinse all interior surfaces thoroughly.
-
Pour the solvent rinseate into a designated hazardous liquid waste container.
-
Repeat this process two more times.
-
-
Collect Rinseate: All three rinses must be collected as hazardous liquid waste. This waste stream must be labeled with the name of the solvent and "Rinseate from this compound."
-
Dispose of Container: After triple-rinsing, deface or remove the original chemical label. The container may now be disposed of as regular solid waste, but you must confirm this procedure with your institution's EHS guidelines.[8]
Spill & Decontamination Waste
In the event of a spill, the cleanup materials must be disposed of as hazardous waste.[8]
-
Ensure Safety: Evacuate the immediate area if necessary. Wear all required PPE, as listed in Table 2.[3]
-
Contain & Clean: For a solid spill, carefully sweep or wipe up the material, avoiding the creation of dust.[7] Use an inert absorbent material (e.g., diatomite, universal binders) if needed.[3]
-
Collect Waste: Place all contaminated absorbent materials, used PPE, and cleaning supplies into a compatible, sealable hazardous waste container.
-
Label & Store: Label the container as hazardous waste, specifying the contents (e.g., "Spill cleanup debris with this compound"), and store it in the SAA.
Regulatory and Compliance Framework
Adherence to this guide ensures compliance with key regulations governing laboratory safety and hazardous waste.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[11][12] Your institution's CHP provides the overarching policies for chemical handling and disposal.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[1] The procedures outlined here are designed to meet RCRA requirements for waste identification, segregation, and storage.
Always consult your institution's EHS department, as they can provide specific guidance on waste container types, labeling requirements, and pickup schedules.[9] Proper disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- This compound Safety Data Sheet. (2025, December 12). MedChemExpress.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- This compound. (n.d.). PubChem, National Institutes of Health.
- This compound | 96524-70-8. (n.d.). Sigma-Aldrich.
- OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration.
- Methyl 4-formylbenzoate Safety Data Sheet. (2025, December 19). Thermo Fisher Scientific.
- Laboratory Chemical Disposal. (2024, April 15). Environmental Marketing Services.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration.
Sources
- 1. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-formylphenyl)acetate
Welcome to a comprehensive guide on the safe handling of Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards of a compound is the critical first step in any safety protocol. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our every protective measure.[1][2] The compound is a solid at room temperature and presents multiple risks upon exposure.
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS) and include:
-
H302: Harmful if swallowed.[1]
These classifications are not mere labels; they are directives. The risk of skin and eye irritation demands robust barrier protection, while the potential for respiratory irritation necessitates careful control of airborne particles (dust).
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from multiple safety data sheets[1][2]) |
Core PPE Requirements: Your First Line of Defense
For any work involving this compound, a baseline level of PPE is non-negotiable. This standard ensemble protects against incidental contact and minor splashes.
-
Eye and Face Protection: Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3][4] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling large volumes or during highly exothermic reactions.[4][5]
-
Hand Protection: The H315 warning ("Causes skin irritation") makes glove selection critical. Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals, including esters and aldehydes.[3][5] Before each use, visually inspect gloves for any signs of degradation or pinholes. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair.
-
Body Protection: A buttoned, long-sleeved laboratory coat must be worn to protect the skin on your arms and body from accidental contact.[4][5]
-
Footwear: Appropriate shoes that cover the entire foot (closed-toe and closed-heel) are required at all times in the laboratory.[5]
Task-Specific PPE Protocols and Disposal Plan
Different laboratory procedures carry different levels of risk. The following protocols provide step-by-step guidance for selecting and using PPE based on the specific task at hand. The core principle is to match the level of protection to the potential for exposure.
Protocol 1: Weighing and Preparing Solutions
The primary risk during this phase is the inhalation of fine powder and contamination of surfaces.
-
Engineering Controls: Conduct all weighing and solution preparation inside a certified chemical fume hood or a ventilated balance enclosure.[6] This is your primary method for mitigating respiratory exposure as per hazard statement H335.[1][2]
-
Don PPE: Before handling the compound, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If a small amount of material spills, clean it immediately with a damp cloth or paper towel to prevent it from becoming airborne.
-
Post-Handling: After weighing, securely cap the container. Wipe down the spatula and the balance area. Dispose of any contaminated wipes in a designated chemical waste container.
-
Doffing PPE: Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them. Wash hands thoroughly with soap and water.[1]
Protocol 2: Spill Management and Waste Disposal
An accidental spill increases the risk of skin, eye, and respiratory exposure. The response must be swift and safe.
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area and follow your institution's emergency procedures.
-
Elevate PPE: For cleaning up a solid spill, you must wear your full core PPE: lab coat, chemical splash goggles, and nitrile gloves. For larger spills where dust is unavoidable, consider double-gloving and adding a disposable apron.
-
Containment and Cleanup: Gently cover the spill with an absorbent material designed for chemical spills.[1] Working from the outside in, collect the material using a scoop or dustpan. Avoid dry sweeping, which can aerosolize the powder. Place the contaminated material and cleaning supplies into a clearly labeled, sealed waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal Plan: All waste contaminated with this compound, including used gloves, wipes, and absorbent material, must be disposed of as hazardous chemical waste.[1] Place all materials in a sealed, properly labeled container and follow your institution's guidelines for chemical waste pickup. Some regulations may require disposal via a licensed company or a chemical incinerator.[7]
PPE Selection and Management Workflow
The decision-making process for PPE selection should be a logical workflow based on a risk assessment of your planned procedure. The following diagram illustrates this process.
Caption: PPE selection workflow based on task-specific risk assessment.
Summary of Task-Based PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Engineering/Respiratory Control |
| Weighing/Solution Prep | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood/Ventilated Enclosure |
| During Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood |
| Large Scale/Splash Risk | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Fume Hood |
| Spill Cleanup/Disposal | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat / Apron | Assess need for respiratory protection if dust is significant |
Emergency Procedures: Immediate Response
In the event of an exposure, immediate and correct action is crucial.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.
-
If Swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
This compound | C10H10O3 | CID 19363032 - PubChem. , URL: [Link]
-
Esterification - SmartLabs. , URL: [Link]
-
Ester Lab Student Handout - Ms. kropac. , URL: [Link]
-
Lab 12: Synthesis of an Ester - CSUB. , URL: [Link]
-
1.31: Experiment_731_Esters _1_0 - Chemistry LibreTexts. , URL: [Link]
-
MSDS of this compound - Capot Chemical. , URL: [Link]
-
General Lab Safety Procedure - Caltech CCE. , URL: [Link]
-
Personal Protective Equipment | US EPA. , URL: [Link]
-
Chemical Safety: Personal Protective Equipment. , URL: [Link]
-
Personal Protective Equipment (PPE). , URL: [Link]
-
UAH Laboratory Personal Protective Equipment. , URL: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mskropac.weebly.com [mskropac.weebly.com]
- 4. uah.edu [uah.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
